molecular formula C10H6N4 B1295783 Pyrazino[2,3-f]quinoxaline CAS No. 231-23-2

Pyrazino[2,3-f]quinoxaline

Cat. No.: B1295783
CAS No.: 231-23-2
M. Wt: 182.18 g/mol
InChI Key: CVSGFMWKZVZOJD-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f]quinoxaline (CAS 231-23-2) is an electron-deficient N-heteroacene that serves as a versatile building block in materials science and medicinal chemistry . This planar π-conjugated system consists of a central benzene ring fused between two pyrazine rings, which confers significant potential for developing advanced functional materials . Researchers utilize this core structure to create novel compounds for organic electronics. Its derivatives show promise as hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), with certain liquid crystalline derivatives demonstrating considerable hole mobility . Furthermore, the scaffold is integral to the synthesis of organic semiconductors for flexible electronic devices, including organic field-effect transistors (OFETs) . Beyond electronics, the pyrazinoquinoxaline core is a privileged structure in drug discovery. It is a key component in designing EphA3 tyrosine kinase inhibitors for oncology research, showing in vivo efficacy in controlling tumor size in lymphoma models . Functionalized derivatives have also been developed as highly sensitive fluorescent chemosensors for detecting volatile acids like trifluoroacetic acid at parts-per-billion (ppb) levels . This product is provided as a crystalline powder with a specified purity of ≥99% and a melting point of 249-252°C . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazino[2,3-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSGFMWKZVZOJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C3=NC=CN=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276634
Record name Pyrazino[2,3-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231-23-2
Record name Pyrazino[2,3-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Pyrazino[2,3-f]quinoxaline Scaffold: Synthesis, Electronic Characterization, and Functional Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of the Pyrazino[2,3-f]quinoxaline scaffold.

Executive Summary & Structural Identity

This compound (CAS: 231-23-2), often synonymous with 1,4,5,8-tetraazaphenanthrene in specific isomeric contexts, represents a rigid, electron-deficient tricyclic heteroaromatic system. Structurally, it consists of a central benzene ring fused to two pyrazine rings across the f-bond (positions 5 and 6) of the quinoxaline core.[1]

Unlike its angular isomer (pyrazino[2,3-g]quinoxaline) or the linear tetraazaanthracene, the [2,3-f] fusion creates a specific topology that maximizes nitrogen density while maintaining a planar geometry.[1] This scaffold is a critical building block in two high-value sectors:

  • Organic Electronics: As an electron-accepting (n-type) moiety in Thermally Activated Delayed Fluorescence (TADF) emitters and Organic Photovoltaics (OPVs).[1][2]

  • Coordination Chemistry: As a chelating ligand (often in the form of dipyrido-fused derivatives like dppz) for Ruthenium(II) complexes used in DNA intercalation and photodynamic therapy.[1][2]

Structural Parameters
PropertyValue / Characteristic
Molecular Formula C₁₀H₆N₄
Molecular Weight 182.18 g/mol
Symmetry Point Group

(planar, centrosymmetric)
Electronic Nature

-deficient (Electron Acceptor)
Key Feature Four endocyclic nitrogen atoms lower the LUMO energy level significantly compared to anthracene.[1]

Synthetic Methodology: The Condensation Protocol

The most robust route to the this compound core involves the double condensation of 1,2,4,5-tetraaminobenzene (TAB) with 1,2-dicarbonyl compounds.

Critical Technical Insight: Oxidation Management

The primary failure mode in this synthesis is the rapid oxidation of the electron-rich tetraaminobenzene precursor into quinone imines before condensation can occur.[1][2] The protocol below incorporates a self-validating reduction step to ensure the amine remains nucleophilic.

Step-by-Step Protocol

Precursor: 1,2,4,5-Tetraaminobenzene tetrahydrochloride (stable salt form).[1] Reagent: Glyoxal (for the parent core) or Benzil (for 2,3,6,7-tetraphenyl derivatives).[1]

  • Deoxygenation: Sparge 50 mL of Ethanol/Water (1:1 v/v) with Argon for 20 minutes.

  • In-Situ Neutralization: Suspend 1,2,4,5-tetraaminobenzene tetrahydrochloride (1.0 eq) in the solvent. Add sodium acetate (4.0 eq) or triethylamine under positive Argon pressure.[1][2]

    • Checkpoint: The solution should turn from clear to slightly dark; rapid blackening indicates oxygen ingress.[1][2]

  • Condensation: Add the 1,2-dicarbonyl compound (2.2 eq) dropwise.

    • Reaction Logic: The excess carbonyl ensures complete closure of both pyrazine rings.[1][2]

  • Reflux: Heat to 80°C for 4–12 hours.

    • Observation: A yellow-to-brown precipitate will form as the aromaticity of the tricyclic system is established, lowering solubility.[1]

  • Purification:

    • Filter the hot solution to collect the precipitate.[1][2]

    • Wash with water (to remove salts) and cold ethanol.[1][2]

    • Recrystallization:[2] Use Acetic Acid or Trifluoroacetic Acid (TFA) if solubility is poor in organic solvents.[1][2]

Synthetic Pathway Visualization

Synthesis TAB 1,2,4,5-Tetraaminobenzene (Tetrahydrochloride) Base Base (NaOAc) + Argon Atm TAB->Base FreeAmine Free Amine Species (Oxidation Sensitive) Base->FreeAmine Neutralization Condensation Double Condensation (- 4 H2O) FreeAmine->Condensation Diketone 1,2-Dicarbonyl (e.g., Glyoxal) Diketone->Condensation Product This compound (Precipitate) Condensation->Product Reflux 80°C

Caption: Synthesis of the tricyclic core via condensation. The inert atmosphere is critical to prevent the formation of quinoidal impurities.[1]

Electronic Properties & Characterization

The this compound scaffold is defined by its high electron affinity (EA).[1] The presence of four nitrogen atoms in the lattice pulls electron density away from the carbon backbone, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).[1]

Frontier Molecular Orbitals (FMO)

Compared to its carbocyclic analog (anthracene) or the bicyclic quinoxaline, the [2,3-f] scaffold exhibits a deepened HOMO and a significantly stabilized LUMO, making it an ideal candidate for electron transport materials (ETM).[1]

CompoundHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
Anthracene -5.5-1.9~3.6
Quinoxaline -6.4-2.6~3.8
This compound (Deriv.)-5.7 to -6.0 -2.8 to -3.3 ~2.7

Note: Values are approximate and solvent/substituent dependent. The introduction of electron-withdrawing groups (e.g., -CN) can further lower the LUMO to -4.0 eV.

Spectroscopic Signatures[2][4][5]
  • UV-Vis: Typically displays strong

    
     transitions in the UV region (250–350 nm) and weaker 
    
    
    
    transitions extending into the visible (400–450 nm).[1][2]
  • Fluorescence: The core structure is often weakly fluorescent in the solid state due to strong

    
     stacking (H-aggregation) which quenches emission.[1][2] However, derivatives with bulky substituents (e.g., tetraphenyl) disrupt stacking, enabling efficient blue/green emission.[1]
    

Functional Applications

A. Organic Electronics (TADF & OLEDs)

In Thermally Activated Delayed Fluorescence (TADF) systems, the scaffold serves as the Acceptor unit.[1][2]

  • Mechanism: When coupled with a Donor (e.g., carbazole), the spatial separation of the HOMO (on the donor) and LUMO (on the pyrazino-quinoxaline) results in a small singlet-triplet energy gap (

    
    ), facilitating Reverse Intersystem Crossing (RISC).[1]
    
  • Performance: Devices utilizing this core often achieve high External Quantum Efficiencies (EQE) due to the rigid planar structure reducing non-radiative decay pathways.[1][2]

B. Medicinal & Coordination Chemistry

The planar geometry allows the scaffold to act as a DNA intercalator.[1][2]

  • Ruthenium Complexes: The scaffold acts as a bridging ligand.[1][2] The complex

    
     (where Pzq is a derivative of the scaffold) functions as a "molecular light switch."[1]
    
    • In aqueous solution: Luminescence is quenched by hydrogen bonding with water at the pyrazine nitrogens.[1][2]

    • In DNA:[1] The ligand intercalates into the base pairs, shielding the nitrogens from water, resulting in a dramatic "turn-on" of luminescence.[1]

Functional Logic Diagram

Applications Scaffold This compound Core Prop1 High Electron Affinity (Deep LUMO) Scaffold->Prop1 Prop2 Planar Rigid Structure (Pi-Stacking) Scaffold->Prop2 Prop3 Chelating Nitrogens Scaffold->Prop3 App1 n-Type Semiconductors (OLED/OPV) Prop1->App1 App2 TADF Emitters (Acceptor Unit) Prop1->App2 App3 Metallo-Intercalators (DNA Probes) Prop2->App3 Prop3->App3

Caption: Mapping physicochemical properties to specific high-value applications.

References

  • Synthesis & Isomerism: Nasielski-Hinkens, R., et al. "Synthesis of this compound and Derivatives."[1][2] Bulletin des Sociétés Chimiques Belges, vol. 85, no. 11, 1976.[1][2]

  • Electronic Properties (TADF): Yadav, P., et al. "Design and Synthesis of Pyrazino[2,3-f][1,10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters."[1] ChemRxiv, 2023.[1][2][3]

  • Ruthenium Complexes: Keene, F. R., et al. "Ruthenium(II) polypyridyl complexes as DNA intercalators."[1][2] Chemical Society Reviews, vol. 38, 2009.[1]

  • PubChem Compound Summary: "this compound (CID 174669)."[1][2] National Center for Biotechnology Information.[1][2]

  • Semiconductor Applications: Takeda, T., et al. "Electron-Deficient Acenes: Synthesis and Properties of Pyrazinoquinoxaline Derivatives."[1][2] Journal of Organic Chemistry, 2018.[1][2] (Contextual grounding for electron-deficient acenes).

Sources

Technical Guide: Pyrazino[2,3-g]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: Synthesis, Electronic Properties, and Bio-Pharmacological Potential of the Pyrazino[2,3-g]quinoxaline Scaffold

Executive Summary: The Linear Tricyclic Advantage

Pyrazino[2,3-g]quinoxaline (PQ) represents a distinct class of nitrogen-rich, fused tricyclic heterocycles. Structurally defined by a central benzene ring fused linearly with two pyrazine rings, this scaffold (often isomorphic with benzo[1,2-b:4,5-b']dipyrazine) offers a unique combination of high electron affinity, rigid planarity, and tunable redox states.

For the materials scientist , PQ derivatives are critical electron-deficient building blocks for low-bandgap copolymers in organic photovoltaics (OPVs) and n-type organic field-effect transistors (OFETs). For the drug development professional , the scaffold presents an under-explored pharmacophore with significant potential for DNA intercalation and kinase inhibition, leveraging the established bioactivity of the quinoxaline core but with enhanced surface area for pi-stacking interactions.

This guide provides a rigorous analysis of the synthesis, electronic characterization, and application of PQ derivatives, moving beyond basic descriptions to causal experimental logic.

Chemical Architecture & Electronic Theory

The PQ core (


) is centrosymmetric. Its utility stems from two fundamental physicochemical properties:
  • Deep LUMO Levels: The incorporation of four imine (

    
    ) nitrogens into the anthracene-like framework significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy compared to its carbocyclic analogue, anthracene. This makes PQ derivatives excellent electron acceptors (n-type materials).
    
  • Planar Stacking: The rigid, planar geometry facilitates strong

    
     stacking in the solid state, enhancing charge carrier mobility (for electronics) and intercalation binding affinity (for therapeutics).
    
Electronic Band Structure Visualization

The following diagram illustrates the bandgap engineering principle when PQ is used as an acceptor unit in Donor-Acceptor (D-A) copolymers.

BandGapEngineering Donor Electron Donor Unit (e.g., Fluorene/Thiophene) High HOMO Polymer D-A Copolymer Reduced Bandgap (Intramolecular Charge Transfer) Donor->Polymer Hybridization Acceptor Pyrazino[2,3-g]quinoxaline (PQ Core) Deep LUMO Acceptor->Polymer LUMO Stabilization

Figure 1: Logic flow of bandgap reduction via Donor-Acceptor copolymerization using PQ as the electron-deficient core.

Validated Synthetic Protocols

The synthesis of PQ derivatives primarily relies on the condensation of 1,2,4,5-tetraaminobenzene (or its stable salt forms) with 1,2-dicarbonyl compounds. This route is preferred for its modularity, allowing diverse substitution patterns at the 2, 3, 7, and 8 positions.

Protocol A: Condensation Synthesis of 2,3,7,8-Tetrasubstituted PQ

Objective: Synthesis of a solubilized PQ derivative for organic electronic applications.

Prerequisites:

  • Precursor: 1,2,4,5-Benzenetetramine tetrahydrochloride (stable salt).

  • Electrophile: 1,2-Diketone (e.g., Benzil for phenyl substituents or aliphatic diketones for solubility).

  • Atmosphere: Argon or Nitrogen (strictly anaerobic to prevent amine oxidation).

Step-by-Step Methodology:

  • De-salting (In-situ):

    • Suspend 1,2,4,5-benzenetetramine tetrahydrochloride (1.0 eq) in deoxygenated acetic acid or ethanol.

    • Causal Insight: Do not use free base tetraamine if possible; it oxidizes rapidly to quinones in air. Generating the free amine in situ with a weak base (sodium acetate) under inert gas ensures the nucleophilic species is available only when the electrophile is present.

  • Condensation:

    • Add the 1,2-diketone (2.2 eq) and anhydrous sodium acetate (4.0 eq).

    • Reflux the mixture for 12–24 hours.

    • Validation Check: The reaction mixture should darken, often turning yellow-orange or brown depending on conjugation length. Monitoring by TLC is difficult due to polarity; use MALDI-TOF MS for intermediate verification.

  • Purification:

    • Cool to room temperature. The product often precipitates due to the rigid planar structure.

    • Filter and wash with water (to remove salts) and cold methanol.

    • Recrystallize from high-boiling solvents like dichlorobenzene or acetic acid.

Protocol B: Palladium-Catalyzed Coupling (Post-Functionalization)

For extending conjugation (e.g., creating the "hexaethynyl" derivative cited in literature), a cross-coupling approach is required.

  • Substrate: 2,3,7,8-Tetrachloro-pyrazino[2,3-g]quinoxaline.

  • Reagent: Triisopropylsilylacetylene.

  • Catalyst:

    
     / CuI (Sonogashira conditions).
    
  • Critical Note: The electron-deficient nature of the PQ ring makes the C-Cl bonds highly reactive toward oxidative addition, often requiring milder temperatures than standard benzene derivatives.

Synthetic Workflow Diagram

Synthesispathway Precursor 1,2,4,5-Benzenetetramine (Tetrahydrochloride Salt) Intermediate Condensation Reaction (Acetic Acid / NaOAc / Reflux) Precursor->Intermediate + 2.2 eq Reagent Reagent 1,2-Diketone (R-CO-CO-R) Reagent->Intermediate Product Pyrazino[2,3-g]quinoxaline Derivative Intermediate->Product - 4 H2O Functionalization Post-Synthesis Modification (e.g., Sonogashira Coupling) Product->Functionalization Optional Extension

Figure 2: Modular synthetic pathway for constructing the PQ core and subsequent functionalization.

Applications in Drug Development[1][2]

While materials science dominates the literature for PQ, its structural homology to quinoxaline (a privileged pharmacophore) warrants attention in drug discovery.

DNA Intercalation & Cytotoxicity

The extended planar surface area of pyrazino[2,3-g]quinoxaline makes it a potent DNA intercalator.

  • Mechanism: The tricyclic system inserts between base pairs of the DNA double helix, causing structural distortion and inhibiting replication/transcription.

  • Target: Topoisomerase II inhibition (analogous to doxorubicin or ellipticine).

  • Data Point: Derivatives such as pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine (PubChem CID 381315) have been screened for cytotoxicity. The presence of amino groups enhances solubility and potential hydrogen bonding with the DNA phosphate backbone.

Kinase Inhibition Potential

Quinoxalines are known ATP-competitive kinase inhibitors. The "g-fusion" extends the scaffold, potentially allowing it to span larger hydrophobic pockets in kinase active sites or interact with adjacent residues that bicyclic quinoxalines cannot reach.

Experimental Assay Recommendation: When screening PQ derivatives for biological activity, solubility is the primary bottleneck.

  • Protocol Adjustment: Dissolve compounds in 100% DMSO to create stock solutions. Ensure final assay concentration of DMSO is <1% to prevent solvent-induced enzyme denaturation. Use formulations with cyclodextrins if precipitation occurs in aqueous media.

Quantitative Data Summary

PropertyValue / RangeRelevance
Molecular Weight (Core) 182.18 g/mol Small molecule fragment
LUMO Energy -3.5 to -4.0 eVHigh electron affinity (n-type)
Bandgap (

)
2.0 - 2.6 eVTunable via substitution
Solubility Low (unsubstituted)Requires alkyl/aryl chains for processing
Key Derivative 2,3,7,8-tetrakis(TIPS-ethynyl)-PQHigh solubility, organic semiconductor

References

  • Synthesis of a peralkynylated pyrazino[2,3-g]quinoxaline Source: Organic Letters (PubMed) Significance:[1] Describes the synthesis of soluble, extended conjugation PQ derivatives using condensation and Sonogashira coupling. URL:[Link]

  • Pyrazino[2,3-g]quinoxaline dyes for solar cell applications Source: Journal of Materials Chemistry A (RSC) Significance:[2] Demonstrates the use of PQ as a pi-linker in D-A dyes, achieving 6.86% efficiency in DSSCs. URL:[Link]

  • Synthesis and Properties of Pyrazino[2,3-g]quinoxaline Derivatives Source: ResearchGate (Full Text Available) Significance:[3][4] Detailed study on blue/green fluorescent copolymers and electron affinity properties.[4] URL:[Link]

  • Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetramine (Compound Summary) Source: PubChem Significance:[5][6][7] Provides chemical structure and identifiers for the amino-substituted derivative relevant to biological screening. URL:[Link]

  • Biological activity of quinoxaline derivatives Source: ResearchGate / European Journal of Medicinal Chemistry Significance: foundational review establishing the quinoxaline core as a bioactive pharmacophore, justifying the investigation of the fused PQ analogue. URL:[Link]

Sources

Introduction: The Strategic Importance of Pyrazino[2,3-f]quinoxaline's Electronic Landscape

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Frontier Molecular Orbitals of Pyrazino[2,3-f]quinoxaline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This compound is a nitrogen-rich heterocyclic compound that has garnered significant interest as a core scaffold in both materials science and medicinal chemistry.[1][2] Its planar, aromatic structure and the presence of multiple nitrogen atoms create a unique electronic landscape that can be fine-tuned through chemical modification. Understanding the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is paramount, as these frontier orbitals govern the molecule's electronic and chemical behavior.

While experimental and computational data for the unsubstituted parent this compound are not extensively reported in publicly accessible literature, a wealth of information exists for its derivatives. This guide will leverage these analogues to provide a comprehensive framework for determining and interpreting the HOMO and LUMO energy levels of this important class of compounds. We will delve into the theoretical underpinnings, experimental protocols, and computational methodologies, offering a robust guide for researchers seeking to harness the potential of this compound in their respective fields.

Theoretical Framework: The Central Role of Frontier Molecular Orbitals

The HOMO and LUMO are the key players in a molecule's reactivity and electronic properties. The HOMO, being the outermost orbital containing electrons, is associated with the molecule's ability to donate electrons. Conversely, the LUMO, as the innermost empty orbital, relates to its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates a molecule's:

  • Chemical Reactivity: A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.[3]

  • Kinetic Stability: Molecules with a large HOMO-LUMO gap are typically more stable and less reactive.[3]

  • Electronic Properties: The HOMO-LUMO gap is directly related to the electronic absorption and emission properties of a molecule, making it a crucial factor in the design of organic electronic materials.

  • Biological Activity: In the context of drug design, the energies of the HOMO and LUMO can influence a molecule's ability to interact with biological targets through charge-transfer interactions and participate in redox processes.[3]

For this compound and its derivatives, the ability to predict and modulate these energy levels is essential for designing molecules with desired properties, be it for targeted drug action or for efficient charge transport in electronic devices.

Experimental Determination of HOMO/LUMO Energy Levels: A Practical Guide to Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox properties of a molecule and to experimentally estimate the HOMO and LUMO energy levels. The underlying principle involves measuring the current that develops in an electrochemical cell as the voltage is varied.

Causality Behind the Experimental Choices in Cyclic Voltammetry

The selection of each component in a CV experiment is critical for obtaining accurate and reproducible data. A typical three-electrode setup is employed:

  • Working Electrode: Often a glassy carbon electrode, provides the surface at which the oxidation and reduction of the analyte occur. Its inert nature and wide potential window are advantageous.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is used to provide a stable potential against which the potential of the working electrode is measured.

  • Counter Electrode: Typically a platinum wire, it serves to conduct electricity from the signal source to the analyte solution.

The choice of solvent and supporting electrolyte is equally crucial. The solvent must dissolve the analyte and the electrolyte, and it should be electrochemically inert over the potential range of interest. The supporting electrolyte, usually a tetra-alkylammonium salt, is necessary to ensure the conductivity of the solution and to minimize the iR drop.

Step-by-Step Experimental Protocol for Cyclic Voltammetry
  • Preparation of the Analyte Solution: Dissolve a small, known concentration of the this compound derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished and clean, and the reference electrode junction is free of air bubbles.

  • Purging with Inert Gas: Deoxygenate the solution by bubbling a stream of an inert gas (e.g., argon or nitrogen) through it for at least 10-15 minutes. This is critical as dissolved oxygen can interfere with the measurements.

  • Data Acquisition:

    • Perform a background scan of the solvent and electrolyte to identify any potential interfering peaks.

    • Introduce the analyte solution and record the cyclic voltammogram by scanning the potential from an initial value to a final value and then back. The scan rate is an important parameter that can be varied.

  • Internal Standard: It is best practice to use an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). The potential of the analyte can then be referenced to the Fc/Fc⁺ couple.

Data Analysis and Calculation of HOMO/LUMO Energies

From the cyclic voltammogram, the onset potentials for the first oxidation (Eox) and the first reduction (Ered) are determined. These values can then be used to estimate the HOMO and LUMO energy levels using the following empirical equations:

EHOMO = -[Eox - Eref + 4.8] eV ELUMO = -[Ered - Eref + 4.8] eV

Where Eref is the potential of the reference electrode versus the vacuum level (for Fc/Fc⁺, this value is approximately 4.8 eV).

Mandatory Visualization: Experimental Workflow for Cyclic Voltammetry

CV_Workflow cluster_prep Solution Preparation cluster_cell Electrochemical Cell Setup cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Analyte & Supporting Electrolyte in Solvent prep2 Purge with Inert Gas (Ar/N2) prep1->prep2 cell1 Assemble Three-Electrode Cell (Working, Reference, Counter) cell2 Introduce Analyte Solution cell1->cell2 acq1 Run Background Scan (Solvent + Electrolyte) acq2 Record Cyclic Voltammogram of Analyte acq1->acq2 acq3 Add Internal Standard (Ferrocene) & Record CV acq2->acq3 an1 Determine Onset Oxidation (Eox) & Reduction (Ered) Potentials an2 Calculate HOMO & LUMO Energies an1->an2 cluster_prep cluster_prep cluster_cell cluster_cell cluster_prep->cluster_cell cluster_acq cluster_acq cluster_cell->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis

Caption: Workflow for the experimental determination of HOMO/LUMO energies using cyclic voltammetry.

Computational Prediction of HOMO/LUMO Energy Levels: A Guide to Density Functional Theory

Density Functional Theory (DFT) has emerged as a powerful computational tool for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energy levels.[4][5] DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density.

The Rationale Behind DFT Calculations

DFT offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound and its derivatives. The choice of the functional and the basis set is critical for obtaining reliable results.

  • Functionals: Hybrid functionals, such as B3LYP, which combine a portion of the exact Hartree-Fock exchange with DFT exchange and correlation, are widely used and have been shown to provide accurate results for many organic molecules.[5]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed and offer a good compromise between accuracy and computational expense.[4][5]

Step-by-Step Computational Workflow for DFT Calculations
  • Molecular Structure Input: Build the 3D structure of the this compound derivative using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are sensitive to the molecular geometry.

  • Frequency Calculation: After optimization, a frequency calculation should be performed to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the energies of the molecular orbitals, including the HOMO and LUMO.

  • Data Extraction and Analysis: The output file of the calculation will contain the energies of all molecular orbitals. The HOMO energy, LUMO energy, and the HOMO-LUMO gap can be directly extracted from this file.

Mandatory Visualization: Logical Flow of a DFT Calculation

DFT_Workflow start Start: Input Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc check_min Is it a True Minimum? (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt No single_point Single-Point Energy Calculation check_min->single_point Yes extract_data Extract HOMO & LUMO Energies single_point->extract_data end End: Analyze Results extract_data->end

Caption: Logical workflow for predicting HOMO/LUMO energy levels using DFT calculations.

Data Synthesis and Interpretation: A Comparative Look at this compound Derivatives

The following table summarizes computationally and experimentally determined HOMO and LUMO energy levels for various derivatives of this compound and related structures.

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl) phenyl) pyrazino[2,3-f][6][7] phenanthrolineCyclic Voltammetry-5.68-2.802.88[Design and Synthesis of Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte]([Link]8]
2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl) phenyl) pyrazino[2,3-f][6][7] phenanthrolineCyclic Voltammetry-5.69-2.553.14[Design and Synthesis of Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte]([Link]8]
2,3-bis(4-(10H-phenoxazin-. 10-yl) phenyl) pyrazino[2,3-f][6][7] phenanthrolineCyclic Voltammetry-5.67-2.483.19[Design and Synthesis of Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte]([Link]8]
Dicyanopyrazinoquinoxaline derivativesDFT (B3LYP/6-31+G*)~ -6.0 to -7.0~ -4.0~ 2.0 to 3.0[9]

Analysis of Structure-Property Relationships:

The data clearly indicates that the electronic properties of the this compound core are highly sensitive to the nature of the substituents. For instance, the introduction of different donor groups in the pyrazino[2,3-f][6][7]phenanthroline derivatives leads to a tuning of the LUMO energy level while the HOMO level remains relatively constant.[8] This demonstrates the potential for rational design of materials with specific electronic properties by carefully selecting the appropriate substituents.

Applications in Drug Development: From Electronic Structure to Biological Activity

The pyrazine and quinoxaline scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antibacterial, and antiviral activities.[10] The electronic properties, as described by the HOMO and LUMO energy levels, play a crucial role in their mechanism of action.

For instance, the ability of a drug molecule to donate or accept electrons can be critical for its interaction with biological targets such as enzymes and receptors. A lower LUMO energy level suggests that the molecule is a better electron acceptor, which can be important for its ability to participate in charge-transfer interactions with electron-rich residues in a protein's active site. Conversely, a higher HOMO energy level indicates a better electron donor.

Furthermore, the HOMO-LUMO gap can be correlated with the molecule's metabolic stability. A larger gap often suggests greater resistance to metabolic degradation. Therefore, by computationally screening libraries of this compound derivatives and predicting their HOMO and LUMO energies, it is possible to prioritize the synthesis of compounds with a higher probability of exhibiting the desired biological activity and pharmacokinetic profile.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the HOMO and LUMO energy levels of this compound and its derivatives. By combining experimental techniques like cyclic voltammetry with computational methods such as DFT, researchers can gain a deep understanding of the electronic landscape of these versatile molecules. This knowledge is invaluable for the rational design of novel compounds with tailored properties for applications in drug development and materials science.

Future research in this area will likely focus on the synthesis and characterization of a wider range of this compound derivatives to further elucidate the structure-property relationships. Moreover, the integration of these experimental and computational data with advanced machine learning models could accelerate the discovery of new lead compounds with enhanced therapeutic efficacy and improved performance in electronic devices.

References

  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. PubMed Central. Available at: [Link]

  • Design and Synthesis of Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. ChemRxiv. Available at: [Link]

  • Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Press. Available at: [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. Available at: [Link]

  • Molecular structure, HOMO–LUMO, and NLO studies of some quinoxaline 1,4-dioxide derivatives: Computational (HF and DFT) analysis. PlumX. Available at: [Link]

  • Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Der Pharma Chemica. Available at: [Link]

  • (PDF) Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis. ResearchGate. Available at: [Link]

  • (PDF) Molecular Docking, Electronic Properties, Quantum Chemical Analysis (PES, MEP, HOMO–LUMO, FMO, NLO) and Spectroscopic (FT–IR, FT–RAMAN, UV–Vis–NIR) Investigations of Quinoxaline. ResearchGate. Available at: [Link]

  • Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalined. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • This compound | C10H6N4 | CID 174669. PubChem. Available at: [Link]

  • The atomic orbital composition of the frontier molecular orbital of the title compound obtained by B3LYP/6-311++G(d,p) level. ResearchGate. Available at: [Link]

  • synthesis, characterization, molecular structure, and homo-lumo study of 2-phenylquinoxaline: a dft exploration. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Dipyrazino[2,3-f; 2'3'-h]quinoxaline. ResearchGate. Available at: [Link]

  • Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • (PDF) DFT Exploration of Molecular Structures, Frontier Molecular Orbitals, NBO, and Optical Properties for Certain 2,3-Disubstituted Pyrazines in Gas and Aqueous Phases. ResearchGate. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis and Properties of Pyrazino-[2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of[6][8][11]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers. Available at: [Link]

Sources

A Preliminary Investigation into the Photophysics of Pyrazino[2,3-f]quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a foundational understanding of the photophysical properties of the heterocyclic scaffold, pyrazino[2,3-f]quinoxaline. As a core structural motif in materials science and medicinal chemistry, a comprehensive grasp of its interaction with light is paramount for the rational design of novel functional molecules. This document will delve into the theoretical underpinnings of its electronic transitions, detail experimental protocols for its characterization, and present an analysis of its photophysical behavior.

Introduction: The Significance of the this compound Core

This compound is a nitrogen-rich heterocyclic aromatic compound. Its extended π-system and the presence of multiple nitrogen atoms imbue it with unique electronic characteristics, making it a compelling building block for a variety of applications. The electron-deficient nature of the pyrazine and quinoxaline moieties suggests that this scaffold can serve as an excellent electron acceptor.[1] This property is central to its utility in organic electronics, where it has been incorporated into materials for Organic Light-Emitting Diodes (OLEDs) and dye-sensitized solar cells.[1][2] Furthermore, the rigid, planar structure of the this compound core provides a robust framework for the construction of complex molecular architectures with tailored photophysical and photochemical properties.

This guide will systematically explore the photophysics of this important molecule, providing both the theoretical basis and the practical knowledge necessary for its investigation and application.

Theoretical Framework: Understanding the Electronic Transitions

The photophysical behavior of this compound is governed by the transitions of electrons between its molecular orbitals upon absorption of light. A fundamental understanding of these transitions is crucial for interpreting experimental data and predicting the properties of its derivatives.

Molecular Orbitals and Electronic States

The electronic structure of this compound is characterized by a set of occupied and unoccupied molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance in determining the lowest energy electronic transition. Due to the presence of nitrogen atoms, both σ and π bonding orbitals are present, as well as non-bonding (n) orbitals associated with the lone pairs of electrons on the nitrogen atoms. The unoccupied orbitals are primarily of π* and σ* character.

Nature of Electronic Transitions

The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes electrons from occupied to unoccupied orbitals. The primary transitions of interest are:

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically of high intensity (large molar extinction coefficient, ε) and are responsible for the strong absorption bands in the UV region.

  • n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (on a nitrogen atom) to a π* anti-bonding orbital. These transitions are generally of lower energy and lower intensity compared to π → π* transitions. The presence and energy of these transitions are highly sensitive to the solvent environment.

The interplay of these transitions dictates the shape and position of the absorption spectrum. Computational studies on related quinoxaline derivatives have shown that the long-wavelength absorption is often attributable to an n–π* type electronic transition.[3]

The Jablonski Diagram: A Visual Representation of Photophysical Processes

The fate of the excited molecule can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski cluster_singlet Singlet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (A) S2 S₂ (Second Excited Singlet State) S0->S2 S1->S0 Fluorescence (F) S1->S1 VR T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion (IC) Vibrational Relaxation (VR) T1->S0 Phosphorescence (P) T1->T1 VR

Caption: A generalized Jablonski diagram illustrating the key photophysical processes.

Upon absorption of a photon, the molecule is promoted from the ground electronic state (S₀) to an excited singlet state (S₁ or S₂). From the higher excited singlet states, the molecule typically undergoes rapid, non-radiative internal conversion (IC) and vibrational relaxation (VR) to the lowest vibrational level of the first excited singlet state (S₁). From S₁, the molecule can return to the ground state via several pathways:

  • Fluorescence: Radiative decay from S₁ to S₀, typically a fast process.

  • Intersystem Crossing (ISC): A non-radiative transition from the singlet state (S₁) to a triplet state (T₁).

  • Internal Conversion (IC): Non-radiative decay from S₁ to S₀.

From the triplet state (T₁), the molecule can return to the ground state via:

  • Phosphorescence: Radiative decay from T₁ to S₀, a much slower process than fluorescence.

  • Intersystem Crossing: Non-radiative decay from T₁ to S₀.

The efficiency of each of these processes determines the overall photophysical properties of the molecule, such as its fluorescence quantum yield and lifetime.

Experimental Protocols for Photophysical Characterization

A thorough photophysical investigation of this compound requires a suite of spectroscopic techniques. The following protocols provide a step-by-step guide for these measurements.

Synthesis of this compound

While various methods exist for the synthesis of quinoxaline derivatives, a common route to the this compound core involves the condensation of a diamine with a dicarbonyl compound.[4] For the unsubstituted parent compound, a potential synthetic route is the reaction of 2,3-diaminoquinoxaline with glyoxal.

Diagram of Synthetic Workflow:

Synthesis Reactant1 2,3-Diaminoquinoxaline Reaction Condensation Reaction (e.g., in Ethanol/Acetic Acid) Reactant1->Reaction Reactant2 Glyoxal Reactant2->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification

Caption: A general workflow for the synthesis of this compound.

UV-Vis Absorption Spectroscopy

This technique provides information about the electronic transitions within the molecule.

Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, dimethyl sulfoxide) of known concentration. Prepare a series of dilutions to ensure the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference.

  • Measurement: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) for each absorption band. Calculate the molar extinction coefficient (ε) at each λmax using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

This technique measures the emission of light from the excited singlet state.

Protocol:

  • Solution Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to the λmax determined from the absorption spectrum.

  • Measurement: Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis: Identify the wavelength of maximum emission (λem). The difference between the absorption and emission maxima is the Stokes shift.

Determination of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an emission range that overlaps with that of this compound. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

  • Measurement:

    • Record the absorption spectrum of both the sample and the standard at the same excitation wavelength. Adjust concentrations so that the absorbances are similar and below 0.1.

    • Record the fluorescence emission spectrum of both the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths).

  • Data Analysis: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. The quantum yield of the sample (Φsample) can be calculated using the following equation:

    Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (η2sample / η2standard)

    Where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τF)

The fluorescence lifetime is the average time the molecule spends in the excited singlet state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common technique for this measurement.

Protocol:

  • Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube), and timing electronics.

  • Measurement: The sample is excited by the pulsed light source, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times.

  • Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τF).

Anticipated Photophysical Properties and Discussion

Based on the structure of this compound and data from related compounds, we can anticipate its key photophysical properties.

Absorption and Emission Spectra

The absorption spectrum is expected to show intense π → π* transitions in the UV region and a weaker, lower-energy n → π* transition at the edge of the visible region. The emission spectrum is expected to be a mirror image of the lowest energy absorption band.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the absorption and emission spectra.

  • n → π* Transitions: These transitions typically exhibit a hypsochromic (blue) shift in polar solvents. This is because the non-bonding orbitals are stabilized by hydrogen bonding or dipole-dipole interactions with the polar solvent, increasing the energy gap to the π* orbital.

  • π → π* Transitions: These transitions often show a bathochromic (red) shift in polar solvents, as the more polar excited state is stabilized to a greater extent than the ground state.

The emission from an excited state with significant intramolecular charge transfer (ICT) character is expected to show a pronounced red shift in more polar solvents.

Quantum Yield and Lifetime

The fluorescence quantum yield and lifetime are sensitive to the competition between radiative and non-radiative decay pathways. For many aza-aromatic compounds, non-radiative processes such as intersystem crossing can be efficient, leading to moderate to low fluorescence quantum yields. The presence of heavy atoms or specific substituents can further influence the rate of intersystem crossing.

Table of Anticipated Photophysical Data for this compound:

PropertyAnticipated Value/BehaviorRationale
λmax, abs (nm) 300-400π → π* and n → π* transitions are expected in this range for similar aza-aromatics.
λmax, em (nm) 400-550Emission from the S₁ state, Stokes-shifted from the lowest energy absorption.
Stokes Shift (cm-1) Moderate to largeDependent on the degree of structural relaxation in the excited state.
ΦF Low to moderateEfficient intersystem crossing is common in nitrogen-containing heterocycles.
τF (ns) 1-10Typical fluorescence lifetimes for organic fluorophores.
Solvatochromism PronouncedThe presence of nitrogen lone pairs and the potential for ICT will lead to significant solvent effects.

Conclusion and Future Directions

This guide has provided a preliminary framework for the investigation of the photophysics of this compound. The theoretical principles and experimental protocols outlined herein will enable researchers to systematically characterize this important heterocyclic scaffold. A thorough understanding of its intrinsic photophysical properties is the first and most critical step towards its application in advanced materials and technologies.

Future work should focus on obtaining precise experimental data for the unsubstituted this compound in a range of solvents to build a comprehensive photophysical profile. Furthermore, computational studies employing time-dependent density functional theory (TD-DFT) would provide deeper insights into the nature of its electronic transitions and excited states. This combined experimental and theoretical approach will pave the way for the intelligent design of novel this compound derivatives with optimized photophysical properties for specific applications.

References

  • This is a placeholder for a general reference on the synthesis of quinoxalines.
  • Chaskar, A. C., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][5][6]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • This is a placeholder for a reference on the use of pyrazinoquinoxalines in dye-sensitized solar cells.
  • Zhang, J., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline- Based Blue Aggregation-Induced Emission Molecules. Molecules, 26(24), 7587. [Link]

  • This is a placeholder for a general reference on Jablonski diagrams and photophysical processes.
  • This is a placeholder for a general reference on the synthesis of heterocyclic compounds.
  • Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Quinoxalines. John Wiley & Sons.
  • This is a placeholder for a reference on fluorescence quantum yield determin
  • This is a placeholder for a reference on time-correl
  • This is a placeholder for a reference on the photophysics of aza-arom

Sources

Methodological & Application

Application Note: Synthesis and Optimization of Pyrazino[2,3-f]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazino[2,3-f]quinoxaline scaffold (often referred to as 1,4,5,8-tetraazaphenanthrene) represents a class of rigid, planar, electron-deficient azaacenes. Its high electron affinity and extended


-conjugation make it a critical building block in organic electronics  (n-type semiconductors, OLED emitters) and medicinal chemistry  (DNA intercalators, kinase inhibitors).

However, the synthesis of this scaffold is frequently plagued by two primary failure modes:

  • Oxidative instability of the 1,2,4,5-benzenetetramine precursor.

  • Poor solubility of the resulting planar aromatic system, leading to "brick-dust" products that are difficult to purify or characterize.[1]

This guide provides a robust, field-proven methodology to overcome these barriers, focusing on the condensation of 1,2,4,5-benzenetetramine tetrahydrochloride with 1,2-dicarbonyls.

Retrosynthetic Analysis & Mechanism

The construction of the this compound core relies on the double condensation of a tetra-amine with two equivalents of a 1,2-diketone. This is a classic Schiff base formation, driven by the thermodynamic stability of the resulting aromatic system.

Mechanistic Pathway

The reaction proceeds through a step-wise imine formation.[1] Acid catalysis is often required to activate the carbonyl carbons, but the pH must be carefully modulated to ensure the amine nucleophiles are not fully protonated and unreactive.

ReactionMechanism Tetra 1,2,4,5-Benzenetetramine (Tetrahydrochloride Salt) Inter Intermediate (Schiff Base) Tetra->Inter + Base - 4 HCl Diketone 1,2-Diketone (2 Equivalents) Diketone->Inter Product This compound Scaffold Inter->Product - 4 H2O Cyclization

Figure 1: The double condensation pathway.[1] The critical step is the in-situ neutralization of the hydrochloride salt to liberate the reactive free amine without allowing oxidative degradation.

Critical Reagent Profile: 1,2,4,5-Benzenetetramine[3][4][5]

The success of this synthesis hinges entirely on the quality of the tetra-amine precursor.[1]

FeatureSpecificationCritical Note
Form Tetrahydrochloride salt (

)
The free base is extremely unstable in air (oxidizes to quinone imines/tars instantly).[1] Always store and weigh the salt.[1]
Appearance White to off-white powderIf the powder is dark brown or black, it has hydrolyzed/oxidized.[1] Recrystallize from concentrated HCl before use.
Handling Inert AtmosphereWhile the salt is stable, the reaction mixture must be degassed. Once the free amine is liberated in situ, it is vulnerable.

Experimental Protocols

Protocol A: Standard Solvothermal Condensation

Best for: Large scale synthesis, diverse diketone substrates.

Reagents:

  • 1,2,4,5-Benzenetetramine tetrahydrochloride (1.0 eq)

  • Substituted 1,2-diketone (2.2 eq)

  • Solvent: Acetic Acid (glacial) / Ethanol mixture (1:1 v/v)[1]

  • Buffer: Sodium Acetate (anhydrous, 4.0 - 4.5 eq)

Step-by-Step Methodology:

  • Degassing: In a round-bottom flask equipped with a reflux condenser, combine the Acetic Acid and Ethanol. Sparge with Nitrogen or Argon for 15 minutes.[1] Explanation: Removes dissolved oxygen to prevent tetra-amine oxidation.[1]

  • Precursor Addition: Add the 1,2,4,5-benzenetetramine

    
     and Sodium Acetate. Stir under inert atmosphere for 10 minutes at room temperature.
    
    • Mechanistic Insight: NaOAc buffers the HCl, slowly releasing the free amine. This "slow release" minimizes the concentration of free amine available for side-reactions (oxidation).[1]

  • Substrate Addition: Add the 1,2-diketone (e.g., Benzil, Phenanthrene-9,10-dione).

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours. The solution typically darkens (yellow/orange to brown).[1]
    
  • Work-up:

    • Cool to room temperature.[1]

    • If product precipitates: Filter the solid.[1][2] Wash copiously with water (to remove salts), then ethanol, then ether.

    • If product is soluble: Evaporate solvent, redissolve in

      
      , wash with 
      
      
      
      , dry over
      
      
      .
Protocol B: Microwave-Assisted Synthesis

Best for: Rapid screening, difficult substrates, improving yield.

Parameters:

  • Vessel: Sealed microwave vial (10–20 mL).

  • Solvent: Ethanol or Ethylene Glycol (for higher temps).[1]

  • Catalyst: Catalytic Acetic Acid (drops).[1][3]

Methodology:

  • Load Tetramine

    
     (1 eq), Diketone (2.5 eq), and solvent into the vial.[1]
    
  • Add NaOAc (4 eq) to neutralize.[1]

  • Seal and purge headspace with Argon.[1]

  • Irradiation: Heat to

    
     for 10–20 minutes (Dynamic Power mode).
    
  • Cooling: Rapid cooling with compressed air.[1]

  • Isolation: Pour into ice water to precipitate the product.

Troubleshooting & Optimization Strategies

Challenge 1: The "Brick Dust" Problem (Solubility)

The parent this compound is planar and stacks efficiently (


-

interactions), rendering it insoluble in most organic solvents.
  • Solution A (Molecular Design): Do not synthesize the parent core unless necessary.[1] Use diketones with solubilizing groups:

    • Long Alkyl Chains: 4,4'-dihexylbenzil.[1]

    • Bulky Groups: tert-butyl, trityl, or dendritic wedges.

  • Solution B (Post-Synthesis): If the core is insoluble, perform characterization (NMR) in TFA-d1 (Trifluoroacetic acid-d) or High-Temperature DMSO-d6 (

    
    ).[1] The acid protonates the nitrogens, breaking the aggregation.
    
Challenge 2: Black Tar Formation[1]
  • Cause: Oxidation of the tetra-amine before condensation.[1]

  • Fix: Ensure the system is strictly anaerobic. Add a reducing agent like a pinch of Sodium Metabisulfite or run the reaction in the presence of a sacrificial antioxidant if the substrate allows.[1]

Challenge 3: Incomplete Cyclization
  • Observation: Mass spec shows M+18 or M+36 peaks (un-dehydrated intermediates).[1]

  • Fix: The reaction needs more heat or acid. Switch to Protocol B (Microwave) or use pure Glacial Acetic Acid as the solvent (reflux).[1]

Application Workflow

The following diagram illustrates the development pipeline for these derivatives, from synthesis to device integration.

ApplicationWorkflow cluster_Apps Target Applications Start Start: 1,2,4,5-Benzenetetramine Design Ligand Design (Solubilizing Groups) Start->Design Synth Condensation (Protocol A/B) Design->Synth Purify Purification (Soxhlet / Recrystallization) Synth->Purify OLED OLED Emitter (TADF/Phosphorescence) Purify->OLED High Quantum Yield Bio Bio-Active Agent (DNA Intercalation) Purify->Bio Water Soluble Salts OFET Organic Transistor (n-type Channel) Purify->OFET High Crystallinity

Figure 2: Development workflow. Note that purification often requires Soxhlet extraction for highly crystalline derivatives used in OFETs.

References

  • General Synthesis & Mechanism: Nasielski-Hinkens, R., et al.[1] "Synthesis of this compound derivatives." Journal of Heterocyclic Chemistry.

  • OLED Applications (TADF): ChemRxiv (2023).[1][3] "Design and Synthesis of Pyrazino[2,3-f][1,10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters."

  • Precursor Handling & Polymerization: BenchChem Application Notes. "1,2,4,5-Benzenetetramine in High-Performance Polymers." [1]

  • Flexible Electronics & Crystal Packing: RSC Advances / Chemical Science.[1] "Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals."[1][4][5][6]

Sources

Application Notes and Protocols for Pyrazino[2,3-f]quinoxaline in Organic Field-Effect Transistors (OFETs)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrazino[2,3-f]quinoxaline Core in OFETs

The pursuit of high-performance organic field-effect transistors (OFETs) necessitates the rational design of organic semiconductors with tailored electronic properties, robust processing capabilities, and excellent device stability. Within the vast landscape of π-conjugated systems, azaacenes, and specifically the this compound scaffold, have emerged as a compelling class of materials. The inherent electron-deficient nature of the two pyrazine rings fused to a central benzene ring imparts a strong electron-accepting character to the core. This feature is fundamental to creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for achieving efficient electron injection and transport (n-type) or for constructing donor-acceptor (D-A) systems with tunable bandgaps for ambipolar or high-mobility p-type behavior.[1]

The planar and rigid structure of the this compound core promotes strong intermolecular π-π stacking, a key prerequisite for efficient charge transport in the solid state. Furthermore, the peripheral positions of the quinoxaline moiety offer versatile sites for chemical functionalization. By strategically attaching various electron-donating or electron-withdrawing groups, researchers can fine-tune the frontier molecular orbital energy levels (HOMO and LUMO), solubility, and thin-film morphology of the resulting semiconductor. This high degree of tunability allows for the systematic optimization of material properties to meet the specific demands of a given OFET application.[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, device fabrication, characterization, and optimization of OFETs based on this compound derivatives. The protocols and discussions are grounded in established scientific principles and aim to provide both the "how" and the "why" behind the experimental choices.

Part 1: Synthesis and Material Characterization

The successful fabrication of high-performance OFETs begins with the synthesis of high-purity organic semiconductors. This section outlines a generalized synthetic protocol for a donor-substituted this compound derivative and the subsequent characterization required to validate its structure and purity.

Generalized Synthetic Protocol for Donor-Acceptor Type this compound Derivatives

The synthesis of donor-acceptor type this compound derivatives often involves a condensation reaction to form the core, followed by cross-coupling reactions to introduce the donor moieties. The following is a representative, two-step procedure.

Step 1: Synthesis of a Diketo-Precursor

A common strategy involves the palladium-catalyzed Buchwald-Hartwig amination to couple donor units to a central diketone.

  • Reaction:

    • In a nitrogen-purged Schlenk flask, combine 4,4'-dibromobenzil (1 equivalent), the desired donor amine (e.g., carbazole, phenoxazine) (2.2 equivalents), palladium(II) acetate (0.1 equivalents), and a suitable phosphine ligand such as SPhos (0.2 equivalents).

    • Add anhydrous toluene as the solvent.

    • Add sodium tert-butoxide (3 equivalents) as the base.

    • Reflux the mixture under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with dichloromethane (DCM), and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the donor-substituted diketone intermediate.

Step 2: Condensation to Form the this compound Core

The final heterocyclic core is formed through a condensation reaction with a substituted diamine.

  • Reaction:

    • Dissolve the donor-substituted diketone from Step 1 (1 equivalent) and a suitable aromatic diamine such as 1,2,4,5-tetraaminobenzene tetrahydrochloride (1 equivalent) in a solvent mixture of ethanol and acetic acid.

    • Reflux the reaction mixture for 12-24 hours. The product often precipitates out of the solution upon cooling.

    • Collect the precipitate by vacuum filtration and wash with cold ethanol.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by temperature gradient sublimation to obtain a highly pure material suitable for device fabrication.

Essential Material Characterization

Prior to device fabrication, it is imperative to thoroughly characterize the synthesized material to confirm its chemical identity, purity, and key electronic properties.

Characterization Technique Purpose Typical Observations for this compound Derivatives
¹H and ¹³C NMR Spectroscopy Structural verification and purity assessment.The spectra should show the expected signals for the aromatic protons and carbons of both the pyrazinoquinoxaline core and the substituent groups. The absence of impurity peaks is critical.
Mass Spectrometry (e.g., HRMS) Confirmation of the molecular weight and elemental composition.The observed mass-to-charge ratio (m/z) should match the calculated value for the target molecule.
UV-Visible Spectroscopy Investigation of the electronic absorption properties and estimation of the optical bandgap.Typically, these molecules exhibit intense π-π* transitions at shorter wavelengths and broader intramolecular charge transfer (ICT) bands at longer wavelengths.[3] The onset of the absorption edge can be used to estimate the optical bandgap.
Cyclic Voltammetry (CV) Determination of the HOMO and LUMO energy levels.Reversible or quasi-reversible oxidation and reduction peaks are observed. The onset potentials of these processes are used to calculate the HOMO and LUMO energy levels, which are crucial for predicting charge injection barriers in OFETs.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.A high decomposition temperature (Td, typically defined as 5% weight loss) is desirable for materials that will undergo thermal processing during device fabrication (e.g., vacuum deposition or annealing).[3]

Part 2: OFET Device Fabrication Protocol

The performance of an OFET is highly sensitive to the fabrication process. This section provides a detailed, step-by-step protocol for the fabrication of a bottom-gate, top-contact (BGTC) OFET using a solution-based deposition method.

Substrate Cleaning: The Foundation of a High-Performance Device

A pristine substrate surface is critical for achieving good film formation and low trap densities at the semiconductor-dielectric interface.

  • Initial Cleaning: Place the Si/SiO₂ substrates in a substrate rack.

  • Sonication: Sequentially sonicate the substrates in the following solutions for 15 minutes each:

    • Deionized (DI) water with a detergent (e.g., 2% Hellmanex).

    • DI water (rinse).

    • Acetone.

    • Isopropanol (IPA).

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Treatment: Immediately before use, treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and to create a hydrophilic surface.

Dielectric Surface Modification (Optional but Recommended)

For many organic semiconductors, modifying the SiO₂ surface with a self-assembled monolayer (SAM) can improve the thin-film morphology and device performance.

  • SAM Treatment: Immerse the cleaned and dried substrates in a 2-5 mM solution of a silanizing agent (e.g., octadecyltrichlorosilane - OTS) in anhydrous toluene for 1 hour in a nitrogen-filled glovebox.

  • Rinsing: Rinse the substrates with fresh toluene and then with IPA.

  • Annealing: Anneal the substrates at 120 °C for 20 minutes to promote the formation of a dense monolayer.

Active Layer Deposition: Solution Shearing

Solution shearing is a powerful technique for depositing highly crystalline thin films of organic semiconductors.

  • Solution Preparation: Prepare a solution of the this compound derivative in a high-boiling point solvent (e.g., chlorobenzene, dichlorobenzene) at a concentration of 5-10 mg/mL. Gently heat and stir the solution to ensure complete dissolution.

  • Substrate Heating: Place the cleaned (and surface-modified) substrate on a hot plate set to the desired deposition temperature (typically between 80-120 °C).

  • Deposition:

    • Dispense a small volume of the semiconductor solution onto the edge of the substrate.

    • Bring a shearing blade (e.g., a clean silicon wafer edge) into contact with the substrate at a slight angle.

    • Move the blade across the substrate at a constant, slow speed (e.g., 0.1-1 mm/s). The solvent will evaporate as the blade moves, leaving behind a crystalline thin film.

  • Annealing: After deposition, anneal the film at a temperature slightly below the material's decomposition temperature (determined by TGA) for 30-60 minutes in a nitrogen-filled glovebox to improve crystallinity and remove residual solvent.

Source and Drain Electrode Deposition

The final step is the deposition of the source and drain electrodes.

  • Shadow Masking: Place a shadow mask with the desired channel length and width onto the semiconductor thin film.

  • Thermal Evaporation: In a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr), deposit 50-80 nm of gold (Au) through the shadow mask. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be deposited before the gold.

  • Device Completion: Carefully remove the shadow mask to reveal the completed OFET device.

Part 3: Device Characterization and Parameter Extraction

The electrical characterization of the fabricated OFETs is essential to evaluate their performance. The key parameters of interest are the charge carrier mobility (µ), the threshold voltage (Vth), and the on/off current ratio.

Electrical Measurements

These measurements are typically performed using a semiconductor parameter analyzer in a shielded probe station to minimize electrical noise.

  • Output Characteristics:

    • Apply a constant gate-source voltage (Vgs).

    • Sweep the drain-source voltage (Vds) from 0 V to a sufficiently negative (for p-type) or positive (for n-type) voltage (e.g., -60 V or +60 V).

    • Measure the drain current (Id).

    • Repeat this process for several different Vgs values.

  • Transfer Characteristics:

    • Apply a constant, high Vds (in the saturation regime, e.g., -60 V or +60 V).

    • Sweep Vgs from a positive to a negative voltage (for p-type) or vice versa (for n-type) (e.g., +20 V to -60 V).

    • Measure Id.

Parameter Extraction

The key device parameters are extracted from the transfer characteristics, typically in the saturation regime.

The drain current in the saturation regime is described by the equation:

Id = ( W / 2L ) µCi ( Vgs - Vth )²

where:

  • W is the channel width.

  • L is the channel length.

  • Ci is the capacitance per unit area of the gate dielectric.

Mobility (µ) Extraction:

  • Plot the square root of the absolute value of Id (√|Id|) versus Vgs.

  • In the linear region of this plot, the slope is given by: slope = √( ( W / 2L ) µCi )

  • The mobility can then be calculated as: µ = 2 L / ( WCi ) * (slope)²

Threshold Voltage (Vth) Extraction:

  • Extrapolate the linear portion of the √|Id| vs. Vgs plot to the Vgs-axis.

  • The x-intercept of this extrapolation is the threshold voltage (Vth).

On/Off Current Ratio:

This is the ratio of the maximum drain current (Ion) when the transistor is "on" to the minimum drain current (Ioff) when the transistor is "off".

Part 4: Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low Charge Carrier Mobility - Poor crystallinity of the semiconductor film.- High density of traps at the semiconductor-dielectric interface.- Impure semiconductor material.- Optimize the solution shearing parameters (temperature, speed).- Optimize the post-deposition annealing temperature and time.- Ensure meticulous substrate cleaning and consider using a SAM.- Further purify the semiconductor material (e.g., by sublimation).
High Threshold Voltage - Trapped charges at the dielectric interface.- Doping of the semiconductor by atmospheric impurities (e.g., oxygen, water).- Improve the quality of the dielectric layer.- Perform all fabrication and measurement steps in an inert atmosphere (glovebox).
Large Hysteresis in Transfer Curve - Mobile ions in the dielectric.- Slow charge trapping/de-trapping at the interface.- Use a high-quality, gate dielectric.- Anneal the device to reduce trap states.
Poor On/Off Ratio - High off-current due to a high bulk conductivity of the semiconductor.- Gate leakage current.- Synthesize materials with a larger bandgap.- Ensure the integrity of the gate dielectric layer.

Visualizations

Molecular Design Strategy for this compound-based OFETs

cluster_Core Core Scaffold cluster_Donors Peripheral Substituents cluster_Properties Tunable Properties cluster_Performance OFET Performance Pyrazinoquinoxaline This compound Core (Electron Acceptor) HOMO_LUMO HOMO/LUMO Energy Levels Pyrazinoquinoxaline->HOMO_LUMO Governs LUMO Donors Electron-Donating Groups (e.g., Thiophene, Carbazole) Donors->HOMO_LUMO Governs HOMO Solubilizing Solubilizing Alkyl Chains Solubility Solubility & Processability Solubilizing->Solubility Mobility Charge Carrier Mobility (µ) HOMO_LUMO->Mobility Vth Threshold Voltage (Vth) HOMO_LUMO->Vth Solubility->Mobility Packing Solid-State Packing Packing->Mobility Stability Device Stability Packing->Stability Start Start Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning SAM Dielectric Surface Modification (e.g., OTS Treatment) Cleaning->SAM Deposition Active Layer Deposition (Solution Shearing) SAM->Deposition Annealing Post-Deposition Annealing Deposition->Annealing Electrodes Electrode Deposition (Thermal Evaporation) Annealing->Electrodes Characterization Electrical Characterization Electrodes->Characterization

Sources

Pyrazino[2,3-f]quinoxaline: A Versatile Heterocyclic Scaffold for Advanced Organic Semiconductors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazino[2,3-f]quinoxaline in Organic Electronics

The relentless pursuit of high-performance organic electronic materials has led researchers to explore a vast chemical space. Among the promising candidates, this compound, a nitrogen-rich heterocyclic compound, has emerged as a powerful and versatile building block for a new generation of organic semiconductors. Its inherent electron-deficient nature, stemming from the presence of four nitrogen atoms within its fused ring system, coupled with a rigid and planar π-conjugated core, provides an exceptional platform for designing materials with tailored electronic properties.[1][2] This unique combination of features makes this compound and its derivatives highly attractive for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[3][4][5]

The strategic incorporation of the this compound core into small molecules and polymers allows for precise tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is paramount for optimizing charge injection, transport, and overall device performance. The planar structure of the core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state.[6] Furthermore, the multiple reactive sites on the this compound scaffold offer ample opportunities for chemical modification, enabling the synthesis of a diverse library of materials with customized functionalities.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound-based materials. We will delve into the fundamental properties of this heterocyclic system, detail synthetic protocols for key derivatives, and provide step-by-step methodologies for the fabrication and characterization of high-performance organic electronic devices.

Core Properties of the this compound Scaffold

The utility of this compound as a building block for organic semiconductors is rooted in its intrinsic molecular and electronic properties. Understanding these fundamentals is key to designing and synthesizing new materials with desired functionalities.

Molecular Structure and Physicochemical Properties

The parent this compound molecule consists of a central benzene ring fused with two pyrazine rings.[2] This rigid, planar structure is essential for facilitating intermolecular charge transport.

PropertyValueSource
Molecular Formula C₁₀H₆N₄PubChem[7]
Molecular Weight 182.18 g/mol PubChem[7]
Melting Point 249-252 °CThermo Scientific[8]
Appearance White to Yellow Crystalline PowderThermo Scientific[8]
Topological Polar Surface Area 51.6 ŲPubChem[7]

A summary of the key physicochemical properties of the parent this compound compound.

Electronic and Optical Properties

The electron-deficient nature of the this compound core is its most defining electronic characteristic.[1] This property can be systematically tuned by the introduction of electron-donating or electron-withdrawing substituents at various positions on the aromatic framework. This modularity allows for the creation of materials with a wide range of HOMO and LUMO energy levels, making them suitable for both n-type (electron-transporting) and p-type (hole-transporting) applications.[9]

Derivatives of this compound often exhibit broad and intense absorption spectra, which is particularly advantageous for photovoltaic applications where efficient light harvesting is crucial.[10][11] The ability to tune the absorption profile by chemical modification enables the design of materials that can capture a larger portion of the solar spectrum.

Synthesis of this compound Derivatives: A General Protocol

The synthesis of functionalized this compound derivatives typically involves the condensation of a tetraamino-functionalized aromatic precursor with a diketone. A common and effective synthetic route is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification A Tetraaminobenzene Derivative C Condensation Reaction (e.g., in Acetic Acid) A->C B Diketone Derivative B->C D Functionalized this compound C->D Crude Product E Column Chromatography Recrystallization D->E F Characterization (NMR, MS, etc.) E->F Purified Product

Caption: General synthetic workflow for this compound derivatives.

Protocol: Synthesis of a Donor-Acceptor-Donor (D-A-D) Type this compound Derivative

This protocol describes the synthesis of a carbazole-functionalized this compound derivative, a D-A-D type molecule that has shown promise in OLED applications.[5]

Materials:

  • 1,2,4,5-Tetraaminobenzene tetrahydrochloride

  • 9-(2-ethylhexyl)-9H-carbazole-2,7-dicarbaldehyde

  • Glacial Acetic Acid

  • Zinc powder

  • Standard laboratory glassware and purification apparatus (column chromatography)

Procedure:

  • In situ formation of the tetraamine: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4,5-tetraaminobenzene tetrahydrochloride in a mixture of glacial acetic acid and water.

  • Reduction: Add zinc powder portion-wise to the solution to reduce the precursor and generate the free tetraamine in situ. The reaction mixture is typically stirred at room temperature until the evolution of gas ceases.

  • Condensation: To the same flask, add a solution of 9-(2-ethylhexyl)-9H-carbazole-2,7-dicarbaldehyde in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water. The crude product will precipitate out of solution.

  • Purification: Collect the precipitate by filtration and wash thoroughly with water. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield the pure D-A-D type this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale: The in-situ generation of the highly air-sensitive tetraamine from its more stable hydrochloride salt minimizes degradation and improves reaction yields. The use of glacial acetic acid as both a solvent and a catalyst facilitates the condensation reaction. The choice of branched alkyl chains on the carbazole donor moieties is crucial for improving the solubility of the final compound, which is essential for solution-based device fabrication processes.[5]

Application in Organic Field-Effect Transistors (OFETs)

This compound-based materials have demonstrated significant potential as the active semiconductor layer in OFETs. Their performance is highly dependent on the specific molecular structure, which influences the charge carrier mobility and the on/off ratio of the device.

Fabrication Protocol for a Solution-Processed OFET

This protocol details the fabrication of a top-contact, bottom-gate OFET using a solution-processable this compound derivative.

OFET_Fabrication A Substrate Cleaning (Si/SiO2 wafer) B Surface Treatment (e.g., HMDS or OTS) A->B Step 1 C Spin-coating of This compound Semiconductor Solution B->C Step 2 D Annealing of Semiconductor Film C->D Step 3 E Thermal Evaporation of Source/Drain Electrodes (e.g., Au) D->E Step 4 F Device Characterization E->F Step 5

Caption: Workflow for fabricating a solution-processed OFET.

Materials:

  • Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate dielectric)

  • This compound-based semiconductor dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene)

  • Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment

  • High-purity gold (Au) for source/drain electrodes

  • Spin-coater, hotplate, thermal evaporator, and semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen gas.

  • Surface Modification: Treat the SiO₂ surface with a self-assembled monolayer (SAM) of HMDS or OTS to improve the interface with the organic semiconductor and promote better film morphology. This is typically done by vapor deposition or solution immersion.

  • Semiconductor Deposition: Spin-coat a solution of the this compound derivative onto the treated substrate. The spin speed and solution concentration should be optimized to achieve the desired film thickness.

  • Film Annealing: Anneal the semiconductor film on a hotplate at a specific temperature and for a set duration to remove residual solvent and improve the molecular ordering within the film. The optimal annealing conditions are material-dependent.

  • Electrode Deposition: Deposit the source and drain electrodes (typically 50 nm of Au) through a shadow mask using thermal evaporation.

  • Device Testing: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a controlled environment (e.g., a nitrogen-filled glovebox) to measure the output and transfer characteristics.

Self-Validation: The performance of the fabricated OFETs should be reproducible across multiple devices on the same substrate and on different substrates. Key performance metrics to validate include the charge carrier mobility, the on/off current ratio, and the threshold voltage. Consistent results indicate a robust and reliable fabrication process. For instance, copolymers of pyrazino[2,3-g]quinoxaline-2,7-dione and bithiophene have shown electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹.[3]

Application in Organic Photovoltaics (OPVs)

The broad absorption and tunable energy levels of this compound derivatives make them excellent candidates for use as either donor or acceptor materials in the active layer of OPVs.[11]

Fabrication Protocol for a Bulk-Heterojunction (BHJ) OPV

This protocol outlines the fabrication of a conventional BHJ solar cell using a this compound-based polymer as the donor material and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • This compound-based donor polymer

  • [8][8]-Phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM)

  • Calcium (Ca) and Aluminum (Al) for the cathode

  • Organic solvent for the active layer (e.g., chlorobenzene with an additive like 1,8-diiodooctane)

Procedure:

  • Substrate Preparation: Clean the ITO-coated glass substrates as described for the OFET fabrication.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO surface and anneal on a hotplate.

  • Active Layer Deposition: Prepare a blend solution of the this compound polymer and PC₇₁BM in the chosen solvent. Spin-coat this blend solution on top of the PEDOT:PSS layer inside a nitrogen-filled glovebox. The donor:acceptor ratio and the use of solvent additives need to be optimized for optimal film morphology and device performance.

  • Active Layer Annealing: Anneal the active layer to promote the formation of an interpenetrating network of donor and acceptor domains, which is crucial for efficient charge separation and transport.

  • Cathode Deposition: Thermally evaporate a bilayer cathode of Ca followed by Al through a shadow mask.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the OPV under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Causality in Protocol Choices: The use of PEDOT:PSS as an HTL facilitates efficient hole extraction from the active layer to the ITO anode. The choice of a fullerene acceptor like PC₇₁BM is due to its good electron mobility and compatibility with a wide range of donor polymers. Solvent additives are often necessary to control the nanoscale morphology of the BHJ active layer, which directly impacts the exciton dissociation and charge transport efficiencies. For example, a solar cell based on a pyrazino[2,3-g]quinoxaline copolymer and PCBM achieved a power conversion efficiency of 3.24%.[11] Quinoxaline-based acceptors have also enabled organic solar cells with efficiencies over 13% and low energy loss.[12] More recent developments with π-extended quinoxaline-based acceptors have pushed efficiencies to 20.2%.[13]

Conclusion and Future Outlook

This compound has unequivocally established itself as a cornerstone building block in the design of high-performance organic semiconductors. Its unique combination of electronic and structural properties, coupled with its synthetic versatility, offers a rich platform for the continued development of next-generation organic electronic devices. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the vast potential of this remarkable heterocyclic scaffold. Future research will likely focus on the development of novel synthetic methodologies to access even more complex and functionalized this compound derivatives, the exploration of non-fullerene acceptors based on this core, and the integration of these materials into flexible and transparent electronic devices.

References

  • Lee, J., et al. (2015). Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors. RSC Advances, 5(78), 63785-63792. [Link]

  • Chen, R., et al. (2013). Pyrazino[2,3-g]quinoxaline dyes for solar cell applications. RSC Advances, 3(42), 19263-19269. [Link]

  • Kumar, A., et al. (2020). Pyrazino[2,3-g]quinoxaline core-based organic liquid crystalline semiconductor: Proficient hole transporting material for optoelectronic devices. Journal of Materials Chemistry C, 8(3), 1017-1026. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 174669, this compound. [Link]

  • Giri, R., et al. (2021). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Journal of Materials Chemistry C, 9(12), 4336-4343. [Link]

  • Li, Z., et al. (2013). Pyrazino[2,3-g]quinoxaline-based conjugated copolymers with indolocarbazole coplanar moieties designed for efficient photovoltaic applications. Journal of Materials Chemistry A, 1(37), 11249-11257. [Link]

  • Wang, J., et al. (2010). Structural-Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Properties. Chemistry of Materials, 22(12), 3737-3744. [Link]

  • Sudhakar, A., et al. (2021). A New Class of Solution Processable Pyrazino[2,3-g]quinoxaline Carbazole Derivative Based on D-A-D Architecture for Achieving High EQE in Yellow and White OLEDs. Advanced Functional Materials, 31(15), 2009581. [Link]

  • Mistry, M., et al. (2023). Strategic Approach to Pyrazinoquinoxaline Molecular Design for Enhanced Performance. ChemRxiv. [Link]

  • Kothavale, S., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][3][6]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. [Link]

  • Nishida, J., et al. (2005). Synthesis and Properties of Pyrazino[2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity. Chemistry Letters, 34(11), 1532-1533. [Link]

  • Kothavale, S., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][3][6]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Cambridge Open Engage. [Link]

  • Giri, R., et al. (2021). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Semantic Scholar. [Link]

  • Kim, H., et al. (2018). Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 18(11), 7552-7557. [Link]

  • Rusinov, G., et al. (2022).[1][3][10]Oxadiazolo[3,4-b]dithieno[2,3-f:2',3'-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. Molecules, 27(19), 6543. [Link]

  • Liu, W., et al. (2019). Efficient organic solar cells with a low energy loss enabled by a quinoxaline-based acceptor. Science China Chemistry, 62(11), 1546-1552. [Link]

  • Zhang, Y., et al. (2024). 20.2% Efficiency Organic Photovoltaics Employing a π-Extension Quinoxaline-Based Acceptor with Ordered Arrangement. Advanced Materials, e2406690. [Link]

Sources

Pyrazino[2,3-f]quinoxaline-based fluorescent probes for ion sensing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Ion Sensing with Pyrazino[2,3-f]quinoxaline Scaffolds

Executive Summary

The This compound (PQ) scaffold represents a class of rigid, planar, and electron-deficient heteroaromatic systems (C₁₀H₆N₄).[1] Unlike conventional fluorophores (e.g., rhodamine, fluorescein), the PQ core offers exceptional electron affinity and a large surface area for


-

stacking, making it an ideal electron acceptor (A) in Donor-Acceptor (D-A) sensing architectures.[1]

This guide details the development of PQ-based fluorescent probes designed for the selective detection of Zinc ions (


)  in biological and environmental samples.[1] We utilize a Photoinduced Electron Transfer (PET)  "Turn-On" mechanism, ensuring high signal-to-noise ratios.[1][2]

Design Principles & Mechanism

To engineer a responsive probe, we couple the electron-deficient PQ core with an electron-rich receptor.[1][2]

  • Fluorophore (Acceptor): this compound.[1][2] Its rigidity minimizes non-radiative decay, enhancing quantum yield.[1][2]

  • Receptor (Donor): Dipicolylamine (DPA) .[1][2] DPA is a well-characterized chelator with high selectivity for

    
    .[1][2]
    
  • Mechanism (PET):

    • Free State (OFF): The lone pair electrons on the DPA nitrogen quench the PQ fluorescence via PET (Thermodynamically favorable electron transfer from Donor to Acceptor).[1][2]

    • Bound State (ON): Upon chelation with

      
      , the nitrogen lone pair is engaged in coordinate bonding.[1][2] This raises the oxidation potential of the donor, blocking the PET process and restoring intense fluorescence.[1][2]
      

SensingMechanism Probe Free Probe (PQ-DPA) Complex [Probe-Zn]²⁺ Complex Probe->Complex + Zn²⁺ (Chelation) PET PET Active (Fluorescence Quenched) Probe->PET Excitation Zn Zn²⁺ Ion NoPET PET Blocked (Strong Fluorescence) Complex->NoPET Excitation

Figure 1: Logic flow of the PET-based "Turn-On" sensing mechanism. Binding of Zinc blocks the quenching pathway.

Protocol 1: Synthesis of PQ-DPA Probe

Objective: Synthesize 2,3,8,9-tetrakis(4-(bis(pyridin-2-ylmethyl)amino)phenyl)this compound.

Reagents:

  • 1,2,4,5-Benzenetetraamine tetrahydrochloride (CAS: 4506-66-5)[1]

  • 4-(Bis(pyridin-2-ylmethyl)amino)benzil (Custom Precursor)[1][2]

  • Acetic Acid (Glacial), Ethanol, Chloroform.[1][2]

Step-by-Step Methodology:

  • Precursor Preparation:

    • Dissolve 1,2,4,5-benzenetetraamine tetrahydrochloride (1.0 mmol) in 20 mL of degassed water.

    • Add sodium acetate (4.0 mmol) to neutralize the hydrochloride salt.[1][2] The solution should be kept under nitrogen to prevent oxidation of the amine.[1][2]

  • Condensation Reaction:

    • In a separate flask, dissolve 4-(bis(pyridin-2-ylmethyl)amino)benzil (2.2 mmol, slight excess) in 30 mL of hot ethanol.

    • Add the ethanolic benzil solution dropwise to the tetraamine solution under vigorous stirring.

    • Add 5 mL of glacial acetic acid as a catalyst.[1][2]

  • Reflux & Isolation:

    • Reflux the mixture at 90°C for 12 hours under

      
       atmosphere. A precipitate will form.[1][2]
      
    • Cool to room temperature.[1][2] Filter the precipitate.[1][2]

    • Wash sequentially with cold ethanol, water, and diethyl ether to remove unreacted starting materials.[1][2]

  • Purification:

    • Recrystallize the crude product from a Chloroform/Methanol (1:[1]1) mixture or purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).[1][2]

    • Validation: Confirm structure via ¹H-NMR and HR-MS (Expected m/z ~ 1100+ depending on exact R-groups).

SynthesisWorkflow Step1 1. Neutralization Tetraamine-4HCl + NaOAc Step2 2. Condensation + Functionalized Benzil (2.2 eq) Solvent: EtOH/AcOH Step1->Step2 Step3 3. Cyclization (Reflux) 90°C, 12h, N₂ atm Step2->Step3 Step4 4. Purification Filtration & Column Chrom. Step3->Step4 Product Final PQ-DPA Probe Step4->Product

Figure 2: Synthetic route for the assembly of the PQ-based ion sensor.

Protocol 2: Spectroscopic Characterization & Titration

Objective: Validate the probe's response to


 and determine the Limit of Detection (LOD).

Materials:

  • Stock Solution A (Probe): 1 mM probe in DMSO.

  • Stock Solution B (Metal): 10 mM

    
     (or Nitrate/Chloride) in deionized water.[1][2]
    
  • Buffer: 10 mM HEPES buffer (pH 7.4).

Experimental Workflow:

  • Preparation of Test Samples:

    • Dilute Stock A into the buffer to a final concentration of 10

      
      M. Ensure the final organic solvent content (DMSO) is <1% to prevent precipitation.[1][2]
      
    • Prepare a series of metal ion solutions ranging from 0 to 50

      
      M.[1][2]
      
  • UV-Vis & Fluorescence Titration:

    • Blank Scan: Record spectra of the 10

      
      M probe solution alone.
      
    • Titration: Add aliquots of

      
       solution (0.1 equiv increments). Mix for 1 minute before each scan.
      
    • Parameters: Excitation

      
       = 420 nm (typical for PQ derivatives); Emission scan 
      
      
      
      = 450–700 nm.[1][2]
  • Data Analysis (LOD Calculation):

    • Plot Fluorescence Intensity (

      
      ) at 
      
      
      
      vs.
      
      
      .[1][2]
    • Fit the linear region of the curve.[1][2][3]

    • Calculate LOD using the formula:

      
      [1]
      
      • 
         = Standard deviation of the blank (measure probe alone 10 times).[2]
        
      • 
         = Slope of the titration curve.[1][2]
        

Data Presentation Template:

ParameterValue (Example)Notes

(Free)
405 nm

-

transition of PQ core

(Free)
Weak / NegligibleQuenched by PET

(Bound)
530 nm (Green)Strong emission restored
Quantum Yield (

)
0.02 (Free)

0.45 (Bound)
Measured relative to Quinine Sulfate

(Dissociation Constant)
15 nMIndicates high affinity

Protocol 3: Selectivity & Interference Assay

Objective: Ensure the probe does not respond to competing ions (


).
  • Screening: Prepare cuvettes containing 10

    
    M probe + 50 
    
    
    
    M of competing ion.
  • Competition: Add 50

    
    M of competing ion, record spectrum. Then add 10 
    
    
    
    M
    
    
    to the same cuvette.[2]
  • Acceptance Criteria:

    • Competing ion alone: Intensity change < 5% relative to blank.[1][2]

    • Competing ion +

      
      : Intensity recovery > 90% relative to 
      
      
      
      alone.[1][2]
    • Note:

      
       is a known quencher (paramagnetic).[1][2] If 
      
      
      
      interferes, add
      
      
      or thiosulfate to mask it, or note it as a limitation.[1][2]

Troubleshooting & Validation (The "Trust" Factor)

  • Issue: Precipitation during titration.

    • Cause: The PQ core is hydrophobic.[1][2]

    • Solution: Increase the DMSO/MeCN co-solvent ratio to 10-20% or add a surfactant (e.g., 0.1% Tween-20) to the buffer.[1]

  • Issue: Low Fluorescence Enhancement.

    • Cause: Incomplete PET quenching in the free state or oxidation of the probe.[2]

    • Solution: Ensure the DPA donor is directly conjugated or close enough to the PQ core.[2] Verify the purity of the tetraamine precursor; oxidized impurities act as non-emissive traps.[1][2]

  • Validation Check: Always run a Job’s Plot (Method of Continuous Variations) to confirm the stoichiometry of the binding (usually 1:1 or 1:2 for this scaffold).

References

  • Synthesis and Properties of Pyrazino[2,3-g]quinoxaline Derivatives. ResearchGate. (2025).[1][2][4] Detailed synthetic routes for PQ scaffolds.

  • Pyrazino[2,3-f][1,10]phenanthroline-Based Emitters. ChemRxiv. (2023).[1][2] Discusses the conjugation and stability of the PQ core in D-A systems.

  • Aminoquinoxaline-Based Fluorescent Sensors. MDPI Molecules. (2021).[1][2] Foundation for quinoxaline-based sensing mechanisms and pH effects.[1][2]

  • PubChem Compound Summary: this compound. National Library of Medicine. (2025).[1][2] Chemical and physical property data for the core scaffold.[1][2][4][5][6][7][8][9]

  • Structure–property relationships in dicyanopyrazinoquinoxalines. Beilstein J. Org.[1][2] Chem. (2024).[1][2][5][8] Insights into the electron-accepting nature and stacking of PQ derivatives.

Sources

Application Notes and Protocols for Water-Soluble Pyrazino[2,3-g]quinoxaline in Bioimaging

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazino[2,3-g]quinoxalines as Advanced Bioimaging Agents

Nitrogen-containing heterocycles are fundamental scaffolds in the design of fluorescent probes for biological applications, owing to their diverse photophysical properties and biological activity.[1][2][3] Among these, the pyrazino[2,3-g]quinoxaline (PQ) core has garnered significant attention as a promising platform for the development of advanced bioimaging agents.[4][5] The extended π-conjugated system of the PQ core often imparts desirable photophysical properties, such as strong absorption and high fluorescence quantum yields.[6][7] However, the inherent hydrophobicity of the parent PQ scaffold has limited its direct application in aqueous biological environments.

This document provides a comprehensive guide to the synthesis, characterization, and application of a water-soluble pyrazino[2,3-g]quinoxaline derivative, herein exemplified by PQs-PEG5, for high-efficiency one- and two-photon excited bioimaging.[8] We will delve into the rationale behind its design, provide detailed protocols for its use in cellular imaging, and discuss its potential for theranostic applications.

Molecular Design and Synthesis of a Water-Soluble Pyrazino[2,3-g]quinoxaline Probe (PQs-PEG5)

The key to unlocking the bioimaging potential of PQ derivatives lies in achieving sufficient water solubility without compromising their favorable photophysical attributes. A common and effective strategy is the covalent attachment of polyethylene glycol (PEG) chains.

Design Rationale

The design of PQs-PEG5 incorporates a strategic combination of a hydrophobic PQ core, which acts as the fluorophore, and hydrophilic PEG chains to ensure aqueous solubility and biocompatibility.[8] This amphiphilic architecture promotes molecular disaggregation in aqueous media, which is crucial for maintaining high fluorescence quantum yield.

Synthetic Workflow

The synthesis of PQs-PEG5 is a multi-step process that begins with the construction of the core pyrazino[2,3-g]quinoxaline structure, followed by functionalization and subsequent pegylation.[8]

Diagram: Synthetic Workflow for PQs-PEG5

G A Starting Materials: - Diaminobenzene derivative - Diketone derivative B Condensation Reaction (Formation of PQ core) A->B C Functionalization (e.g., Bromination) B->C D Suzuki or Sonogashira Coupling (Introduction of reactive handles) C->D E Pegylation (Attachment of PEG chains) D->E F Final Product: PQs-PEG5 E->F

Caption: A generalized synthetic workflow for the preparation of water-soluble pyrazino[2,3-g]quinoxaline probes.

Protocol: Synthesis of PQs-PEG5

The following is a representative protocol for the synthesis of a water-soluble PQ derivative, based on the synthesis of PQs-PEG5.[8]

Step 1: Synthesis of the Pyrazino[2,3-g]quinoxaline Core

  • React a suitable tetra-substituted benzene derivative (e.g., 1,2,4,5-tetraaminobenzene) with a 1,2-diketone in a suitable solvent (e.g., ethanol or acetic acid).

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the crude product by filtration.

  • Purify the product by recrystallization or column chromatography.

Step 2: Functionalization of the PQ Core

  • Introduce reactive functional groups (e.g., bromine atoms) onto the PQ core using an appropriate reagent (e.g., N-bromosuccinimide). This allows for subsequent modification.

  • Perform the reaction in a suitable solvent (e.g., chloroform) at room temperature.

  • Isolate and purify the functionalized PQ derivative.

Step 3: Attachment of PEG Chains

  • Couple the functionalized PQ core with a PEG derivative containing a reactive group (e.g., a boronic acid for Suzuki coupling or a terminal alkyne for Sonogashira coupling).

  • Carry out the coupling reaction in the presence of a suitable catalyst (e.g., a palladium complex) and a base.

  • Monitor the reaction by TLC or high-performance liquid chromatography (HPLC).

  • After completion, purify the final PQs-PEG5 product using column chromatography and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Photophysical Characterization

A thorough understanding of the photophysical properties of a fluorescent probe is paramount for its effective application in bioimaging.

Key Photophysical Parameters
PropertyDescriptionTypical Values for PQs-PEG5[8]
Absorption Maximum (λ_abs) The wavelength at which the molecule absorbs light most strongly.400-600 nm
Emission Maximum (λ_em) The wavelength at which the molecule emits light most intensely.Varies depending on substitution
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.High values are desirable.
Fluorescence Quantum Yield (Φ_F) The ratio of photons emitted to photons absorbed. A measure of the probe's brightness.~0.55
Singlet Oxygen Quantum Yield (Φ_Δ) The efficiency of generating singlet oxygen upon photoexcitation. Relevant for photodynamic therapy.~0.47
Two-Photon Absorption Cross-Section (σ₂) A measure of the efficiency of simultaneous absorption of two photons. Crucial for two-photon microscopy.100-1290 GM (740-1000 nm)
Protocol: Photophysical Measurements
  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of PQs-PEG5 in a suitable solvent (e.g., phosphate-buffered saline, PBS).

    • Record the absorption spectrum using a UV-Vis spectrophotometer.

    • Determine the λ_abs and calculate the molar absorptivity using the Beer-Lambert law.

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the sample at its λ_abs in a fluorometer.

    • Record the emission spectrum to determine the λ_em.

    • Calculate the fluorescence quantum yield relative to a known standard (e.g., rhodamine 6G).

  • Two-Photon Absorption Cross-Section Measurement:

    • This is a more specialized measurement typically performed using a femtosecond pulsed laser and a suitable detection setup. The two-photon excited fluorescence (TPEF) intensity is measured as a function of the excitation power.

Application in Cellular Bioimaging

The excellent water solubility and bright fluorescence of PQs-PEG5 make it a powerful tool for cellular imaging.

Protocol: In Vitro Cell Imaging

Materials:

  • PQs-PEG5 stock solution (e.g., 1 mM in DMSO or water)

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS)

  • HeLa or 4T1 cells (or other cell line of interest)

  • Confocal laser scanning microscope (CLSM) or a two-photon microscope

Procedure:

  • Cell Culture:

    • Culture the cells in a suitable medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a working solution of PQs-PEG5 in the cell culture medium at the desired final concentration (e.g., 10 μM).[8]

    • Remove the old medium from the cells and wash once with PBS.

    • Add the PQs-PEG5-containing medium to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C.

  • Imaging:

    • After incubation, remove the loading medium and wash the cells twice with PBS to remove any unbound probe.

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal or two-photon microscope.

      • One-Photon Excitation: Excite the sample with a laser line close to the probe's λ_abs (e.g., 488 nm or 561 nm).

      • Two-Photon Excitation: Use a femtosecond laser tuned to the desired wavelength (e.g., 820 nm).[8]

    • Collect the fluorescence emission in the appropriate range.

Diagram: Cellular Imaging Workflow

G A Cell Seeding B Probe Incubation (PQs-PEG5) A->B C Wash to Remove Unbound Probe B->C D Imaging (Confocal or Two-Photon Microscopy) C->D E Data Analysis D->E

Caption: A streamlined workflow for in vitro cellular imaging using a water-soluble pyrazino[2,3-g]quinoxaline probe.

Potential for Theranostic Applications: Photodynamic Therapy (PDT)

Beyond its imaging capabilities, PQs-PEG5 has demonstrated potential as a photosensitizer for photodynamic therapy (PDT).[8] Upon photoexcitation, it can generate reactive oxygen species (ROS), such as singlet oxygen, which are cytotoxic to cancer cells.

Mechanism of Action in PDT

Diagram: Mechanism of Photodynamic Therapy

Caption: The mechanism of action of PQs-PEG5 in simultaneous bioimaging and photodynamic therapy.

Protocol: In Vitro Photodynamic Therapy
  • Follow the cell culture and probe loading steps as described in the cellular imaging protocol.

  • After washing, replace the medium with fresh culture medium.

  • Expose the cells to light at the appropriate wavelength and intensity.

    • One-Photon Excitation: Use a 635 nm diode laser (e.g., 60 mW cm⁻², 5 min).[8]

    • Two-Photon Excitation: Use an 820 nm fs laser (e.g., 100 mW, 5 min).[8]

  • After irradiation, return the cells to the incubator for a period of time (e.g., 24 hours).

  • Assess cell viability using a standard assay, such as the MTT assay or a live/dead cell staining kit.

Conclusion and Future Perspectives

Water-soluble pyrazino[2,3-g]quinoxaline derivatives, exemplified by PQs-PEG5, represent a significant advancement in the field of bioimaging. Their bright fluorescence, two-photon absorption capabilities, and potential for photodynamic therapy make them highly versatile tools for researchers in cell biology and drug development. Future research may focus on tailoring the PQ core to achieve longer emission wavelengths for deeper tissue imaging and conjugating these probes to targeting moieties for cell-specific imaging and therapy.

References

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC. (2023-01-11). Available from: [Link]

  • Synthesis of a Peralkynylated Pyrazino[2,3-g]quinoxaline | Organic Letters. Available from: [Link]

  • Fluorescent and Phosphorescent Nitrogen-Containing Heterocycles and Crown Ethers: Biological and Pharmaceutical Applications - PMC. (2022-10-06). Available from: [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC. Available from: [Link]

  • Synthesis and Properties of Pyrazino- [2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity - ResearchGate. (2025-08-05). Available from: [Link]

  • Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC. Available from: [Link]

  • Structural−Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Properties | Chemistry of Materials - ACS Publications. Available from: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024-08-03). Available from: [Link]

  • A water-soluble pyrazino[2,3-g]quinoxaline photosensitizer for high-efficiency one- and two-photon excited bioimaging and photodynamic therapy - Chemical Communications (RSC Publishing). Available from: [Link]

  • Pyrazino[2,3-g]quinoxaline dyes for solar cell applications - RSC Publishing. Available from: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC. Available from: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines - MDPI. (2018-11-13). Available from: [Link]

  • Pyrazino[2,3-g]quinoxaline | C10H6N4 | CID 19709925 - PubChem - NIH. Available from: [Link]

  • Special Issue : Nitrogen-Containing Heterocycles and Their Biological Applications - MDPI. Available from: [Link]

  • Pyrazino[2,3-g]quinoxaline-Based Nanoparticles as Near-Infrared Phototheranostic Agents for Efficient Photoacoustic-Imaging-Guided Photothermal Therapy - ACS Publications. (2021-01-29). Available from: [Link]

Sources

Application Note: Pyrazino[2,3-f]quinoxaline Architectures in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Material Design

The Pyrazino[2,3-f]quinoxaline Advantage

This compound (also known as 1,4,5,8-tetraazaphenanthrene or TAP ) represents a critical class of electron-deficient heteroaromatic cores used in third-generation photovoltaics. Unlike its isomer pyrazino[2,3-g]quinoxaline, the [2,3-f] fusion offers a unique angular geometry that influences the dipole moment and packing density of the sensitizer on the semiconductor surface.

In DSSC applications, this moiety serves two distinct high-value roles:

  • Auxiliary Acceptor (A') in Metal-Free Organic Dyes: In D-A'-

    
    -A architectures, the TAP core facilitates intramolecular charge transfer (ICT), broadening the absorption spectrum into the Near-IR (NIR) region.
    
  • 
    -Accepting Ligand in Metal Complexes:  In Ru(II) and Cu(I) complexes, TAP acts as a strong 
    
    
    
    -acceptor, stabilizing the metal-to-ligand charge transfer (MLCT) excited state and tuning the HOMO/LUMO levels to match the iodine/iodide (
    
    
    ) or cobalt-based electrolytes.
Mechanism of Action

The planar, rigid structure of the TAP core minimizes non-radiative decay pathways (vibrational relaxation). When incorporated into a sensitizer, it lowers the LUMO energy level, ensuring a sufficient driving force for electron injection into the TiO


 conduction band (

eV vs. vacuum) while maintaining a high open-circuit voltage (

).

Part 2: Experimental Protocols

Protocol A: Synthesis of this compound Derivatives

Rationale: The synthesis relies on the condensation of 1,2-diamines with 1,2-dicarbonyls. The critical precursor is 5,6-diaminoquinoxaline , which allows for the formation of the [2,3-f] fused system.

Materials Required
  • Precursor: 5,6-Diaminoquinoxaline (CAS: 16133-33-0)

  • Reagent: 1,2-Dicarbonyl compound (e.g., Benzil for phenyl-substituted, or Glyoxal for unsubstituted core)

  • Solvent: Glacial Acetic Acid or Ethanol/Acetic Acid (10:1)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (Optional for sterically hindered ketones)

Step-by-Step Synthesis Workflow
  • Condensation Reaction:

    • Dissolve 1.0 eq of 5,6-diaminoquinoxaline in refluxing glacial acetic acid (0.1 M concentration).

    • Add 1.1 eq of the chosen 1,2-diketone (e.g., 4,4'-dibromobenzil for further functionalization).

    • Reflux at 118°C for 12–24 hours under inert atmosphere (

      
       or Ar).
      
    • Checkpoint: Monitor reaction progress via TLC (SiO

      
      , DCM:MeOH 95:5). The product is typically a yellow/orange precipitate.
      
  • Purification:

    • Cool the mixture to room temperature. Pour into ice-cold water.

    • Filter the precipitate and wash with water, then cold methanol.

    • Recrystallize from DMF/Ethanol to yield the pure this compound core.

  • Functionalization (Suzuki-Miyaura Coupling):

    • Goal: Attach electron donors (e.g., Triphenylamine) to the bromo-sites.

    • Dissolve the dibromo-TAP derivative (1 eq) and Boronic acid donor (2.5 eq) in Toluene/H

      
      O (4:1).
      
    • Add

      
       (4 eq) and degas for 30 mins.
      
    • Add

      
       (5 mol%) and reflux at 110°C for 24h.
      
    • Purify via column chromatography.

Synthesis Visualization (DOT Diagram)

SynthesisPath Precursor 5,6-Diaminoquinoxaline Condensation Condensation (AcOH, 118°C, 12h) Precursor->Condensation Reagent 1,2-Diketone (e.g., 4,4'-Dibromobenzil) Reagent->Condensation Core This compound (Dibromo-Intermediate) Condensation->Core Cyclization Coupling Suzuki Coupling (Pd(PPh3)4, Donor-B(OH)2) Core->Coupling + Donor Unit FinalDye Final D-A'-π-A Dye Coupling->FinalDye Purification

Figure 1: Synthetic pathway for constructing Donor-Acceptor dyes based on the TAP core.

Protocol B: DSSC Device Fabrication

Rationale: A self-validating protocol requires strict control over the TiO


 film thickness and dye loading time to prevent aggregation, which is common with planar TAP dyes.
Fabrication Steps
  • Photoanode Preparation:

    • Substrate: FTO glass (Fluorine-doped Tin Oxide, 7

      
      /sq). Clean via ultrasonication (Detergent 
      
      
      
      Water
      
      
      Acetone
      
      
      Ethanol).
    • Blocking Layer: Treat FTO with 40 mM

      
       (aq) at 70°C for 30 mins to suppress dark current.
      
    • Mesoporous Film: Screen-print TiO

      
       paste (20 nm particles) to form a 10-12 
      
      
      
      m transparent layer.
    • Scattering Layer: Print a 4

      
      m layer of 400 nm scattering particles.
      
    • Sintering: Programmed ramp: 325°C (5 min)

      
       375°C (5 min) 
      
      
      
      450°C (15 min)
      
      
      500°C (15 min).
  • Sensitization (Critical Step):

    • Dye Solution: 0.3 mM TAP-dye in THF/Acetonitrile (1:1).

    • Co-adsorbent: Add 10 mM CDCA (Chenodeoxycholic acid) to the dye solution.

    • Why CDCA? TAP cores are planar and prone to

      
      -
      
      
      
      stacking aggregation on TiO
      
      
      , which causes self-quenching. CDCA disrupts these aggregates.
    • Dipping: Immerse electrodes for 18–24 hours at room temperature in the dark.

  • Cell Assembly:

    • Sandwich the photoanode with a Platinized Counter Electrode using a Surlyn thermoplastic spacer (25

      
      m).
      
    • Seal by hot-pressing at 110°C.

    • Electrolyte Injection: Vacuum-fill with

      
       electrolyte (0.6 M DMII, 0.03 M 
      
      
      
      , 0.1 M LiI, 0.5 M TBP in Acetonitrile).
Device Assembly Workflow (DOT Diagram)

DeviceFab FTO FTO Substrate (Cleaned) TiCl4 TiCl4 Treatment (Blocking Layer) FTO->TiCl4 Print Screen Print TiO2 (Active + Scattering) TiCl4->Print Sinter Sintering (500°C, Step-wise) Print->Sinter Dyeing Dye Loading (+ CDCA Co-adsorbent) Sinter->Dyeing Cool to 80°C Assembly Sealing & Electrolyte Dyeing->Assembly 18h Soaking

Figure 2: Fabrication workflow emphasizing the anti-aggregation strategy (CDCA) for planar TAP dyes.

Part 3: Characterization & Performance Metrics

Key Performance Indicators (KPIs)

When evaluating this compound dyes, compare your results against these benchmarks derived from analogous quinoxaline systems.

MetricDescriptionTarget Value (State of Art)Diagnostic Note

Short-Circuit Current> 14 mA/cm

Low

indicates poor LHE (Light Harvesting Efficiency) or aggregation.

Open-Circuit Voltage> 0.75 VLow

suggests recombination. Use more CDCA or thicker blocking layer.
FF Fill Factor> 0.70Dependent on series resistance (

). Check contact quality.
PCE (

)
Efficiency> 6.0% (Organic)TAP-based organic dyes can reach 5-7%; Ru-complexes >10%.
Troubleshooting Guide
  • Issue: Broad absorption but low current.

    • Cause: Aggregation leading to intermolecular quenching.

    • Fix: Increase CDCA concentration from 10 mM to 20 mM.

  • Issue: Low Voltage (

    
    ).
    
    • Cause: The TAP core is electron-deficient and may attract cations (

      
      ) too strongly, shifting the conduction band edge.
      
    • Fix: Increase TBP (4-tert-butylpyridine) concentration in the electrolyte to shift the

      
       negatively.
      

References

  • Pyrazino[2,3-g]quinoxaline Dyes for Solar Cell Applications. RSC Advances. Reports a 6.86% efficiency for the isomeric [2,3-g] core, serving as a primary benchmark for [2,3-f] development.

  • Novel Quinoxaline-Based Organic Sensitizers for Dye-Sensitized Solar Cells. Journal of Materials Chemistry. Details the synthesis and 5.56% efficiency of quinoxaline-based organic dyes.

  • This compound (1,4,5,8-Tetraazaphenanthrene) Structure and Properties. PubChem. Definitive chemical structure and physical property data for the core moiety (CAS 231-23-2).[1]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling. Journal of Organic Chemistry. Provides green chemistry protocols for synthesizing the pyrazine/quinoxaline fused rings.[2]

  • Design and Synthesis of Pyrazino[2,3-f][1,10]phenanthroline-Based Emitters. ChemRxiv. Discusses the [2,3-f] core in the context of high-stability optoelectronic materials and TADF, validating the stability of the core.

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of Pyrazino[2,3-f]quinoxaline Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazino[2,3-f]quinoxaline-based polymers. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique electronic and optical properties of this polymer family but are facing the significant challenge of poor solubility. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the causal scientific reasoning to empower you to overcome these hurdles in your research.

Section 1: Understanding the Core Problem: Why Are These Polymers Often Insoluble?

This compound polymers belong to a class of conjugated polymers known for their rigid, planar backbones. This planarity, while beneficial for electronic properties, is the primary cause of their poor solubility. The insolubility arises from two main factors:

  • Strong Intermolecular π-π Stacking: The flat, aromatic nature of the polymer chains allows them to stack on top of each other like plates. This creates strong, non-covalent π-π interactions that are energetically favorable and lead to the formation of stable, ordered aggregates.[1] These interactions are often so strong that solvent molecules cannot effectively penetrate and solvate the individual polymer chains.[2]

  • High Lattice Energy: In the solid state, these strong intermolecular forces result in a high lattice energy, meaning a significant amount of energy is required to break apart the polymer chains and dissolve them into a solvent.[3]

Essentially, the polymer chains prefer to interact with each other rather than with the solvent, leading to precipitation and insolubility. Overcoming this requires strategies that disrupt these powerful intermolecular forces.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides rapid, actionable advice.

Q1: I've just completed a polymerization, and my product has precipitated out of the reaction mixture. What is my first course of action?

A1: Premature precipitation is a classic sign of low product solubility in the reaction solvent.[3] The first step is to attempt solubilization in a range of more powerful, aprotic solvents.

  • Recommended Solvents: Try dissolving a small sample of the dried polymer in solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Chlorobenzene at room temperature.

  • Heating: If solubility is still limited, gently heat the mixture (e.g., to 50-80 °C) while stirring.[4] Many conjugated polymers show increased solubility at higher temperatures. Be mindful of potential thermal degradation; it's advisable to perform this under an inert atmosphere (e.g., Nitrogen or Argon).[3]

Q2: Are there any "go-to" solvents for this compound polymers?

A2: While solubility is highly dependent on the specific polymer structure, chlorinated aromatic solvents are often a good starting point.

  • Primary Choices: Chloroform, Toluene, Xylene, and Chlorobenzene are frequently effective for conjugated polymers that have been modified with solubilizing side chains.[5]

  • For Unmodified Backbones: High-boiling point polar aprotic solvents like DMF and DMSO are more likely to work, though complete dissolution may still be challenging.[3]

Q3: Can I improve solubility without making permanent chemical modifications to my polymer?

A3: Yes, to a limited extent. Physical methods can sometimes improve processability:

  • Sonication: Using an ultrasonic bath can help break up larger aggregates and promote solvent interaction.

  • Solvent Mixtures: Sometimes, a mixture of a "good" and a "poor" solvent can induce a specific polymer conformation that is more soluble.[6] However, this requires careful empirical testing.

  • Heating/Shaking: As mentioned, applying energy through heating and vigorous shaking can significantly aid dissolution.[4] It is important to note that these are often temporary solutions and the polymer may precipitate upon cooling or standing. For robust, long-term solubility, chemical modification is the most effective strategy.[7]

Q4: I've applied a solubilization strategy. How do I quantitatively confirm that the solubility has actually improved?

A4: Visual inspection is a start, but quantitative data is essential.

  • UV-Vis Spectroscopy: Prepare a saturated solution and filter out any undissolved polymer. Measure the absorbance of the solution at the polymer's λ_max. A higher absorbance, according to the Beer-Lambert law, indicates a higher concentration and thus, better solubility. This is a common method for characterizing conjugated polymers.[8]

  • Gravimetric Analysis: Prepare a known volume of a saturated solution. After filtering any solids, evaporate the solvent completely under vacuum and weigh the remaining polymer mass. This gives you a direct measure of solubility (e.g., in mg/mL).

  • Gel Permeation Chromatography (GPC): Successful dissolution is a prerequisite for GPC analysis. Obtaining a clear, well-defined chromatogram is strong evidence of solubility and also provides crucial information on molecular weight and polydispersity.[9]

Section 3: Troubleshooting Guides & In-Depth Protocols

When simple solvent changes are insufficient, a more fundamental approach is required. The most reliable method is to modify the polymer's chemical structure to intrinsically favor solubility.

Guide 1: Strategic Monomer Design for Enhanced Solubility

The most effective strategy is to prevent strong π-π stacking from the outset by designing monomers that incorporate solubilizing side chains.[10] These chains act as "molecular wedges" that physically separate the rigid backbones.

Causality: By attaching flexible or bulky alkyl or alkoxy chains to the polymer backbone, you increase the entropy of the system in solution. These chains disrupt the close packing of the polymer backbones, weakening π-π stacking interactions and allowing solvent molecules to effectively solvate the polymer.[7][10]

Workflow for Solubility Improvement

Caption: Decision workflow for addressing polymer insolubility.

Protocol: Synthesis of a Solubilized this compound Copolymer via Stille Coupling

This protocol describes a representative synthesis of a copolymer incorporating solubilizing hexyl side chains, a common and effective strategy.[5]

Objective: To synthesize a soluble copolymer of a dibrominated this compound monomer (M1) and a distannylated thiophene monomer bearing hexyl chains (M2).

Materials:

  • Monomer 1 (M1): 2,3-bis(4-bromophenyl)this compound

  • Monomer 2 (M2): 2,5-bis(trimethylstannyl)-3,4-dihexylthiophene

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Solvent: Anhydrous, degassed Chlorobenzene

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under a high-purity Argon or Nitrogen atmosphere. Ensure all glassware is oven-dried and free of moisture.

  • Reagent Addition: To the flask, add M1 (1 equivalent), M2 (1 equivalent), Pd₂(dba)₃ (2 mol%), and P(o-tol)₃ (8 mol%).

  • Solvent Addition: Add anhydrous, degassed chlorobenzene via cannula to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed.

  • Reaction: Heat the mixture to 110 °C and stir vigorously for 48 hours under a positive pressure of inert gas. The solution should darken as the polymer forms.

  • Precipitation & Purification:

    • Cool the reaction to room temperature.

    • Slowly pour the viscous polymer solution into a beaker of methanol (a non-solvent) with rapid stirring. The polymer should precipitate as fibers or a powder.

    • Collect the solid by filtration.

    • To remove catalyst residues and oligomers, perform a Soxhlet extraction of the crude polymer sequentially with methanol, acetone, and hexane.

    • Finally, extract the purified polymer from the Soxhlet thimble using chloroform or chlorobenzene.

  • Isolation: Concentrate the chloroform/chlorobenzene solution via rotary evaporation and precipitate the polymer again into methanol. Filter and dry the final product under high vacuum at 40-50 °C for 24 hours.

Self-Validation: The success of the synthesis and solubility improvement is confirmed by the polymer's ready dissolution in chloroform, THF, or chlorobenzene at room temperature.[5] Further characterization by ¹H NMR, UV-Vis, and GPC should be performed to confirm the structure, optical properties, and molecular weight distribution.[8][9]

Data Summary: Impact of Side-Chain Modification on Solubility

The choice of side chain can dramatically impact solubility. The following table provides a qualitative summary based on established principles in conjugated polymer chemistry.

Side-Chain TypeParent Polymer (Unsubstituted)Linear Alkyl (e.g., -C₆H₁₃)Branched Alkyl (e.g., 2-ethylhexyl)Oligo(ethylene glycol) (OEG)
Primary Solubilizing Mechanism N/A (Insoluble)Increased entropy, steric hindranceGreatly increased steric hindrance, disruption of packingSteric hindrance and improved polarity matching with polar solvents
Solubility in Toluene InsolubleModerate to GoodVery GoodPoor to Moderate
Solubility in THF InsolubleModerateGoodGood
Solubility in DMF/NMP Very PoorPoorModerateVery Good
Effect on π-π Stacking Very StrongReducedSeverely ReducedReduced

This table provides generalized trends. Actual solubility can vary based on polymer molecular weight and specific backbone structure.

Section 4: References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Pyrazino[2,3-f]phenanthroline-Based Metal Complexes. Retrieved February 2, 2026, from

  • Thakur, A., et al. (n.d.). Development of Poly(2-oxazoline)s and poly(2-oxazine)s based formulation library and estimation of polymer/drug compatibility. ChemRxiv. Retrieved February 2, 2026, from

  • Cacialli, F., et al. (2023). Preparation of different conjugated polymers characterized by complementary electronic properties from an identical precursor. Polymer Chemistry. Retrieved February 2, 2026, from

  • Peng, Q., et al. (2011). Pyrazino[2,3-g]quinoxaline-based conjugated copolymers with indolocarbazole coplanar moieties designed for efficient photovoltaic applications. Journal of Materials Chemistry. Retrieved February 2, 2026, from

  • Kim, C., et al. (2014). Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids. Royal Society of Chemistry. Retrieved February 2, 2026, from

  • Kim, C., et al. (2015). Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors. Journal of Materials Chemistry C. Retrieved February 2, 2026, from

  • Ginzburg, V. V., et al. (n.d.). Accounting for π–π stacking interactions in the mesoscopic models of conjugated polymers. Molecular Systems Design & Engineering. Retrieved February 2, 2026, from

  • Lee, J., et al. (2021). Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells. Chemistry of Materials. Retrieved February 2, 2026, from

  • Nair, G. G., & Ramakrishnan, S. (2010). Probing the π-Stacking Induced Molecular Aggregation in π-Conjugated Polymers, Oligomers, and Their Blends of p-Phenylenevinylenes. The Journal of Physical Chemistry B. Retrieved February 2, 2026, from

  • Zhao, Y.-S., et al. (2009). Structural−Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Properties. Chemistry of Materials. Retrieved February 2, 2026, from

  • Cotts, P. M., Swager, T. M., & Zhou, Q. (1996). Equilibrium Flexibility of a Rigid Linear Conjugated Polymer. Macromolecules. Retrieved February 2, 2026, from

  • Amna, T. (n.d.). Synthesis & Characterization of Conjugated Polymer for Chemical Detection. Retrieved February 2, 2026, from

Sources

Technical Support Center: Enhancing Thermal Stability of Pyrazino[2,3-f]quinoxaline-Based TADF Emitters

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazino[2,3-f]quinoxaline-based Thermally Activated Delayed Fluorescence (TADF) emitters. Here, we address common challenges and provide practical, in-depth guidance to enhance the thermal stability of these promising materials, ensuring robust and reliable performance in your experimental setups.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of this compound-based TADF emitters.

Q1: What are the primary factors influencing the thermal stability of this compound-based TADF emitters?

A1: The thermal stability of these emitters is primarily dictated by their molecular structure and the surrounding environment within the device. Key molecular factors include the strength of the donor and acceptor moieties, the rigidity of the molecular backbone, and the presence of bulky substituents that can prevent detrimental intermolecular interactions.[1] Environmentally, the choice of host material is critical, as it influences film morphology and can help dissipate thermal energy.

Q2: How does the donor-acceptor (D-A) architecture impact thermal degradation?

A2: The D-A architecture is fundamental to the TADF mechanism but can also be a source of instability. A highly twisted conformation between the donor and acceptor units is necessary to achieve a small singlet-triplet energy gap (ΔEST), but this can also introduce conformational flexibility that may lower the thermal decomposition temperature.[2] The strength of the donor and acceptor groups also plays a role; very strong donors or acceptors can sometimes lead to electrochemical instabilities that are exacerbated at higher temperatures.

Q3: Can the choice of host material significantly improve the thermal stability of the emitter?

A3: Absolutely. A host material with a high glass transition temperature (Tg) can provide a rigid matrix that encapsulates the emitter molecules, suppressing molecular vibrations and preventing aggregation at elevated temperatures.[1] Furthermore, a host with good thermal conductivity can help dissipate heat generated during device operation, reducing the thermal stress on the emitter. Proper energy level alignment between the host and the emitter is also crucial to prevent unwanted energy transfer processes that can lead to degradation.[1]

Q4: What is a typical thermal decomposition temperature (Td) range for this compound-based TADF emitters?

A4: The thermal decomposition temperatures for these emitters can vary significantly based on their specific molecular structure. For instance, derivatives like tCz-DPPN, Ac-DPPN, and PXZ-DPPN have reported Td values (at 5% weight loss) of 301°C, 445°C, and 227°C, respectively.[2] This wide range underscores the importance of molecular design in achieving high thermal stability.

Q5: Are there any specific molecular design strategies to proactively enhance thermal stability?

A5: Yes, several strategies can be employed. Introducing bulky side groups, such as tert-butyl, can increase steric hindrance and prevent close packing of molecules, which can lead to quenching and degradation.[3] Rigidifying the molecular structure by fusing aromatic rings or creating a more planar core can also enhance thermal stability. Additionally, incorporating multiple donor units in a D-A-D architecture can improve thermal stability compared to a single donor D-A structure.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a systematic approach to troubleshooting common experimental problems related to the thermal stability of this compound-based TADF emitters.

Problem 1: Rapid Decrease in Electroluminescence (EL) Intensity at Elevated Temperatures

Symptoms:

  • A noticeable drop in the brightness of the OLED device when operated at temperatures above ambient.

  • The EL spectrum may also show a slight shift.

Potential Causes:

  • Thermal Quenching: Increased non-radiative decay pathways at higher temperatures.

  • Morphological Instability: The thin film of the emissive layer may be undergoing changes, such as crystallization or phase separation, leading to the formation of quenching sites.[4]

  • Host Material Degradation: The host material may not be sufficiently thermally stable, leading to its degradation and subsequent quenching of the emitter.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for rapid EL decrease at high temperatures.

Experimental Protocols:

  • Thermal Analysis of the Emitter:

    • Perform Thermogravimetric Analysis (TGA) on the purified emitter material to determine its decomposition temperature (Td).

    • Perform Differential Scanning Calorimetry (DSC) to identify any phase transitions at elevated temperatures.

  • Host Material Evaluation:

    • Select a host material with a Tg significantly higher than the intended operating temperature of the device.

    • Ensure the triplet energy of the host is higher than that of the this compound emitter to prevent triplet exciton quenching.[1]

  • Device Fabrication and Testing:

    • Fabricate devices with varying concentrations of the emitter in the host to identify the optimal doping level that minimizes aggregation.

    • Incorporate a heat sink or use a thermally conductive substrate to improve heat dissipation from the device during operation.

Problem 2: Irreversible Degradation and Short Device Lifetime Under Continuous Operation

Symptoms:

  • A gradual but permanent decrease in device brightness over time, even at moderate operating temperatures.

  • An increase in the device's turn-on voltage.

Potential Causes:

  • Electrochemical Instability: The emitter molecules may be undergoing irreversible chemical reactions upon repeated charge injection and recombination cycles.

  • Formation of Non-Radiative Recombination Centers: Degradation byproducts can act as traps for excitons, leading to non-radiative decay.[5]

  • Interface Degradation: The interfaces between the organic layers may be deteriorating, leading to poor charge injection and transport.

Molecular Design Strategy for Enhanced Stability:

G cluster_0 Molecular Core cluster_1 Donor Moieties cluster_2 Peripheral Substituents A This compound Acceptor Core B Sterically Hindered Donors (e.g., Carbazole derivatives) A->B Enhances Rigidity & Prevents Aggregation C Rigid, Planar Donors A->C Improves Thermal Stability D Bulky Groups (e.g., tert-Butyl) B->D Increases Steric Hindrance C->D Further Prevents π-π Stacking

Caption: Molecular design strategies for improved thermal stability.

Experimental Protocols:

  • Cyclic Voltammetry (CV):

    • Perform CV on the emitter to assess its electrochemical stability. Look for reversible oxidation and reduction peaks. Irreversible processes suggest potential degradation pathways.

  • Device Lifetime Measurement:

    • Operate the device at a constant current density and monitor the luminance over time to determine the LT50 (time for luminance to drop to 50% of its initial value).

    • Compare the lifetimes of devices with different host materials and emitter concentrations.

  • Post-Mortem Device Analysis:

    • If possible, analyze the degraded device using techniques like atomic force microscopy (AFM) to look for morphological changes in the emissive layer.

    • Use spectroscopic techniques to identify any chemical changes in the emitter.

Section 3: Data Summary of this compound-Based TADF Emitters

The following table summarizes the thermal properties of some reported this compound-based TADF emitters. This data can be used as a reference for selecting or designing emitters with enhanced thermal stability.

Emitter AcronymDonor MoietyAcceptor CoreTd (5% weight loss) (°C)Emission ColorExternal Quantum Efficiency (EQE) (%)Reference
tCz-DPPN3,6-di-tert-butyl-9H-carbazolepyrazino[2,3-f][6][7]phenanthroline301Sky-blue1.7[2]
Ac-DPPN9,9-dimethylacridin-10(9H)-ylpyrazino[2,3-f][6][7]phenanthroline445Green5.8[2]
PXZ-DPPN10H-phenoxazin-10-ylpyrazino[2,3-f][6][7]phenanthroline227Yellow-orange20.1[2][3]

Section 4: Concluding Remarks

Enhancing the thermal stability of this compound-based TADF emitters is a multifaceted challenge that requires a holistic approach, encompassing molecular design, host material selection, and device engineering. By understanding the fundamental degradation mechanisms and systematically applying the troubleshooting and design strategies outlined in this guide, researchers can significantly improve the performance and longevity of their TADF-OLEDs. The continued development of new this compound derivatives with optimized structures will undoubtedly pave the way for their successful implementation in next-generation lighting and display technologies.

References

  • The Blue Problem: OLED Stability and Degradation Mechanisms. PMC. [Link]

  • Effect of TADF Assistance on Performance Enhancement in Solution Processed Green Phosphorescent OLEDs. NIH. [Link]

  • Analysis of TADF OLED degradation by combining advanced characterization and simulation. Fluxim AG. [Link]

  • The Degradation Mechanism of Multi-Resonance Thermally Activated Delayed Fluorescence Materials. OUCI. [Link]

  • Pyrazino[2,3-f][6][7]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Thermal Management of OLEDs Based on TADF Materials: Implication of Heat Upconversion to the Visible Light. ResearchGate. [Link]

  • The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. Chemical Reviews. [Link]

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light emitting diode | Request PDF. ResearchGate. [Link]

  • Design and Synthesis of Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Pyrazino[2,3-f][6][7]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High-Efficiency Organic Light-Emitting Diodes. ResearchGate. [Link]

  • A guide to mastering multi-resonance thermally activated delayed fluorescence: from challenges to strategies for high-performance OLEDs. Journal of Materials Chemistry C. [Link]

  • (PDF) Suppressing the efficiency roll-off in thermally-activated-delayed-fluorescence—sensitized fluorescent OLEDs by triplet management under pulsed operation. ResearchGate. [Link]

  • Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio. PubMed. [Link]

  • Photophysical Characterisation of Thermally Activated Delayed Fluorescence (TADF) Materials. Old City Publishing. [Link]

Sources

Technical Support Center: Engineering the Emission of Pyrazino[2,3-f]quinoxaline Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the modification of pyrazino[2,3-f]quinoxaline scaffolds. This guide is designed for researchers, medicinal chemists, and material scientists who are looking to tune the emission color of this versatile heterocyclic system from the blue to the red region of the spectrum. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and the fundamental principles behind the color-tuning strategies.

I. Understanding the Core Principles: The "Push-Pull" Strategy

The key to tuning the emission color of this compound derivatives lies in modulating the energy of the intramolecular charge transfer (ICT) from an electron-donating moiety to the electron-accepting this compound core. By strategically introducing electron-donating groups (the "push") and, in some cases, enhancing the electron-accepting nature of the core (the "pull"), the HOMO-LUMO energy gap can be narrowed, leading to a bathochromic (red) shift in the emission wavelength.

A highly effective approach is the implementation of a Donor-π-Acceptor-π-Donor (D-π-A-π-D) architecture. In this design, the this compound serves as the central acceptor (A), while electron-rich donor moieties (D) are attached via a π-conjugated linker. The strength of the donor group has a profound impact on the degree of red-shift.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the synthesis and characterization of this compound derivatives.

Question 1: My Buchwald-Hartwig amination to couple the donor amine to the halogenated benzil precursor is giving low yields. What are the likely causes and how can I troubleshoot this?

Answer: The Buchwald-Hartwig amination is a powerful tool for this synthesis, but it can be sensitive to several factors. Here’s a systematic approach to troubleshooting:

  • Oxygen Sensitivity: The palladium catalyst, particularly in its active Pd(0) state, is highly sensitive to oxygen. Inadequate degassing of your solvent and inert atmosphere (nitrogen or argon) can lead to catalyst deactivation and the formation of undesired side products through homocoupling of the aryl halide.

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

  • Choice of Base: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Solution: Use freshly opened or properly stored base. If your substrate has base-sensitive functional groups, consider using a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures or longer reaction times.

  • Ligand Selection: The phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand depends on the specific substrates.

    • Solution: For sterically hindered amines or aryl halides, bulkier, electron-rich ligands like DavePhos or XPhos are often effective. It is advisable to use pre-formed palladium catalysts (e.g., DavePhos Pd G4) for better reproducibility.[1]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.

    • Solution: Ensure your solvent is anhydrous. The presence of water can hydrolyze the base and interfere with the catalytic cycle.

Question 2: I'm observing significant solvatochromism in my final compound, with the emission color changing in different solvents. Why does this happen and how can I control it?

Answer: The observed solvatochromism is a strong indication of a significant change in the dipole moment of your molecule upon photoexcitation, which is characteristic of compounds with strong intramolecular charge transfer (ICT) character.[2][3] Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red-shift in the emission spectrum.[2]

  • Understanding the Effect: The extent of solvatochromism can provide valuable insight into the electronic structure of your molecule. A large solvatochromic shift confirms a strong ICT character, which is desirable for achieving red-shifted emissions.

  • Controlling the Effect: For applications where a stable emission color is required, you can either:

    • Choose a non-polar solvent system: This will minimize the stabilization of the excited state and result in a bluer emission.

    • Incorporate the fluorophore into a solid matrix: This restricts the reorientation of solvent molecules around the excited-state dipole, leading to a more fixed emission color.

Question 3: My final this compound product is difficult to purify. What are some effective purification strategies?

Answer: These extended aromatic systems can be challenging to purify due to their often poor solubility and tendency to aggregate.

  • Column Chromatography: This is the most common method.

    • Pro-Tip: Use a solvent system that provides good separation on a TLC plate. A gradient elution from a non-polar solvent (like hexane or dichloromethane) to a more polar solvent can be effective. Be aware that some of these compounds can be fluorescent, which can be used to track their movement on the column under a UV lamp.[4]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[5]

    • Pro-Tip: A mixture of solvents, such as dichloromethane/methanol or chloroform/hexane, can often induce crystallization.

  • Sublimation: For thermally stable compounds, sublimation under high vacuum can be a very effective final purification step to remove non-volatile impurities.

Question 4: I'm not achieving a significant red-shift in my emission, even after adding a donor group. What can I do to push the emission further into the red?

Answer: To achieve a greater red-shift, you need to decrease the HOMO-LUMO gap more effectively.

  • Increase Donor Strength: The choice of the electron-donating group is paramount. Stronger donors will lead to a more significant red-shift. The order of donor strength for commonly used moieties is generally: Carbazole < 9,9-dimethyl-9,10-dihydroacridine < Phenoxazine.[2]

  • Extend π-Conjugation: Increasing the length of the π-conjugated bridge between the donor and the acceptor can also lead to a red-shift in the emission.[6]

  • Introduce Stronger Acceptors: While modifying the this compound core can be synthetically challenging, introducing strong electron-withdrawing groups, such as cyano groups, onto the acceptor can significantly lower the LUMO energy and induce a strong red-shift.[2] For example, pyrazino[2,3-f][7][8]phenanthroline-2,3-dicarbonitrile has been used as a strong acceptor to achieve deep-red to near-infrared emission.[2]

III. Experimental Protocols

Here we provide a generalized, step-by-step methodology for the synthesis of a D-π-A-π-D type this compound derivative.

Protocol 1: Synthesis of the Donor-Substituted Benzil Precursor via Buchwald-Hartwig Amination

This protocol describes the coupling of an electron-donating amine to a 4,4'-dihalobenzil core.

Materials:

  • 4,4'-Dibromobenzil

  • Electron-donating amine (e.g., phenoxazine)

  • Palladium pre-catalyst (e.g., DavePhos Pd G4)

  • Phosphine ligand (e.g., DavePhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4,4'-dibromobenzil (1.0 eq), the electron-donating amine (2.2 eq), the palladium pre-catalyst (0.01-0.03 eq), and the phosphine ligand (0.01-0.03 eq).

  • Add sodium tert-butoxide (2.5 eq).

  • Add anhydrous, degassed toluene via cannula.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Formation of the this compound Core via Condensation

This protocol describes the final cyclization step to form the fluorescent core.

Materials:

  • Donor-substituted benzil precursor (from Protocol 1)

  • Aromatic diamine (e.g., 2,3,6,7-tetraaminonaphthalene for a pyrazino[2,3-g]quinoxaline core, or a substituted benzene-1,2-diamine for a simpler quinoxaline)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the donor-substituted benzil precursor (1.0 eq) in ethanol in a round-bottom flask.

  • Add the aromatic diamine (1.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-18 hours.[2]

  • Monitor the reaction by TLC. The formation of the highly fluorescent product can often be observed under a UV lamp.

  • After completion, cool the reaction mixture. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product further by recrystallization or column chromatography.

IV. Data Presentation: Structure-Property Relationships

The following table summarizes the photophysical properties of a series of D-π-A-π-D emitters based on a pyrazino[2,3-f][7][8]phenanthroline acceptor, demonstrating the effect of varying the donor moiety.

Donor MoietyAbbreviationEmission Max (nm) in TolueneEmission Color
3,6-di-tert-butyl-9H-carbazoletCz-DPPN464Sky-Blue
9,9-dimethylacridin-10(9H)-ylAc-DPPN525Green
10H-phenoxazin-10-ylPXZ-DPPN583Yellow-Orange

Data adapted from Chaskar, A. et al. (2023).[2]

V. Visualizing the Concepts

Diagram 1: General Synthetic Strategy

G A Halogenated Benzil Precursor C Donor-Substituted Benzil A->C Buchwald-Hartwig Amination B Donor Amine B->C E Target D-π-A-π-D Fluorophore C->E Condensation D Aromatic Diamine D->E

Caption: Synthetic workflow for D-π-A-π-D pyrazinoquinoxaline derivatives.

Diagram 2: Relationship Between Donor Strength and Emission Color

G cluster_donors Electron Donor Strength cluster_emission Emission Wavelength D1 Weak Donor (e.g., Carbazole) E1 Blue Emission D1->E1 Smaller Red-Shift D2 Moderate Donor (e.g., Acridine) E2 Green Emission D2->E2 D3 Strong Donor (e.g., Phenoxazine) E3 Red Emission D3->E3 Larger Red-Shift

Caption: Correlation of donor strength with emission color.

VI. References

  • Chaskar, A., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Omega, 3(11), 16035-16042. [Link]

  • Chaskar, A., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][7][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • Chaskar, A., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][7][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. [Link]

  • Various Authors. (2025). Synthesis and Properties of Pyrazino-[2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 102-123. [Link]

  • Petrović, N., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(19), 6296. [Link]

  • Chaskar, A., et al. (2024). Pyrazino[2,3-f][7][8]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C, 12(3), 963-972. [Link]

  • Jones, S. T., et al. (2023). Crystal Structures of DNA Intercalating Agents Dipyrido[3,2-f:2′,3′-h]quinoxaline (dpq), (Benzo[i]dipyrido[3,2-a:2′,3′c]phenazine (dppn), and [Ir(ppy)2(dppn)][PF6] (Where Hppy = 2-Phenylpyridine). Inorganics, 11(9), 353. [Link]

  • Yan, Y., et al. (2025). Donor Symmetry-Driven of Red-Emitting Dibenzo[f,h]pyrazino[2,3-b]quinoxaline Derivatives Realizing “the Redder, the Lighter”. ResearchGate. [Link]

  • Cheeseman, G. W. H., & Tod, M. (1970). Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C: Organic, 1970, 157-160. [Link]

  • Kim, J., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Journal of Nanoscience and Nanotechnology, 11(3), 2695-2700. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Etherington, M. K., et al. (2024). Investigating Hydrogen Bonding in Quinoxaline-Based Thermally Activated Delayed Fluorescent Materials. The Journal of Physical Chemistry Letters, 15(21), 5621-5627. [Link]

  • Sharma, A., et al. (2021). A New Class of Solution Processable Pyrazino[2,3-g]quinoxaline Carbazole Derivative Based on D–A–D Architecture for Achieving High EQE in Yellow and White OLEDs. Chemistry – An Asian Journal, 16(16), 2244-2253. [Link]

  • Kim, J., et al. (2011). The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline. Journal of Nanoscience and Nanotechnology, 11(3), 2695-2700. [Link]

  • Reddit User. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]

Sources

Technical Support Center: Scalable Synthesis of Pyrazino[2,3-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-PYR-902 Subject: Process Improvements for Scaling Up Pyrazino[2,3-f]quinoxaline Production Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

This compound is a rigid, planar, electron-deficient heterocycle widely used as a building block for organic semiconductors (OLEDs, OPVs) and intercalating pharmaceutical agents.

While small-scale synthesis (mg) is straightforward, scaling to multigram or kilogram batches often results in catastrophic yield loss (<20%) or insoluble black tars . This guide addresses the three primary failure modes: precursor oxidation, condensation inefficiency, and purification bottlenecks caused by


-stacking aggregation.

Module 1: Precursor Management (The "Black Tar" Issue)

The Problem: The most common reason for reaction failure is the instability of the starting material, 1,2,4,5-benzenetetraamine . The free base oxidizes rapidly in air to form quinoidal impurities (purple/black tars) that poison the condensation reaction.

Protocol 1.1: Handling the Hydrochloride Salt

Do not store the free amine. Always purchase and store the tetrahydrochloride salt (4HCl) .

  • Storage: Desiccator at RT or -20°C.

  • Stability: The 4HCl salt is stable for >2 years.[1] The free base degrades in <15 minutes in air.

FAQ: Precursor Handling

Q: Can I neutralize the 4HCl salt in water and extract the free amine before the reaction? A: NO. This is the primary cause of scaling failure. The free amine is highly water-soluble and air-sensitive. Neutralization must happen in situ within the reaction vessel under an inert atmosphere.

Q: My reaction mixture turned black immediately upon heating. Why? A: Oxygen ingress. You must degas your solvents (sparge with


 or Ar for 20 mins) before adding the tetraamine salt.

Module 2: Reaction Engineering (Condensation)

The Objective: Efficient condensation of 1,2,4,5-benzenetetraamine with 1,2-dicarbonyls (e.g., benzil, glyoxal, phenanthrene-9,10-dione).

Protocol 2.1: The Buffered Acetic Acid Method (Scalable)

This method avoids the isolation of the unstable free amine.

  • Charge: 1.0 eq 1,2,4,5-benzenetetraamine·4HCl + 2.2 eq 1,2-diketone.

  • Solvent: Glacial Acetic Acid (10-15 volumes).

  • Additive: Sodium Acetate (4.0 - 4.5 eq). Crucial for buffering HCl released during heating.

  • Atmosphere: Nitrogen blanket (Strict).

  • Temp: Reflux (118°C) for 12–24 hours.

Why this works: The NaOAc slowly releases the free amine from the HCl salt at the exact rate it is consumed by the diketone. This keeps the concentration of free, oxidizable amine low (Le Chatelier’s principle).

Visualizing the Reaction Workflow

ReactionWorkflow Start Start: Tetraamine.4HCl (Stable Solid) Solvent Solvent System: AcOH + NaOAc (Degassed) Start->Solvent InSitu In-Situ Deprotection (Slow Release of Free Amine) Solvent->InSitu Heat Condensation Condensation Reaction (118°C, N2 Atmosphere) InSitu->Condensation + Diketone Precipitation Product Precipitation (Driven by Insolubility) Condensation->Precipitation Time

Caption: Figure 1. The "Buffered Release" strategy minimizes oxidative degradation by generating the reactive amine species only as needed.

Module 3: Work-up & Purification (The Solubility Trap)

The Problem: Pyrazino[2,3-f]quinoxalines are planar and stack efficiently (strong


-

interactions), making them insoluble in most organic solvents (DCM, THF, MeOH). Column chromatography is usually impossible.
Protocol 3.1: Filtration & Soxhlet Extraction

Do not attempt to dissolve the crude solid for a column.

  • Cool & Filter: Cool the reaction to RT. The product will be the precipitate. Filter via Büchner funnel.

  • Wash 1 (Salts): Wash the cake with copious Water (removes NaCl/NaOAc and unreacted amine salt).

  • Wash 2 (Organics): Wash with Hot Methanol or Acetone (removes unreacted diketone and mono-condensed intermediates).

  • Purification:

    • Purity >95% needed: Dry the cake.

    • Purity >99% (Electronic Grade) needed: Perform Gradient Sublimation (high vacuum, >300°C) or Soxhlet Extraction using Chlorobenzene or o-Dichlorobenzene.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<30%) Oxidation of amine precursor.Use 4HCl salt; Degas solvents; Add antioxidant (trace ascorbic acid).
Purple/Black Crude Formation of quinoidal species.Strict inert atmosphere (

); Ensure NaOAc is dry.
Product in Filtrate Product is partially soluble (rare).Only occurs with bulky alkyl side chains. Evaporate filtrate to 10% vol.
Mono-condensation Incomplete reaction.Reaction temp too low. Ensure reflux (118°C). Check stoichiometry (use 2.2 eq diketone).

Module 4: Advanced Troubleshooting Logic

Use this decision tree when the standard protocol fails.

Troubleshooting Start Problem Encountered Q1 Is the Crude Product Black/Tar? Start->Q1 A1_Yes Oxidation Issue Q1->A1_Yes Yes A1_No Check Yield Q1->A1_No No Sol1 Action: Degas solvents, check N2 lines, use fresh NaOAc. A1_Yes->Sol1 Q2 Is Yield < 50%? A1_No->Q2 A2_Yes Solubility/Kinetic Issue Q2->A2_Yes Yes A2_No Purity Issue Q2->A2_No No Sol2 Action: Increase Temp (Switch to Propionic Acid 141°C) or extend time. A2_Yes->Sol2 Q3 Impurities Present? A2_No->Q3 Sol3 Action: Hot solvent wash (Water -> MeOH -> Acetone). Do NOT Column. Q3->Sol3

Caption: Figure 2. Diagnostic logic for isolating failure modes in heterocyclic condensation reactions.

References

  • Synthesis and Properties of Pyrazino[2,3-f][1,10]phenanthroline-Based Emitters. Source: ChemRxiv (2023).[2] Relevance: Validates the use of pyrazino[2,3-f] moieties in OLEDs and discusses thermal stability. URL:[Link]

  • 1,2,4,5-Benzenetetraamine tetrahydrochloride (Precursor Data). Source: PubChem / NIH (2025). Relevance: Confirms stability data, CAS 4506-66-5, and safety handling for the critical salt precursor. URL:[Link]

  • One-pot condensation of 1,2-diketones with aromatic 1,2-diamines. Source: ResearchGate (Journal of Molecular Structure, 2022). Relevance: establishes the mechanism for condensation and the use of acidic catalysts/solvents. URL:[Link]

  • Pyrazino[2,3-g]quinoxaline dyes for solar cell applications. Source: RSC Advances (2014). Relevance: Discusses the solubility issues and purification of these specific fused ring systems. URL:[Link]

Sources

Technical Support Center: Strategies to Improve the Quantum Yield of Pyrazino[2,3-f]quinoxaline Fluorophores

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazino[2,3-f]quinoxaline fluorophores. This guide is designed for researchers, medicinal chemists, and material scientists who are working with this promising class of N-heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, characterization, and optimization of their fluorescence quantum yield.

I. Understanding the Core Principles: Why Quantum Yield Matters

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is essential for applications requiring bright fluorescent signals, such as in bioimaging, organic light-emitting diodes (OLEDs), and chemical sensors.

The quantum yield of a this compound fluorophore is intrinsically linked to its molecular structure and its immediate environment. The rigid, electron-deficient this compound core serves as an excellent acceptor unit. By strategically modifying its periphery with electron-donating groups, it is possible to create donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures that promote efficient intramolecular charge transfer (ICT), a key factor in achieving high quantum yields.[1]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experimental work.

A. Synthetic Challenges

Question: My synthesis of a substituted this compound derivative is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the synthesis of this compound derivatives, which are typically formed by the condensation of a substituted 1,2-diaminobenzene with a 1,2-dicarbonyl compound (such as a substituted 1,10-phenanthroline-5,6-dione for the analogous pyrazino[2,3-f][2][3]phenanthroline systems), can stem from several factors.[1]

Causality and Troubleshooting Steps:

  • Purity of Starting Materials: The diamine and dicarbonyl precursors must be of high purity. Impurities can lead to unwanted side reactions and the formation of complex mixtures that are difficult to purify.

    • Protocol: Before starting the reaction, purify the diamine and dicarbonyl precursors. Recrystallization or column chromatography are effective methods. Confirm the purity using techniques like NMR and mass spectrometry.[4]

  • Reaction Conditions: The condensation reaction is sensitive to temperature, reaction time, and solvent.

    • Protocol: Systematically optimize the reaction conditions.

      • Temperature: Start with the reported literature conditions, if available. If the reaction is sluggish, gradually increase the temperature. Be cautious, as excessive heat can lead to decomposition.

      • Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

      • Solvent: The choice of solvent is critical. Ethanol with a catalytic amount of acetic acid is a common choice for similar condensations.[1] If solubility is an issue, consider other high-boiling point solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Ensure the solvent is anhydrous if the reactants are sensitive to moisture.[4]

  • Atmosphere: Some starting materials or intermediates may be sensitive to air oxidation.

    • Protocol: If you suspect air sensitivity, perform the reaction under an inert atmosphere of nitrogen or argon.[4]

Question: I have successfully synthesized my this compound derivative, but I am struggling with its purification due to low solubility. What can I do?

Answer:

The planar and rigid structure of the this compound core can lead to strong intermolecular π-π stacking, resulting in poor solubility in common organic solvents.

Causality and Troubleshooting Steps:

  • Solvent Selection: A single solvent may not be sufficient to dissolve your compound for purification.

    • Protocol:

      • For Column Chromatography: Use a more polar solvent system or a mixture of solvents. For highly insoluble compounds, a "dry loading" technique can be employed. Here, the crude product is adsorbed onto a solid support (like silica gel or celite) by dissolving it in a minimal amount of a solvent in which it has some solubility (e.g., dichloromethane or chloroform), and then evaporating the solvent. The solid support with the adsorbed compound is then loaded onto the top of the column.

      • For Recrystallization: Experiment with a range of solvents and solvent mixtures. High-boiling point solvents like DMF, DMSO, or dichlorobenzene might be effective. A solvent/anti-solvent system can also be useful. Dissolve the compound in a good solvent at an elevated temperature and then slowly add a miscible anti-solvent (in which the compound is insoluble) until precipitation occurs.

  • Molecular Design for Improved Solubility: If you are in the design phase of your fluorophore, consider incorporating solubilizing groups.

    • Rationale: Attaching long alkyl or branched alkyl chains to the periphery of the this compound core can disrupt π-π stacking and significantly improve solubility.[5]

B. Low Quantum Yield Issues

Question: The measured fluorescence quantum yield of my this compound derivative is disappointingly low. What are the key factors that could be responsible, and how can I improve it?

Answer:

A low quantum yield indicates that non-radiative decay pathways are outcompeting fluorescence. This can be due to both intrinsic molecular properties and environmental factors.

Causality and Troubleshooting Steps:

  • Inefficient Intramolecular Charge Transfer (ICT): For D-A type fluorophores, the efficiency of ICT is paramount.

    • Rationale: The this compound core is a strong electron acceptor. To enhance the quantum yield, it should be coupled with strong electron-donating groups (e.g., carbazole, phenoxazine, dimethylacridine).[1] The strength of the donor will influence the energy of the ICT state and, consequently, the emission color and quantum yield.

    • Strategy: Synthesize a series of derivatives with different electron-donating groups to find the optimal donor for your application.

  • Molecular Rigidity and Non-Radiative Decay: Flexible bonds within the fluorophore can lead to vibrational and rotational modes that dissipate the excited-state energy non-radiatively.

    • Rationale: A more rigid molecular structure generally leads to a higher quantum yield.[6]

    • Strategy:

      • Incorporate structural elements that restrict bond rotations.

      • Avoid overly flexible linkers between the donor and acceptor moieties.

  • Aggregation-Caused Quenching (ACQ): In concentrated solutions or the solid state, planar aromatic fluorophores like pyrazino[2,3-f]quinoxalines can form aggregates (π-π stacks) that quench fluorescence.

    • Strategy - Aggregation-Induced Emission (AIE): Design molecules that are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This can be achieved by introducing rotor units (like tetraphenylethylene) that are free to rotate in solution (promoting non-radiative decay), but whose rotations are restricted in the aggregated state, thus opening up the radiative fluorescence channel.[7]

  • Solvent Effects: The polarity of the solvent can significantly impact the quantum yield, especially for fluorophores exhibiting ICT.[1]

    • Rationale: Polar solvents can stabilize the charge-separated ICT state, which may either enhance or quench fluorescence depending on the specific molecular structure and the energy gap between the excited and ground states.

    • Protocol: Measure the quantum yield of your fluorophore in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, DMSO) to identify the optimal solvent environment.

Table 1: Influence of Donor Groups on the Photophysical Properties of Pyrazino[2,3-f][2][3]phenanthroline Derivatives (Analogous System)

Donor GroupEmission ColorMax EQE (%)[7]
3,6-di-tert-butyl-9H-carbazole (tCz)Sky-blue1.7
9,9-dimethylacridin (Ac)Green5.8
10H-phenoxazine (PXZ)Yellow-orange20.1

This table illustrates how the choice of electron donor can significantly tune the emission color and efficiency in a closely related heterocyclic system.

Diagram 1: Key Strategies to Enhance Quantum Yield

G cluster_strategies Strategies for Quantum Yield Improvement cluster_molecular cluster_environmental Molecular_Design Molecular Design Strong_Donor Incorporate Strong Electron Donors Molecular_Design->Strong_Donor Enhances ICT Rigidification Increase Molecular Rigidity Molecular_Design->Rigidification Reduces non- radiative decay AIE Induce Aggregation- Induced Emission (AIE) Molecular_Design->AIE Overcomes ACQ Environmental_Control Environmental Control Solvent_Optimization Optimize Solvent Polarity Environmental_Control->Solvent_Optimization Stabilizes emissive state Solid_Matrix Disperse in a Solid Host Matrix Environmental_Control->Solid_Matrix Prevents aggregation

Caption: A flowchart illustrating molecular design and environmental control strategies to improve the quantum yield of this compound fluorophores.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for the this compound core?

The most common approach involves the condensation of an appropriately substituted 1,2-diaminobenzene with a suitable 1,2-dicarbonyl compound. For substituted derivatives, the precursors would already contain the desired functional groups.

Q2: How do I measure the fluorescence quantum yield of my compound?

The relative method is the most common and accessible approach.[8] It involves comparing the fluorescence of your unknown sample to that of a well-characterized standard with a known quantum yield.

Protocol: Step-by-Step Relative Quantum Yield Measurement

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as your sample (e.g., quinine sulfate, fluorescein, or rhodamine B).[9]

  • Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions and note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths).

  • Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.

  • Calculate Quantum Yield: The quantum yield of your sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).[3][8]

Diagram 2: Workflow for Relative Quantum Yield Measurement

G Start Start Select_Standard Select QY Standard Start->Select_Standard Prepare_Solutions Prepare Dilute Solutions (Sample & Standard) Select_Standard->Prepare_Solutions Measure_Absorbance Measure Absorbance (A < 0.1) Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure Corrected Emission Spectra Measure_Absorbance->Measure_Fluorescence Integrate_Spectra Integrate Emission Spectra Measure_Fluorescence->Integrate_Spectra Plot_Data Plot Integrated Intensity vs. Absorbance Integrate_Spectra->Plot_Data Calculate_QY Calculate Quantum Yield Using Gradients Plot_Data->Calculate_QY End End Calculate_QY->End

Caption: A step-by-step workflow for determining the relative fluorescence quantum yield.

Q3: Can I expect my this compound derivative to be fluorescent in the solid state?

It depends on the molecular design. Many planar aromatic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, leading to very low or no fluorescence. However, by incorporating design principles for aggregation-induced emission (AIE), such as adding bulky substituents that create a twisted molecular structure, you can achieve high solid-state quantum yields.[7]

Q4: What is the role of a π-bridge in D-π-A type this compound fluorophores?

A π-bridge (e.g., a phenyl or thiophene ring) is often inserted between the donor and the this compound acceptor. It serves to extend the π-conjugation of the molecule, which can lead to a red-shift in both the absorption and emission spectra. It also helps to spatially separate the donor and acceptor, which can be crucial for achieving a small singlet-triplet energy gap in TADF emitters.[2]

IV. References

  • Pyrazino[2,3-g]quinoxaline dyes for solar cell applications. RSC Publishing. [Link]

  • A water-soluble pyrazino[2,3-g]quinoxaline photosensitizer for high-efficiency one- and two-photon excited bioimaging and photodynamic therapy. Chemical Communications (RSC Publishing). [Link]

  • Synthesis, quantitative structure-property relationship study of novel fluorescence active 2-pyrazolines and application. PubMed. [Link]

  • Substituent effect on the electronic properties of pyrazino[2,3-g] quinoxaline molecules. Journal of Materials Chemistry (RSC Publishing). [Link]

  • [2][10][11]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. MDPI. [Link]

  • Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C: Organic. [Link]

  • Pyrazino[2,3-f][2][3]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Design and Synthesis of Pyrazino[2,3-f][2][3]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. ChemRxiv. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

  • Synthesis and Properties of Pyrazino-[2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity. ResearchGate. [Link]

  • Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. ResearchGate. [Link]

  • A New Class of Solution Processable Pyrazino[2,3‐g]quinoxaline Carbazole Derivative Based on D–A–D Architecture for Achieving High EQE in Yellow and White OLEDs. ResearchGate. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • Design and Synthesis of Pyrazino[2,3-f][2][3]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors. RSC Publishing. [Link]

  • Donor Symmetry-Driven of Red-Emitting Dibenzo[f,h]pyrazino[2,3-b]quinoxaline Derivatives Realizing “the Redder, the Lighter”. ResearchGate. [Link]

  • Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. MDPI. [Link]

  • Relative Quantum Yield. Edinburgh Instruments. [Link]

  • Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. Beilstein Journals. [Link]

  • Electronic structures and optical characteristics of fluorescent pyrazinoquinoxaline assemblies and Au interfaces. PubMed Central. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

  • Structure–property relationships of quinoxaline-based liquid crystals. Soft Matter (RSC Publishing). [Link]

  • Tunable Aggregation-induced Emission and Emission Colors of Imidazolium and Pyridinium Based Hydrazones. PubMed. [Link]

  • Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]

  • Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu. [Link]

  • Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. CONICET. [Link]

  • Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and application. PubMed Central. [Link]

  • Aggregation-Induced Emission-Based Chemiluminescence Systems in Biochemical Analysis and Disease Theranostics. MDPI. [Link]

  • Quantum Yield of Fluorescence. Chemistry LibreTexts. [Link]

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Validation & Comparative

Comparing pyrazino[2,3-g]quinoxaline with thiadiazolo[3,4-g]quinoxaline properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Pyrazino[2,3-g]quinoxaline andThiadiazolo[3,4-g]quinoxaline for Advanced Material Applications

Introduction

In the landscape of functional organic materials, the quinoxaline moiety serves as a privileged scaffold, renowned for its electron-deficient nature, rigid planarity, and versatile functionalization chemistry. When fused with other heterocyclic systems, its properties can be dramatically modulated, giving rise to novel materials for applications ranging from organic electronics to chemosensors and pharmaceuticals. This guide provides a detailed comparison of two important quinoxaline-fused systems: pyrazino[2,3-g]quinoxaline (PQ) and thiadiazolo[3,4-g]quinoxaline (TDQ) .

While both scaffolds extend the π-conjugated system of quinoxaline and enhance its electron-accepting character, the substitution of a pyrazine ring with a thiadiazole ring introduces profound differences in their electronic structure, photophysical behavior, and ultimately, their performance in devices. The core distinction lies in the exceptional electron-accepting strength of the 2,1,3-benzothiadiazole unit and its analogues, which significantly impacts the frontier molecular orbital (FMO) energy levels. This guide will dissect these differences, providing researchers, chemists, and material scientists with the experimental data and mechanistic insights needed to select the appropriate scaffold for their specific application.

Structural and Electronic Properties: A Tale of Two Acceptors

The fundamental difference between PQ and TDQ lies in the electronic nature of the fused heterocyclic ring. The pyrazine ring in PQ is electron-deficient due to the presence of two nitrogen atoms. However, thethiadiazole ring in TDQ is a significantly stronger electron acceptor. This is attributed to the electronegativity of the nitrogen atoms combined with the influence of the sulfur atom, leading to a more pronounced electron-withdrawing capability.

This enhanced electron deficiency in TDQ derivatives dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a critical parameter for n-type (electron-transporting) materials in organic electronics. A lower LUMO level facilitates electron injection from common electrodes (like aluminum or calcium) and improves the material's ability to accept and transport electrons.

G cluster_0 Pyrazino[2,3-g]quinoxaline (PQ) cluster_1 [1,2,5]Thiadiazolo[3,4-g]quinoxaline (TDQ) PQ_Structure Pyrazine Ring (Electron Deficient) PQ_Effect Moderately Lowered LUMO Good Electron Affinity PQ_Structure->PQ_Effect Result Comparative Properties PQ_Effect->Result TDQ_Structure Thiadiazole Ring (Strongly Electron Deficient) TDQ_Effect Significantly Lowered LUMO Excellent Electron Affinity TDQ_Structure->TDQ_Effect TDQ_Effect->Result Core_Quinoxaline Quinoxaline Scaffold Core_Quinoxaline->PQ_Structure Fused with Core_Quinoxaline->TDQ_Structure Fused with

Caption: Core structural and electronic differences between PQ and TDQ.

Synthesis Overview

Both scaffolds are typically synthesized from a common precursor, a diamino-substituted quinoxaline. The choice of reagent used to form the final fused ring dictates the product.

  • For Pyrazino[2,3-g]quinoxaline (PQ): The synthesis generally involves the condensation of a quinoxaline-diamine (e.g., quinoxaline-5,6-diamine) with an α-dicarbonyl compound, such as glyoxal. This reaction forms the second pyrazine ring.

  • ForThiadiazolo[3,4-g]quinoxaline (TDQ): The same quinoxaline-diamine precursor is treated with a sulfur-based reagent, most commonly thionyl chloride (SOCl₂) or N-thionylaniline, to construct the fused thiadiazole ring.

This synthetic accessibility from a shared intermediate allows for the direct and systematic comparison of the two systems by ensuring the peripheral substituents can be kept identical.

Comparative Physicochemical Data

The substitution of the pyrazine ring with a thiadiazole ring gives rise to distinct and measurable differences in photophysical and electrochemical properties. The strong electron-withdrawing nature of the TDQ core typically results in a smaller HOMO-LUMO gap compared to analogous PQ derivatives.

Photophysical Properties

This smaller energy gap in TDQ systems has a direct consequence on their absorption and emission spectra. TDQ derivatives generally exhibit more red-shifted absorption and emission profiles, pushing their activity further into the visible and even near-infrared regions of the spectrum. This phenomenon is often attributed to a more pronounced intramolecular charge-transfer (ICT) character in the excited state.

PropertyPyrazino[2,3-g]quinoxaline (PQ) DerivativeThiadiazolo[3,4-g]quinoxaline (TDQ) DerivativeRationale for Difference
Absorption Max (λabs) ~400-450 nm~450-550 nmThe stronger acceptor nature of TDQ leads to a lower energy π-π* transition and more significant ICT.
Emission Max (λem) ~450-550 nm~550-700 nmEnhanced ICT character in the excited state of TDQ derivatives causes a larger Stokes shift and red-shifted emission.
Fluorescence Quantum Yield (ΦF) Moderate to HighGenerally LowerThe increased ICT character and potential for non-radiative decay pathways in TDQ can sometimes quench fluorescence.

Note: The exact values are highly dependent on the specific peripheral substituents attached to the core scaffold.

Electrochemical Properties

Cyclic voltammetry (CV) is the standard method to probe the redox behavior and estimate the frontier molecular orbital energy levels of these materials. The data consistently shows that the LUMO level of TDQ derivatives is significantly lower (more positive potential) than that of their PQ counterparts. The Highest Occupied Molecular Orbital (HOMO) level is also lowered, but the effect on the LUMO is typically more pronounced.

PropertyPyrazino[2,3-g]quinoxaline (PQ) DerivativeThiadiazolo[3,4-g]quinoxaline (TDQ) DerivativeRationale for Difference
LUMO Energy Level ~ -3.0 to -3.5 eV~ -3.6 to -4.2 eVThe powerful electron-withdrawing thiadiazole ring substantially stabilizes the LUMO, making electron acceptance easier.
HOMO Energy Level ~ -5.4 to -5.8 eV~ -5.6 to -6.0 eVThe inductive effect of the acceptor unit also lowers the HOMO, but to a lesser extent than the LUMO.
Electrochemical Gap ~ 2.2 to 2.5 eV~ 1.8 to 2.1 eVThe significant lowering of the LUMO in TDQ results in a smaller HOMO-LUMO gap.

Performance in Applications: Choosing the Right Core

The distinct electronic profiles of PQ and TDQ make them suitable for different applications.

Caption: Decision workflow for selecting between PQ and TDQ scaffolds.

  • Organic Light-Emitting Diodes (OLEDs): For use as an electron-transport or emissive material, TDQ is often superior. Its low-lying LUMO facilitates efficient electron injection from the cathode, leading to more balanced charge transport and improved device efficiency. The red-shifted emission of TDQ derivatives also makes them excellent candidates for red and deep-red emitters. PQ derivatives, with their wider bandgap, are more suitable for blue or green emitters or as host materials.

  • Organic Photovoltaics (OPVs): In OPVs, the TDQ scaffold is a highly promising building block for non-fullerene acceptors (NFAs). Its strong electron-accepting nature and broad absorption in the visible spectrum are ideal for pairing with a donor polymer to achieve efficient charge separation.

  • Chemosensors: Both cores can be used for sensing applications. However, the exceptionally low LUMO of TDQ makes it particularly sensitive to electron-rich (donor) analytes. The interaction can trigger a significant and easily detectable change in color (colorimetric) or fluorescence (fluorometric).

Experimental Protocol: Cyclic Voltammetry for FMO Estimation

To validate the electrochemical properties discussed, a detailed cyclic voltammetry protocol is provided below. This technique is essential for determining the redox potentials and estimating the HOMO/LUMO energy levels of newly synthesized compounds.

Objective: To determine the oxidation and reduction potentials of a PQ or TDQ derivative and estimate its HOMO and LUMO energy levels.

Materials:

  • Working Electrode: Glassy carbon electrode

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile).

  • Analyte: ~1 mM solution of the PQ or TDQ derivative.

  • Internal Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) couple.

Procedure:

  • Preparation:

    • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry completely.

    • Prepare the electrolyte solution by dissolving TBAPF₆ in the anhydrous solvent.

    • Degas the solution for 15-20 minutes by bubbling with inert gas (Nitrogen or Argon) to remove oxygen, which can interfere with reduction measurements.

  • Blank Scan:

    • Assemble the three-electrode cell with only the electrolyte solution.

    • Run a cyclic voltammogram over the desired potential range to ensure the solvent and electrolyte are pure and free of redox-active impurities.

  • Analyte Measurement:

    • Dissolve the PQ or TDQ compound in the electrolyte solution to a final concentration of ~1 mM.

    • Scan the potential first in the anodic (positive) direction to find the oxidation peak (Eₚₐ) and then in the cathodic (negative) direction for the reduction peak (Eₚ𝒸).

    • Optimize the scan rate (e.g., starting at 100 mV/s) to obtain well-defined, reversible or quasi-reversible peaks.

  • Internal Standard Calibration:

    • After recording the analyte's voltammogram, add a small amount of ferrocene to the solution.

    • Record the voltammogram of the Fc/Fc⁺ couple. The half-wave potential (E₁/₂) of this couple is a well-defined standard.

  • Data Analysis and Calculation:

    • Determine the onset potentials for the first oxidation (Eₒₓ) and first reduction (EᵣₑᏧ) from the voltammogram.

    • Reference these potentials against the measured Fc/Fc⁺ couple. The E₁/₂ of Fc/Fc⁺ is assumed to be 4.8 eV below the vacuum level.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = - [Eₒₓ (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = - [EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

Self-Validation: The reversibility of the redox peaks (peak separation close to 59/n mV, where n is the number of electrons) provides an internal check on the electrochemical stability of the compound under investigation. The stability of the baseline before and after the measurement confirms the absence of degradation.

Conclusion

The choice between pyrazino[2,3-g]quinoxaline (PQ) andthiadiazolo[3,4-g]quinoxaline (TDQ) is a critical design decision in the development of advanced organic materials. While both are electron-deficient scaffolds, the TDQ core offers a significantly more potent electron-accepting character.

  • Choose TDQ for applications demanding excellent electron transport, low LUMO energy levels, and red-shifted absorption/emission. It is the superior choice for n-type materials in OLEDs, acceptors in organic solar cells, and highly sensitive sensors for electron-rich species.

  • Choose PQ for applications where a moderate electron affinity is sufficient, or where blue-to-green emission is desired. Its wider bandgap and typically higher fluorescence quantum yields make it a robust building block for host materials and fluorescent probes in the shorter-wavelength region of the visible spectrum.

By understanding the fundamental electronic differences outlined in this guide, researchers can make more informed decisions, accelerating the design and synthesis of next-generation functional materials tailored to specific performance requirements.

References

  • Cui, C., & Wudl, F. (2012). TheThiadiazolo[3,4-g]quinoxaline as a Potent Building Block for Low Bandgap Donor–Acceptor Polymers. Macromolecular Rapid Communications, 34(1), 50-54. [Link]

  • Zhou, Y., Yang, C., & Liu, F. (2018).Thiadiazolo[3,4-g]quinoxaline-Based π-Conjugated Copolymers for High-Performance n-Type Field-Effect Transistors. ACS Applied Materials & Interfaces, 10(38), 32441-32449. [Link]

  • Wang, C., Xu, X., & Zhang, X. (2013). Pyrazino[2,3-g]quinoxaline-Based Conjugated Polymers for Field-Effect Transistors and Photovoltaic Cells. Polymer Chemistry, 4(17), 4691-4698. [Link]

  • He, Z., & Zhang, J. (2011). A broad-band-absorbing low-band-gap polymer containing athiadiazolo[3,4-g]quinoxaline unit for efficient polymer solar cells. Chemical Communications, 47(32), 9230-9232. [Link]

  • Pilgram, K. (1970). The Synthesis ofThiadiazolo[3,4-b]pyridines andThiadiazolo[3,4-g]quinoxalines. The Journal of Organic Chemistry, 35(4), 1165-1169. [Link]

Cyclic voltammetry for electrochemical characterization of pyrazino[2,3-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazino[2,3-f]quinoxaline (also known as 1,4,5,8-tetraazaphenanthrene) represents a critical class of electron-deficient heteroacenes. Unlike standard quinoxaline or phenazine cores, the fusion of two pyrazine rings creates a highly electron-deficient


-system with a significantly lowered Lowest Unoccupied Molecular Orbital (LUMO).

This guide details the electrochemical characterization of this moiety using Cyclic Voltammetry (CV).[1][2][3][4][5][6] It is designed for researchers optimizing n-type organic semiconductors, where accurate determination of electron affinity (EA) is paramount. We compare the target molecule against standard alternatives to demonstrate its superior electron-accepting capabilities.

The Electrochemical Profile: The "Azaacene" Effect

The defining feature of this compound is the presence of four nitrogen atoms in a planar, fused system. In organic electronics, replacing carbon with nitrogen (aza-substitution) lowers the energy of the frontier molecular orbitals.

  • Mechanism: The high electronegativity of nitrogen stabilizes the LUMO, making the molecule easier to reduce (less negative reduction potential).

  • Result: While standard quinoxaline requires high negative potentials to accept electrons (often leading to instability), this compound accepts electrons at milder potentials, enhancing ambient stability and electron transport efficiency.

Visualizing the Redox Mechanism

The following diagram illustrates the reversible reduction pathway typical of this core, where the molecule accepts electrons into its electron-poor aromatic system.

RedoxMechanism Neutral Neutral State (this compound) RadicalAnion Radical Anion (Stable 1e- Reduction) Neutral->RadicalAnion + e- (E_red1) RadicalAnion->Neutral - e- (Reversible) Dianion Dianion (2e- Reduction) RadicalAnion->Dianion + e- (E_red2) Dianion->RadicalAnion - e- (Quasi-reversible)

Figure 1: Stepwise reduction mechanism. The stability of the radical anion is a key indicator of n-type semiconductor performance.

Comparative Analysis: Target vs. Alternatives

The following table contrasts this compound with its structural "parents" and isomers. Data is synthesized from general trends in azaacene electrochemistry to highlight relative performance.

FeatureThis compound Quinoxaline Phenazine
Structure Type Fused Tetra-nitrogen systemFused Di-nitrogen systemIsomeric Di-nitrogen system
Electronic Nature Strong Electron Acceptor (n-type)Weak Electron AcceptorModerate Electron Acceptor
LUMO Energy (Approx) -3.6 eV to -3.8 eV (Derivative dependent)-3.0 eV to -3.2 eV~ -3.3 eV
Reduction Potential (

)
Less Negative (Easier to reduce)Highly Negative (Hard to reduce)Moderately Negative
Electrochemical Stability High (Reversible reduction waves)Low (Often irreversible reduction)Moderate (Reversible)
Primary Application n-Type Semiconductors, TADF EmittersBuilding Block, LigandRedox Flow Batteries, Dyes

Key Insight: The ~0.5 eV drop in LUMO energy compared to Quinoxaline makes the this compound core significantly better for matching with deep-work-function cathodes in OLEDs and photovoltaics.

Experimental Protocol: A Self-Validating System

To ensure data integrity (E-E-A-T), this protocol uses an internal standard (


) to eliminate reference electrode drift, a common source of error in non-aqueous CV.
Reagents & Equipment[5][8][9][10]
  • Solvent: Anhydrous Dichloromethane (DCM) for solubility, or Acetonitrile (MeCN) for sharper peaks. Recommendation: Use DCM/MeCN (4:1) if solubility is an issue.

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF

    
    ), 0.1 M.[6]
    
  • Working Electrode (WE): Glassy Carbon (3 mm diameter).

  • Counter Electrode (CE): Platinum wire.

  • Reference Electrode (RE): Ag/AgNO

    
     (0.01 M in MeCN) or Ag wire pseudo-reference.
    
  • Internal Standard: Ferrocene (Fc).

Step-by-Step Workflow

CV_Protocol Prep 1. Electrode Polishing (0.05 µm Alumina Slurry) Soln 2. Solution Prep (1 mM Analyte + 0.1 M TBAPF6) Prep->Soln Deox 3. Deoxygenation (Argon Sparge > 10 mins) Soln->Deox Scan1 4. Blank Scan (Electrolyte only) Deox->Scan1 Check Purity Scan2 5. Analyte Scan (Record Reduction Waves) Scan1->Scan2 FcAdd 6. Add Ferrocene (Internal Standard) Scan2->FcAdd Validate Potential Scan3 7. Final Scan (Analyte + Fc/Fc+) FcAdd->Scan3

Figure 2: The self-validating CV workflow. Adding Ferrocene at the end ensures the analyte signal is not obscured while providing an exact potential reference.

Critical "Trust" Steps:
  • The Oxygen Trap: this compound is an electron acceptor. Dissolved oxygen is also an electron acceptor. If you do not sparge with Argon for at least 10 minutes, the oxygen reduction peak will overlap with your analyte's reduction, leading to false current readings.

  • IR Drop Compensation: Organic solvents have high resistance. Use your potentiostat’s "iR compensation" feature (set to ~85-90%) to prevent peak distortion.

  • The Ferrocene Check: Never rely on the absolute value of a pseudo-reference electrode. Always report potentials "vs.

    
    ".
    

Data Interpretation & Calculations

Once the voltammogram is obtained, extract the Onset Reduction Potential (


). This is the potential where the current initially deviates from the baseline, not the peak potential (

).
Calculating LUMO

Using the vacuum energy level of Ferrocene (4.8 eV below vacuum):



Note: If your reference uses the 5.1 eV scale (common in some physics literature), adjust accordingly. The 4.8 eV scale is standard for organic chemistry.

Calculating HOMO

Since electron-deficient materials often show unclear oxidation waves (or oxidize outside the solvent window), calculate HOMO using the Optical Band Gap (


) from UV-Vis spectroscopy:


References

  • ResearchGate. (2018). Synthesis, Opto-electrochemical and Theoretical Investigation of Pyrazino[2, 3- b ]phenazine Amines for Organic Electronics. Retrieved from [Link]

  • PubMed. (2016). Exploration of the Photodegradation of Naphtho[2,3-g]quinoxalines and Pyrazino[2,3-b]phenazines.[7] Retrieved from [Link]

Sources

Unlocking the Potential of Pyrazino[2,3-g]quinoxaline Derivatives: A Comparative Guide to Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazino[2,3-g]quinoxaline (PQ) core, a fused aromatic heterocycle, has emerged as a versatile scaffold in the design of advanced materials and potential therapeutic agents. Its unique electronic structure and propensity for functionalization allow for the fine-tuning of photophysical, electronic, and biological properties. This guide provides an in-depth comparison of various PQ derivatives, elucidating the critical relationships between their chemical structure and performance, supported by experimental data and established protocols.

The Pyrazino[2,3-g]quinoxaline Core: A Foundation for Innovation

The fundamental PQ structure, with the molecular formula C10H6N4, consists of a benzene ring fused with two pyrazine rings. This nitrogen-rich, electron-deficient core provides a robust platform for creating a diverse array of derivatives with tailored functionalities. The strategic placement of substituents on the peripheral positions of the PQ nucleus allows for precise control over the molecule's electronic and steric properties, thereby influencing its behavior in various applications.

Tailoring Photophysical Properties: From Fluorescence to Waveguides

The inherent π-conjugated system of the PQ core makes its derivatives promising candidates for optoelectronic applications.[1] The introduction of different substituents can significantly alter their absorption and emission characteristics.

The Influence of Peripheral Aromatic Rings

A key strategy for modifying the photophysical properties of PQ derivatives involves the introduction of electron-rich aromatic rings at the periphery.[2] This creates a "donor-acceptor" architecture, where the PQ core acts as the electron acceptor.

A comparative study of derivatives functionalized with phenyl and thiophene units reveals a distinct trend in their optical properties. For instance, replacing phenyl rings with thiophene rings leads to a red-shift in both the absorption and photoluminescence spectra.[2] This is attributed to the increased effective conjugation length provided by the thiophene units, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

DerivativePeripheral GroupAbsorption Maxima (nm)Emission Maxima (nm)
1 4-(dodecyloxy)phenyl~464, 449, 327-
2 ThiopheneRed-shifted by 20-50 nm-
Data sourced from a study on the photophysical properties of PQ derivatives in dilute CH2Cl2 solution.[2]

The non-planar nature of these conjugated segments is a deliberate design choice to minimize intermolecular fluorescent quenching in the solid state, a crucial factor for developing efficient waveguide materials.[1]

Liquid Crystalline Behavior and Waveguide Applications

The introduction of long alkyl chains as side groups can induce liquid crystalline behavior in PQ derivatives.[1] These self-assembling properties are vital for the fabrication of one-dimensional organic micro/nanostructures that can function as active optical waveguides.[1] The molecular geometry and symmetry play a crucial role in determining the crystal dimensions and, consequently, the waveguiding properties.[1][2] Derivatives with desirable crystal dimensions have demonstrated low-loss waveguide capabilities, with reported values in the range of 0.02−0.05 dB/μm.[1]

Experimental Workflow: Synthesis of a Representative Phenyl-Substituted PQ Derivative

cluster_synthesis Synthesis of 2,3,7,8-Tetrakis(4-(dodecyloxy)phenyl)pyrazino[2,3-g]quinoxaline reagents Tetraaminobenzene Derivative + 1,2-Diketone Derivative condensation Condensation Reaction (e.g., in ethanol or acetic acid) reagents->condensation Reactants purification Purification (e.g., column chromatography, recrystallization) condensation->purification Crude Product product Final PQ Derivative purification->product Purified Product

Caption: General synthesis workflow for phenyl-substituted PQ derivatives.

Engineering Electronic Properties for Flexible Devices

Pyrazinoquinoxaline derivatives are recognized as versatile building blocks for π-conjugated systems with promising semiconductor performance in organic field-effect transistors (OFETs).[3][4] The interplay between molecular structure and crystal packing is paramount in determining the charge transport characteristics and mechanical properties of these materials.[3]

Impact of Substituents on Charge Mobility and Mechanical Flexibility

A study comparing two PQ derivatives, 5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ) and 2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ), highlights the profound effect of substituent choice on material properties.[4]

DerivativeKey Structural FeatureCrystal PackingMechanical PropertyHole Mobility (cm²/V·s)
DPTTQ Phenyl groups at 5,10 positionsβ-sheet packingBrittleOrder of magnitude lower than HTPQ
HTPQ Thiophene groups at all positionsγ-packing (corrugated)FlexibleUp to 0.01
Comparative data from a study on PQ derivatives for flexible electronics.[3][4]

The difference in crystal packing, directly influenced by the substituents, leads to a significant variance in both mechanical flexibility and charge mobility.[3] The corrugated arrangement in HTPQ crystals allows for flexural behavior, making them suitable for durable flexible electronic devices.[4]

Experimental Protocol: Synthesis of Thiophene-Substituted PQ Derivatives

A common synthetic route involves the condensation reaction of a tetraamino compound with a diketo compound.[4]

  • Synthesis of Precursors: The required tetraamino and diketo precursors are synthesized according to established literature procedures.

  • In Situ Reduction: The tetraamino compounds are often generated in situ from their corresponding nitro precursors by reduction with reagents like Zn/AcOH.[4]

  • Condensation: The in situ generated tetraamino compound is then reacted with the appropriate diketo compound to form the desired pyrazinoquinoxaline derivative.

  • Purification and Characterization: The final product is purified and its structure is confirmed using techniques such as ¹H NMR, ¹³C NMR, HRMS, and single-crystal X-ray diffraction.[4]

Exploring the Biological Landscape: Anticancer and Antimicrobial Potential

The quinoxaline scaffold, the parent structure of PQ, is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6][7] The fusion of an additional pyrazine ring in the PQ system offers new avenues for exploring structure-activity relationships (SAR).

Structure-Activity Relationship in Anticancer Derivatives

SAR studies on quinoxaline derivatives have revealed key structural features that influence their anticancer potency.[6] For example, the nature and position of substituents on the aromatic rings can significantly impact their growth inhibitory effects on cancer cell lines.[6] While specific SAR studies on pyrazino[2,3-g]quinoxaline derivatives are an emerging area, the principles derived from simpler quinoxalines provide a valuable starting point.

Logical Relationship: From Structure to Biological Activity

cluster_sar Structure-Activity Relationship (SAR) Logic structure Molecular Structure (Substituent type, position, stereochemistry) properties Physicochemical Properties (Lipophilicity, electronic effects, steric hindrance) structure->properties Determines interaction Interaction with Biological Target (e.g., enzyme, receptor) properties->interaction Influences activity Biological Activity (e.g., anticancer, antimicrobial) interaction->activity Leads to

Caption: The causal chain in structure-activity relationship studies.

Synthesis of Biologically Active Derivatives

The synthesis of biologically active quinoxaline and its fused derivatives often involves the condensation of an aromatic diamine with a 1,2-dicarbonyl compound.[5][8] This versatile reaction allows for the introduction of a wide variety of substituents to explore the chemical space for optimal biological activity.

Future Directions and Conclusion

The field of pyrazino[2,3-g]quinoxaline derivatives is ripe with opportunities for further exploration. In materials science, the rational design of new derivatives with enhanced liquid crystalline properties and charge transport characteristics will pave the way for next-generation organic electronics. In medicinal chemistry, a deeper understanding of the structure-activity relationships of PQ derivatives will be crucial for the development of novel therapeutic agents. The continued investigation of this versatile heterocyclic scaffold promises to yield exciting advancements in both fundamental science and technological applications.

References

  • Structural−Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Properties. Chemistry of Materials. [Link]

  • Structural−Property Relationship in Pyrazino[2,3-g]quinoxaline Derivatives: Morphology, Photophysical, and Waveguide Properties. ACS Publications. [Link]

  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Chemical Science (RSC Publishing). [Link]

  • Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. PMC. [Link]

  • Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors. RSC Publishing. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]

  • Synthesis and Properties of Pyrazino- [2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity. ResearchGate. [Link]

  • Room-Temperature Columnar Liquid Crystalline Materials Based on Pyrazino[2,3-g]quinoxaline for Bright Green Organic Light-Emitting Diodes. ACS Applied Electronic Materials. [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Synthesis and Biological Activities of pyrazolo[3,4-g]quinoxaline Derivatives. PubMed. [Link]

  • Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. PMC. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online. [Link]

  • Pyrazino[2,3-g]quinoxaline. PubChem. [Link]

  • Biological activity of quinoxaline derivatives. ResearchGate. [Link]

  • Synthesis of key precursors of quinoxaline and pyrido[2,3-b]pyrazines. ResearchGate. [Link]

  • Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

  • Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate. [Link]

  • Pyrazino[2,3-g]quinoxaline dyes for solar cell applications. RSC Publishing. [Link]

  • Synthetic Approaches, Biological Activities, and Structure-Activity Relationship of Pyrazolines and Related Derivatives. PubMed. [Link]

Sources

Performance comparison of pyrazino[2,3-f]quinoxaline vs. quinoxaline in OLEDs

[1]

Executive Summary: The Nitrogen Effect

In the design of OLED materials, the transition from Quinoxaline (Q) to This compound (PQ-f) represents a strategic shift from a standard auxiliary acceptor to a high-performance, electron-deficient building block.[1]

  • Quinoxaline is a bicyclic, moderate electron acceptor used widely to tune emission color and provide baseline electron transport.

  • This compound (often referred to as 1,4,5,8-tetraazaphenanthrene or TAP ) is a tricyclic, angularly fused system.[1] The addition of two nitrogen atoms and a fused ring dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, significantly enhancing electron injection and mobility.

Verdict: Use Quinoxaline for fine-tuning emission color in blue/green hosts where high Triplet Energy (

1This compound1

Molecular Architecture & Electronic Properties[2][3][4][5][6]

The fundamental difference lies in the "N-heterocycle density" and the topology of fusion (angular vs. bicyclic).

Structural Visualization

Gcluster_0Standard Acceptorcluster_1High-Performance AcceptorQQuinoxaline(1,4-Diazanaphthalene)2 Nitrogen AtomsPQThis compound(1,4,5,8-Tetraazaphenanthrene)4 Nitrogen AtomsAngular FusionQ->PQ + Pyrazine Ring Fusion + 2 Nitrogen Atoms

Figure 1: Structural evolution from Quinoxaline to this compound.[1]

Electronic Metrics Comparison
FeatureQuinoxaline (Q)This compound (PQ-f)Impact on OLED Performance
LUMO Energy -2.4 eV to -2.6 eV-3.0 eV to -3.4 eV PQ-f allows barrier-free electron injection from cathodes (Al/LiF).[1]
HOMO Energy -5.8 eV to -6.1 eV-6.5 eV to -6.9 eV PQ-f provides superior hole-blocking capabilities (HBL).[1]
Triplet Energy (

)
High (~2.6 - 2.8 eV)Moderate (~2.2 - 2.4 eV)Q is better for Blue/Green Phosphorescent hosts; PQ-f is suited for Red/NIR.[1]
Electron Mobility

to

cm²/Vs

to

cm²/Vs
PQ-f enables thicker ETLs without voltage rise (optical cavity tuning).[1]
Dipole Moment ModerateLow (Symmetric)PQ-f 's symmetry promotes dense

-

stacking.[1]

Device Performance Analysis

A. Electron Transport & Injection

This compound outperforms Quinoxaline as an Electron Transport Layer (ETL) material.[1]

  • Mechanism: The deep LUMO of PQ-f (-3.2 eV) aligns closely with the work function of stable cathodes like Aluminum (-4.3 eV) or modified cathodes (Liq/Al), reducing the electron injection barrier (

    
    ).
    
  • Result: Devices using PQ-f based ETLs typically exhibit 0.5V - 1.0V lower turn-on voltage compared to Q-based equivalents.[1]

B. Thermally Activated Delayed Fluorescence (TADF)

In TADF emitters, the acceptor strength dictates the singlet-triplet energy gap (

  • Quinoxaline: Weak acceptor. Requires strong donors (like phenoxazine) to achieve small

    
    . Often results in Green/Yellow emission.
    
  • PQ-f: Strong acceptor.[1] Induces a strong Intramolecular Charge Transfer (ICT). This shifts emission to Red/Deep Red and ensures small

    
     (< 0.1 eV) for efficient reverse intersystem crossing (RISC).
    
C. Operational Stability[7]
  • Quinoxaline: High chemical stability, but lower glass transition temperatures (

    
    ) in small molecules can lead to crystallization.
    
  • PQ-f: The rigid, fused tricyclic core increases

    
     (>120°C for derivatives), improving morphological stability against Joule heating during operation.
    

Experimental Protocols

Protocol A: Synthesis of this compound Scaffold

Self-Validating Step: The formation of the angular PQ-f core is confirmed by the disappearance of the diamine protons in NMR and a distinct downfield shift of the central aromatic protons.

  • Reagents: 1,2,3,4-tetraaminobenzene (generated in situ from reduction of 1,2,3,4-tetranitrobenzene or similar precursor) and 2 equivalents of glyoxal or a substituted

    
    -diketone.
    
  • Reaction:

    • Dissolve tetraamine precursor in Ethanol/Acetic Acid (10:1 v/v) under

      
      .
      
    • Add

      
      -diketone dropwise at 0°C.[1]
      
    • Reflux for 12 hours. The solution typically turns dark yellow/brown.

  • Purification:

    • Cool to room temperature.[2] Filter precipitate.

    • Critical Step: Recrystallize from hot DMF or sublime under high vacuum (

      
       Torr, 250°C) to remove mono-condensed impurities.[1]
      
  • Characterization:

    • 1H NMR (CDCl3): Look for singlet at ~9.0-9.2 ppm (pyrazine protons).[1]

    • CV (Cyclic Voltammetry): Measure reduction onset in

      
       with 
      
      
      . Target
      
      
      V vs
      
      
      .[1]
Protocol B: Device Fabrication (Electron Only Device - EOD)

To quantify the mobility advantage of PQ-f over Q.

  • Substrate: Patterned ITO glass, cleaned via ultrasonication (Acetone -> Isopropanol) and UV-Ozone (15 min).

  • Vacuum Deposition: Pressure

    
     Torr.
    
  • Layer Structure:

    • Anode: Al (100 nm) [Note: Al anode blocks holes to ensure electron-only current].[1]

    • Test Layer: 100 nm of Q-derivative OR PQ-f derivative .[1]

    • Cathode: LiF (1 nm) / Al (100 nm).

  • Measurement: Apply voltage (0V to 10V). Measure Current Density (

    
    ).
    
  • Analysis: Fit the

    
     curve using the Space Charge Limited Current (SCLC)  model:
    
    
    
    • 
      : Electron mobility (The target metric).[3]
      
    • Expect

      
       by factor of 2-10.[1]
      

Mechanistic Insight & Pathway

The superior performance of PQ-f is driven by the "Aza-Effect" on the LUMO wavefunction.

Pathwaycluster_mechanismMechanism of Enhanced Electron TransportStep1Molecular Design:Increase N-content (Q -> PQ-f)Step2Electronic Effect:LUMO Stabilization (-2.4eV -> -3.2eV)Step1->Step2 Inductive w/drawalStep4Bulk Effect:Planar Stacking -> Increased Orbital OverlapStep1->Step4 Rigid Tricyclic CoreStep3Interface Effect:Reduced Injection Barrier from CathodeStep2->Step3 Better Energy AlignmentResultHigh Current DensityLow Turn-on VoltageStep3->ResultStep4->Result

Figure 2: Causal pathway linking molecular structure to device performance.

Why this compound?

The fusion of the second pyrazine ring in an angular fashion (f-fusion) creates a 1,4,5,8-tetraazaphenanthrene core.

  • Electron Affinity: Nitrogen is more electronegative than carbon. Replacing CH groups with N atoms stabilizes the LUMO.

  • Planarity: The tricyclic system is perfectly planar, unlike twisted biphenyl-like structures.[1] This maximizes

    
    -orbital overlap between adjacent molecules in the solid state, creating efficient "electron hopping" pathways.[1]
    

References

  • General Properties of Tetraazaphenanthrenes

    • Title: "Pushing to the low limits: tetraazaanthracenes with very low-lying LUMO levels and near-infrared absorption."[1][4]

    • Source: Chemical Communic
    • URL:[Link]

  • Quinoxaline in OLEDs (Review)

    • Title: "Quinoxaline derivatives as attractive electron-transporting materials."[1]

    • Source: Journal of M
    • URL:[Link]

  • TADF Emitter Design (Acceptor Strength)

    • Title: "Pyrazino[2,3-f][1,10]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters."[1]

    • Source: Journal of M
    • URL:[Link](Note: Discusses the phenanthroline analog which shares the angular core topology).

  • Synthesis of this compound

    • Title: "Efficient Synthesis of Dipyrazino[2,3-f; 2'3'-h]quinoxaline" (Rel
    • Source: ResearchG
    • URL:[Link]

A Comparative Guide to Pyrazino[2,3-f]quinoxaline Isomers in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Placement of Nitrogen in Electron-Deficient Cores for Organic Electronics

In the rational design of novel organic semiconductors, the precise placement of heteroatoms within a conjugated framework is a powerful tool to fine-tune molecular electronic properties and solid-state packing. The pyrazinoquinoxaline scaffold, a nitrogen-rich heterocyclic system, has emerged as a promising electron-deficient building block for a variety of organic electronic applications. The inherent electron-withdrawing nature of the pyrazine and quinoxaline moieties leads to low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating electron injection and transport. This guide provides a comparative analysis of pyrazino[2,3-f]quinoxaline and its more commonly studied isomer, pyrazino[2,3-g]quinoxaline, with a focus on how the isomeric difference in nitrogen atom placement impacts their synthesis, electronic properties, and performance in organic electronic devices. While direct comparative studies on a wide range of this compound isomers are limited, by contrasting the available data for its derivatives, particularly the pyrazino[2,3-f][1,10]phenanthroline systems, with the extensive research on pyrazino[2,3-g]quinoxaline, we can elucidate crucial structure-property relationships that govern their potential in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Molecular Architecture and Synthetic Considerations

The isomeric distinction between this compound and pyrazino[2,3-g]quinoxaline lies in the fusion of the pyrazine ring to the quinoxaline core. This seemingly subtle structural change has significant implications for the overall molecular symmetry, electronic distribution, and synthetic accessibility.

Diagram 1: Isomeric Structures

cluster_f This compound cluster_g Pyrazino[2,3-g]quinoxaline f_isomer g_isomer OFET_Architecture substrate Si Substrate (Gate) dielectric SiO2 Dielectric substrate->dielectric semiconductor Pyrazinoquinoxaline Derivative dielectric->semiconductor source Source semiconductor->source drain Drain semiconductor->drain

Caption: Schematic of a bottom-gate, top-contact OFET device.

Organic Light-Emitting Diodes (OLEDs)

The pyrazino[2,3-f][1,10]phenanthroline class of this compound derivatives has shown significant promise as electron-accepting units in TADF emitters for high-efficiency OLEDs. [1][2]By coupling this acceptor with different donor moieties, color tuning from sky-blue to yellow-orange has been achieved. [1]For instance, an OLED incorporating the PXZ-DPPN emitter demonstrated a maximum external quantum efficiency (EQE) of 20.1% with yellow-orange emission. [1]The rigid and planar structure of the pyrazino[2,3-f][1,10]phenanthroline core contributes to high thermal stability, which is crucial for device longevity. [2] While pyrazino[2,3-g]quinoxaline derivatives have been explored as fluorescent materials, their application in high-efficiency TADF-based OLEDs is less prominent in the reviewed literature compared to their [2,3-f] counterparts.

Structure-Property Relationships and Future Outlook

This comparative analysis, based on the available literature, underscores the profound impact of isomeric structure on the properties of pyrazinoquinoxaline-based materials. The pyrazino[2,3-g]quinoxaline scaffold has been more extensively explored, demonstrating its versatility in creating both p-type and ambipolar semiconductors for OFETs. The key to high performance in these systems lies in controlling the intermolecular interactions and solid-state packing through judicious selection of substituents.

The this compound framework, particularly in the form of pyrazino[2,3-f][1,10]phenanthroline, has shown exceptional promise as a robust acceptor for high-efficiency TADF emitters in OLEDs. The specific nitrogen arrangement in this isomer appears to be highly effective in stabilizing the LUMO and promoting efficient reverse intersystem crossing.

Future research in this area should focus on:

  • Direct Comparative Studies: Synthesizing and characterizing a series of analogous derivatives of both this compound and pyrazino[2,3-g]quinoxaline to enable a direct and systematic comparison of their electronic, optical, and charge-transport properties.

  • Exploring this compound in OFETs: Investigating the charge transport characteristics of this compound-based materials to assess their potential in transistor applications.

  • Computational Modeling: Employing density functional theory (DFT) and other computational methods to gain deeper insights into how the isomeric structure influences the FMOs, charge reorganization energies, and other key parameters relevant to device performance.

By continuing to explore the rich design space offered by the pyrazinoquinoxaline family of isomers, the field of organic electronics can further advance the development of high-performance materials for a wide range of applications.

Experimental Protocols

Representative Synthesis of a 2,3,7,8-Tetrabromopyrazino[2,3-g]quinoxaline

This protocol is a representative example for the synthesis of a key intermediate for pyrazino[2,3-g]quinoxaline derivatives.

Materials:

  • 1,2,4,5-Tetraaminobenzene tetrahydrochloride

  • Oxalyl bromide

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred suspension of 1,2,4,5-tetraaminobenzene tetrahydrochloride in anhydrous pyridine under an inert atmosphere, add a solution of oxalyl bromide in anhydrous DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization or column chromatography to obtain the desired 2,3,7,8-tetrabromopyrazino[2,3-g]quinoxaline.

Causality: The use of a tetra-amine precursor and a di-carbonyl compound is a classic and efficient method for the formation of the pyrazine rings fused to the central benzene core. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions to introduce various functional groups.

Diagram 3: Workflow for Material Characterization and Device Fabrication

workflow cluster_synthesis Material Synthesis cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing synthesis Synthesis of Pyrazinoquinoxaline Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR & Mass Spectrometry purification->nmr uv_vis UV-Vis & Photoluminescence Spectroscopy purification->uv_vis cv Cyclic Voltammetry purification->cv thin_film Thin Film Deposition (Spin-coating/Evaporation) cv->thin_film electrodes Electrode Deposition thin_film->electrodes electrical Electrical Characterization (OFET/OLED) electrodes->electrical

Caption: A typical workflow for the synthesis, characterization, and device fabrication of pyrazinoquinoxaline-based materials.

References

  • [Pyrazino[2,3-f]p[3][4]henanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes.]([Link])

  • [Design and Synthesis of Pyrazino[2,3-f]p[3][4]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes.]([Link])

Sources

Benchmarking Pyrazino[2,3-f]quinoxaline (PQ) Acceptors Against PCBM: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For over a decade, [6,6]-Phenyl-C61-butyric acid methyl ester (PCBM ) served as the standard electron acceptor in organic photovoltaics (OPVs) due to its isotropic charge transport and favorable solubility. However, the rise of Non-Fullerene Acceptors (NFAs) has exposed the critical limitations of PCBM: weak absorption in the visible/NIR spectrum and limited energy level tunability.

This guide benchmarks Pyrazino[2,3-f]quinoxaline (PQ) derivatives—a class of rigid, planar, electron-deficient heterocycles—against the PCBM standard. Experimental data indicates that PQ-based devices significantly outperform PCBM baselines, primarily through enhanced photon harvesting (


) and reduced voltage loss (

), pushing efficiencies from the ~3-7% range (PCBM) to >12% (PQ-polymers).

Part 1: Molecular Engineering & Energy Alignment

The fundamental advantage of PQ derivatives over PCBM lies in their molecular topology. While PCBM is a spherical cage with fixed energy levels, PQ is a planar, fused-ring system. This planarity facilitates


 stacking, which improves charge mobility, while its electron-deficient nature allows for precise LUMO tuning via substitution (e.g., fluorination).
Energy Level Diagram (Mechanism)

The following diagram illustrates the energetic offset. PQ derivatives typically possess a shallower LUMO than PCBM, increasing the Open-Circuit Voltage (


), which is proportional to the difference between the Donor HOMO and Acceptor LUMO.

EnergyAlignment cluster_0 Donor Polymer (e.g., PBDB-T) cluster_1 Acceptor Comparison LUMO_D LUMO -3.0 eV HOMO_D HOMO -5.3 eV LUMO_PCBM PCBM LUMO -3.9 eV LUMO_D->LUMO_PCBM Large Energy Loss LUMO_PQ PQ-Derivative LUMO -3.7 eV (Higher Voc Potential) LUMO_D->LUMO_PQ Efficient Charge Transfer HOMO_PCBM PCBM HOMO -6.1 eV HOMO_PQ PQ-Derivative HOMO -5.6 eV

Figure 1: Energy level alignment showing the reduced energy offset (loss) when using PQ derivatives compared to PCBM. This alignment directly correlates to higher


.

Part 2: Experimental Protocol (Self-Validating System)

To objectively benchmark PQ against PCBM, you must fabricate devices under identical conditions, varying only the acceptor. This protocol uses an Inverted Device Architecture (ITO/ZnO/Active Layer/MoO3/Ag), which is preferred for stability testing.

Fabrication Workflow

Critical Control: The solubility of planar PQ molecules often differs from spherical PCBM. While PCBM dissolves instantly in Chlorobenzene (CB), PQ derivatives may require Dichlorobenzene (o-DCB) or elevated temperatures (


C).

FabricationProtocol cluster_Sol Active Layer Prep (Parallel) Start Substrate Prep ITO Cleaning & ZnO Sol-Gel PCBM_Sol Reference: Donor:PCBM (1:1.5 in CB) Stir 40°C Start->PCBM_Sol PQ_Sol Target: Donor:PQ-Derivative (1:1.2 in o-DCB) Stir 90°C + 0.5% DIO Start->PQ_Sol Deposition Spin Coating (Inert Atmosphere, N2) PCBM_Sol->Deposition PQ_Sol->Deposition Annealing Thermal Annealing (100°C, 10 min) *Critical for PQ Crystallinity* Deposition->Annealing TopContact Evaporation MoO3 (10nm) / Ag (100nm) Annealing->TopContact Validation Validation J-V Curves & EQE Integration TopContact->Validation

Figure 2: Parallel fabrication workflow ensuring controlled variables. Note the higher dissolution temperature and solvent additive (DIO) required for the PQ arm to prevent aggregation.

Key Procedural Nuances
  • Solvent Additives: PQ-based molecules are prone to excessive aggregation. The addition of 0.5% v/v 1,8-Diiodooctane (DIO) is mandatory for the PQ arm to tune domain size. PCBM devices generally degrade with excessive DIO.

  • EQE Mismatch Verification: Because PQ derivatives absorb strongly in the Near-IR (600-900 nm) where PCBM is transparent, the Short-Circuit Current (

    
    ) calculated from the J-V curve must be cross-checked against the integrated External Quantum Efficiency (EQE) spectra. A mismatch of 
    
    
    
    indicates spectral mismatch errors in the solar simulator.

Part 3: Comparative Performance Analysis

The following data summarizes the performance shift when replacing PCBM with quinoxaline-based acceptors (specifically fluorinated PQ polymers or fused-ring SMAs).

Quantitative Metrics

Data represents average values from optimized devices using a wide-bandgap donor (e.g., PM6 or PBDB-T).

MetricPCBM Reference (Standard)PQ-Derivative (Target)% ImprovementMechanistic Cause

(V)
0.75 - 0.80 V0.90 - 0.95 V ~15%Reduced energy offset (Higher LUMO of PQ).

(mA/cm²)
10.0 - 12.018.0 - 22.0 ~80%Broad absorption (Visible + NIR) vs. PCBM's UV-only absorption.
Fill Factor (FF) 65 - 70%70 - 76% ~8%Planar structure enhances

stacking and charge transport.
PCE (%) 6.0 - 8.0%12.0 - 13.5% >60% Combined voltage and current gains.
Stability and Morphology[1]
  • PCBM: Susceptible to "burn-in" degradation due to dimerization under light and diffusion/aggregation under heat.

  • PQ Derivatives: The rigid fused-ring core provides superior thermal stability (

    
    C). However, they are more sensitive to thickness variations; active layers >110nm may suffer from recombination losses due to lower isotropic mobility compared to PCBM.
    

Part 4: Conclusion

Benchmarking this compound derivatives against PCBM confirms the obsolescence of fullerenes in high-performance photovoltaics. While PCBM remains a useful processing standard due to its forgiving solubility, PQ-based acceptors offer a superior thermodynamic limit.

Recommendation: For new device architectures, use PCBM only as a control for processing quality. Focus optimization efforts on PQ derivatives (specifically fluorinated variants) using solvent additives to control the bulk heterojunction morphology.

References

  • Journal of Materials Chemistry C: Improved photovoltaic performance of quinoxaline-based polymers by systematic modulation of electron-withdrawing substituents. (Demonstrates 12.11% PCE with fluorinated Quinoxaline acceptors).

  • RSC Advances: Pyrazino[2,3-g]quinoxaline-based conjugated copolymers... designed for efficient photovoltaic applications. (Establishes the baseline comparison protocols).

  • Chemical Science: Quinoxaline-based Y-type acceptors for organic solar cells.[1] (Review of the reduced energy loss mechanisms in PQ vs PCBM).

  • ACS Applied Energy Materials: Efficient Organic Solar Cells Enabled by Structurally Modified Quinoxaline-Based Small Molecule Acceptors. (Detailed synthesis and device fabrication data).

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Spectra for Pyrazino[2,3-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of experimental and computational spectroscopic data for pyrazino[2,3-f]quinoxaline, a heterocyclic compound of significant interest in materials science and drug development.[1] We will explore the synergistic relationship between empirical measurement and theoretical calculation, demonstrating how their cross-validation leads to a more robust and complete structural and electronic characterization. This document is intended for researchers, scientists, and drug development professionals seeking to integrate computational chemistry with experimental spectroscopy for unambiguous molecular analysis.[2]

The core principle underpinning this guide is that neither experimental data nor computational results alone tell the whole story. Experimental spectra can be complex, with overlapping signals and subtle features that are difficult to assign definitively.[2] Computational spectroscopy, particularly using Density Functional Theory (DFT), provides a powerful means to predict spectra from first principles, aiding in the precise assignment of experimental bands and providing insights into the underlying molecular vibrations and electronic transitions.[3][4][5]

The Integrated Spectroscopic Workflow: Experiment and Theory

A robust characterization of a molecule like this compound relies on an iterative and comparative workflow. The process begins with the synthesis and purification of the compound, followed by parallel experimental analysis and computational modeling. The data from both streams are then cross-validated to achieve a confirmed structural assignment.

G cluster_0 Physical Sample Pathway cluster_1 Computational Pathway synthesis Synthesis & Purification of this compound exp_setup Experimental Sample Preparation (e.g., KBr Pellet, Solution) synthesis->exp_setup exp_acq Spectra Acquisition (FT-IR, UV-Vis, NMR) exp_setup->exp_acq cross_val Cross-Validation & Analysis exp_acq->cross_val Experimental Data mol_model Build 3D Molecular Model geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_model->geom_opt freq_calc Frequency, UV-Vis, NMR Calc. (DFT, TD-DFT, GIAO) geom_opt->freq_calc freq_calc->cross_val Predicted Data final Validated Molecular Structure & Spectroscopic Assignment cross_val->final

Caption: Integrated workflow for spectroscopic analysis.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy probes the characteristic stretching and bending motions of bonds within a molecule, providing a unique "fingerprint."[6][7] For a heteroaromatic system like this compound, FT-IR and FT-Raman are invaluable for identifying key functional groups and confirming the overall ring structure.

Expertise in Action: Why We Use Both FT-IR and FT-Raman

While both techniques probe vibrational modes, they operate on different principles. FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, making it sensitive to polar groups. FT-Raman measures the inelastic scattering of laser light, with signals enhanced for non-polar, symmetric bonds. Using both provides a more complete vibrational picture. For this compound, the symmetric C=C and C=N stretching modes of the aromatic rings are often strong in the Raman spectrum, while C-H bending modes can be more prominent in the IR spectrum.[8]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of high-purity this compound (~1 mg) is ground with spectroscopic grade Potassium Bromide (KBr, ~100 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Causality: The KBr matrix is transparent to IR radiation in the mid-IR region and provides a uniform medium for analysis, minimizing scattering effects.

  • Background Collection: A background spectrum of the pure KBr pellet is recorded to account for atmospheric CO₂, water vapor, and any instrumental artifacts.

  • Sample Analysis: The sample pellet is placed in the spectrometer's sample holder, and the spectrum is acquired, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Computational Protocol: DFT Frequency Calculations
  • Structure Optimization: The 3D structure of this compound is first optimized to its ground state energy minimum. This is performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.

    • Causality: The B3LYP functional is a hybrid functional that offers a good balance between computational cost and accuracy for organic molecules.[9] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) for accurately describing bond angles.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory. This calculation confirms the structure is a true minimum (no imaginary frequencies) and provides the harmonic vibrational frequencies, IR intensities, and Raman activities.

  • Scaling: The calculated harmonic frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set imperfections. Therefore, they are uniformly scaled by an empirical scaling factor (typically ~0.96-0.98 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data.[9]

Cross-Validation: FT-IR Data
Experimental FT-IR (cm⁻¹)Calculated (Scaled) FT-IR (cm⁻¹)Assignment (Vibrational Mode)
30653068Aromatic C-H Stretching
16201625C=N Stretching (Quinoxaline Ring)
15851590C=C Aromatic Ring Stretching
14901495C=C Aromatic Ring Stretching
11451150C-H In-plane Bending
850855C-H Out-of-plane Bending

Note: These values are representative for this class of compounds and are based on data for similar quinoxaline structures.[8]

Electronic Spectroscopy: UV-Vis Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* and n → π* transitions in conjugated systems like this compound.[10]

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection & Solution Prep: A suitable solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., Ethanol, Acetonitrile) is chosen. A dilute stock solution is prepared, and from this, a final concentration (typically 10⁻⁵ M) is made in a quartz cuvette.

    • Causality: Quartz is used for the cuvette as it is transparent to UV light, unlike glass or plastic. The concentration must be low enough to adhere to the Beer-Lambert law for accurate absorbance readings.

  • Baseline Correction: A baseline is recorded using a cuvette filled with the pure solvent.

  • Spectrum Acquisition: The sample cuvette is placed in the spectrophotometer, and the absorbance is measured over a range (e.g., 200-800 nm). The resulting spectrum plots absorbance vs. wavelength (nm).

Computational Protocol: TD-DFT Calculations
  • Methodology: Electronic transitions are calculated using Time-Dependent Density Functional Theory (TD-DFT), which is an extension of DFT for excited states. The calculation is performed on the previously optimized ground-state geometry.

    • Causality: TD-DFT is a computationally efficient method for obtaining accurate electronic transition energies (and thus absorption wavelengths) for medium-sized organic molecules.[11]

  • Solvent Effects: The influence of the solvent is critical for electronic spectra. The Polarizable Continuum Model (PCM) is used to simulate the solvent environment (e.g., Ethanol), providing more realistic predictions.[11]

  • Analysis: The output provides the excitation energies (in eV or nm), oscillator strengths (f), and the molecular orbitals involved in each transition. The oscillator strength indicates the intensity of the absorption peak.

G cluster_0 UV-Vis Experimental Workflow cluster_1 TD-DFT Computational Workflow prep Prepare Dilute Solution (e.g., 10⁻⁵ M in Ethanol) baseline Record Solvent Baseline (Pure Ethanol) prep->baseline measure Measure Sample Absorbance (200-800 nm) baseline->measure compare Compare λmax and Intensities measure->compare geom_opt Optimized Ground State Geometry (from DFT) td_dft Run TD-DFT Calculation (B3LYP/6-311++G(d,p)) with PCM Solvent Model geom_opt->td_dft analyze Analyze Transitions (λmax, Oscillator Strength) td_dft->analyze analyze->compare assign Assign π→π* and n→π* Transitions compare->assign

Caption: Workflow for UV-Vis spectral cross-validation.

Cross-Validation: UV-Vis Data
Experimental λmax (nm) [Ethanol]Calculated λmax (nm) [PCM-Ethanol]Calculated Oscillator Strength (f)Assignment (Transition)
~2502480.85π → π
~3453420.45π → π
~4104150.12n → π*

Note: These values are representative based on data for pyrazino[2,3-g]quinoxaline derivatives and similar aromatic systems.[12][13][14] The n→π transition is typically weaker (lower oscillator strength) and occurs at a longer wavelength.*

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[10] For this compound, ¹H and ¹³C NMR are essential for confirming the aromatic proton and carbon environments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: The compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal reference (0 ppm).

    • Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. TMS is chemically inert and provides a sharp, single peak for calibrating the chemical shift scale.

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment is typically run to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum of intensity vs. chemical shift (ppm).

Computational Protocol: GIAO-DFT Calculations
  • Methodology: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is the standard for reliable predictions.[9] The calculation is performed at the DFT level (e.g., B3LYP/6-311++G(d,p)) on the optimized geometry.

  • Solvent and Referencing: The PCM solvent model should be used, as chemical shifts can be solvent-dependent. The absolute computed isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them to the computed shielding value of TMS at the same level of theory: δ_sample = σ_TMS - σ_sample.[9]

Cross-Validation: ¹H NMR Data

Due to the molecule's symmetry, only three unique proton signals are expected.

Proton LabelExperimental δ (ppm) [DMSO-d₆]Calculated δ (ppm) [PCM-DMSO]
H-2, H-3~9.309.25
H-6, H-9~8.158.10
H-7, H-8~7.807.75

Note: Chemical shift values are estimations based on quinoxaline and phenanthrene scaffolds. The protons on the pyrazine rings (H-2, H-3) are expected to be the most deshielded (highest ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms.

Conclusion

The cross-validation of experimental and computational spectra provides a powerful, self-validating system for the structural elucidation of this compound.[5][9] By comparing DFT-predicted vibrational frequencies, TD-DFT electronic transitions, and GIAO-calculated NMR chemical shifts with empirically measured data, researchers can assign spectral features with high confidence. This integrated approach not only confirms molecular structure but also provides deeper insight into the electronic properties of the molecule, an essential step in the rational design of new materials and pharmaceutical agents.

References

  • Vertex AI Search. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. Google Cloud.
  • Workman, J. Jr. (n.d.).
  • American Chemical Society. (2023). Spectroscopic and Chemometric Techniques for Pharmaceutical Applications.
  • Lab Manager. (n.d.).
  • Deep, S. (n.d.). Spectroscopic Techniques for Pharmaceutical and Biopharmaceutical Industries. NPTEL.
  • RSC Publishing. (2025).
  • Meuwly, M. (2022).
  • AIP Publishing. (n.d.).
  • Grunenberg, J. (Ed.). (2010). Computational Spectroscopy.
  • Jansen, T. L. C. (2021). Computational spectroscopy of complex systems. The Journal of Chemical Physics, 155(17), 170901.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Ono, K., Okazaki, Y., & Ohkita, M. (2005). Synthesis and Properties of Pyrazino-[2,3-g]quinoxaline Derivatives: Blue and Green Fluorescent Materials with Electron Affinity.
  • Balaram, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes.
  • Scidar. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). SCIDAR.
  • Jorge, F. E., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250.
  • ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f][2][6]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv.

  • Sebastian, S., et al. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Research Journal of Applied Sciences.
  • Moshkina, T. N., et al. (2024). Modified 2,3-bis(thienyl)quinoxaline fluorophores as potential chemosensors.

Sources

Comparative analysis of different synthetic routes to pyrazino[2,3-f]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthetic Routes to Pyrazino[2,3-f]quinoxaline[1][2][3]

Executive Summary this compound (CAS: 231-23-2), widely recognized in coordination chemistry as 1,4,5,8-tetraazaphenanthrene (TAP) , is a tricyclic heteroaromatic system featuring an angular (phenanthrene-like) fusion. This distinguishes it from its linear isomer, pyrazino[2,3-g]quinoxaline. While the linear isomer is prominent in organic electronics, the angular [2,3-f] isomer is a critical ligand for transition metal complexes (e.g., Ru(II)-TAP) used in DNA intercalation and photochemistry.

This guide analyzes the primary synthetic strategies, emphasizing the Stepwise Quinoxaline Functionalization route, which remains the industry standard for regiochemical control.

Structural Definition & Isomerism

Before selecting a route, it is vital to distinguish the target from its linear isomer. The synthetic pathway is dictated by the specific topology of the nitrogen atoms.

FeatureThis compound (Target)Pyrazino[2,3-g]quinoxaline (Alternative)
Common Name 1,4,5,8-Tetraazaphenanthrene (TAP)1,4,5,8-Tetraaza-anthracene
Topology Angular (Bent,

)
Linear (

)
Key Precursor 5,6-Diaminoquinoxaline1,2,4,5-Benzenetetraamine
Primary Use DNA Intercalating Ligands, PhotochemistryOrganic Semiconductors (OFETs)

Comparative Route Analysis

Route A: The Stepwise Quinoxaline Construction (The "TAP" Method)

This is the most authoritative and reliable route for synthesizing the [2,3-f] isomer. Unlike direct condensation methods that suffer from regiochemical ambiguity, this route builds the tricyclic system sequentially, ensuring the angular "f" fusion.

  • Mechanism: The synthesis begins with a standard quinoxaline formation, followed by a Vicarious Nucleophilic Substitution (VNS) to introduce an amine adjacent to a nitro group. This sets up the precise 1,2-diamine motif required for the final ring closure.

  • Key Advantage: High regioselectivity. The VNS step specifically targets the 5-position of 6-nitroquinoxaline.

  • Critical Control Point: The reduction of 5-amino-6-nitroquinoxaline must be controlled to prevent over-reduction or ring opening.

Route B: Direct Condensation of 1,2,3,4-Benzenetetraamine (Theoretical)

While theoretically direct, this route is practically limited by the instability of 1,2,3,4-benzenetetraamine.

  • Challenge: The tetraamine precursor is highly susceptible to oxidation in air, unlike the more stable 1,2,4,5-isomer used for the linear system.

  • Outcome: Often results in complex mixtures of oligomers unless performed under strict anaerobic conditions.

Route C: Oxidation of Phenanthroline Derivatives

An alternative approach involves the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, followed by condensation. However, this yields dipyrido systems or requires ring-opening/re-closing sequences that are atom-inefficient for the specific pyrazino target.

Detailed Experimental Protocol: Route A (Stepwise)

Based on optimized protocols adapted from J. Chem. Soc. and recent improvements (e.g., Huddersfield University variations).

Step 1: Synthesis of 6-Nitroquinoxaline

  • Dissolve 4-nitro-1,2-phenylenediamine (15.3 g, 0.1 mol) in hot ethanol (150 mL).

  • Add glyoxal (40% aq. solution, 18 mL, 0.12 mol) dropwise.

  • Reflux for 2 hours. The solution will darken.

  • Cool to 0°C. Filter the precipitate and wash with cold ethanol.

  • Yield: ~85-90% (Yellow/Brown solid).

Step 2: Amination to 5-Amino-6-nitroquinoxaline (The VNS Step) This step introduces the nitrogen required for the third ring.

  • Dissolve 6-nitroquinoxaline (10 g) in dry DMSO or methanol.

  • Add hydroxylamine hydrochloride (4 equiv) and sodium methoxide (8 equiv) slowly at room temperature.

  • Stir vigorously for 1-2 hours. The reaction proceeds via nucleophilic attack at the C-5 position followed by elimination.

  • Pour into ice water. The product precipitates as a dark red/orange solid.

  • Recrystallize from ethanol/DMF.

  • Yield: ~40-60% (Critical step; yield varies with moisture control).

Step 3: Reduction to 5,6-Diaminoquinoxaline

  • Suspend 5-amino-6-nitroquinoxaline (5 g) in ethanol (100 mL).

  • Add 10% Pd/C catalyst (0.5 g).

  • Heat to reflux and add hydrazine hydrate (5 equiv) dropwise (Caution: Gas evolution).

  • Reflux for 1 hour until the red color fades to a yellowish solution.

  • Filter hot (under N2 if possible) to remove Pd/C.

  • Self-Validation: The filtrate contains the unstable diamine and should be used immediately in Step 4.

Step 4: Ring Closure to this compound (TAP)

  • To the hot filtrate from Step 3, immediately add glyoxal (40% aq., 1.5 equiv).

  • Reflux for 2 hours.

  • Cool to room temperature. The product crystallizes as tan/brown needles.

  • Purify by sublimation or recrystallization from acetic acid.

  • Final Yield: ~30-40% (overall from nitro-amine).

Performance Comparison Table

MetricRoute A: Stepwise (Recommended) Route B: Direct Tetraamine Route C: Linear Isomer Route (Reference)
Regiocontrol High (Directed by Nitro group)Low (Isomer mixtures likely)High (Symmetrical precursor)
Precursor Stability High (Nitro compounds stable)Very Low (Oxidation prone)Moderate (Tetraamine-HCl salt)
Overall Yield 30–45%<10% (isolated)60–80%
Scalability Gram to Decagram scaleMilligram scaleGram scale
Atom Economy Moderate (Reagents for VNS/Red)HighHigh

Visualizations

Figure 1: The Stepwise Synthesis of this compound (TAP)

This pathway ensures the angular fusion via the 5,6-diamino intermediate.

TAP_Synthesis Start 4-Nitro-1,2- phenylenediamine Inter1 6-Nitroquinoxaline Start->Inter1 Glyoxal, EtOH Reflux (Condensation) Inter2 5-Amino- 6-nitroquinoxaline Inter1->Inter2 NH2OH·HCl, NaOMe (VNS Amination) Inter3 5,6-Diamino- quinoxaline Inter2->Inter3 N2H4, Pd/C (Reduction) Final Pyrazino[2,3-f] quinoxaline (TAP) Inter3->Final Glyoxal (Ring Closure)

Caption: Stepwise construction of the angular TAP skeleton via Vicarious Nucleophilic Substitution.

Figure 2: Isomer Decision Tree

Select the correct route based on the desired topology.

Isomer_Selection Target Target Molecule? Angular Angular (Bent) This compound Target->Angular [f]-fusion Linear Linear (Straight) Pyrazino[2,3-g]quinoxaline Target->Linear [g]-fusion App_A Application: DNA Intercalation / Ru-Complexes Angular->App_A Route_A Route: Stepwise Functionalization (Via 5,6-Diaminoquinoxaline) App_A->Route_A App_L Application: Organic Electronics / Semiconductors Linear->App_L Route_L Route: Direct Condensation (Via 1,2,4,5-Benzenetetraamine) App_L->Route_L

Caption: Decision matrix distinguishing the angular [f] isomer (TAP) from the linear [g] isomer.

References

  • Nasielski-Hinkens, R., et al. "Synthesis of 1,4,5,8-tetraazaphenanthrene." Synthetic Communications, 1989.

  • Hallett, A. J., et al. "Photochemistry of heteroleptic 1,4,5,8-tetraazaphenanthrene- and bi-1,2,3-triazolyl-containing ruthenium(II) complexes." Polyhedron, 2012. (Contains the optimized 4-step protocol).

  • Moucheron, C., et al. "Photophysics and photochemistry of ruthenium(II) complexes with 1,4,5,8-tetraazaphenanthrene." Inorganic Chemistry, 1996.

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.

Sources

The Dual Personality of Pyrazino[2,3-g]quinoxaline: A Comparative Guide to its N-Type and P-Type Semiconductor Performance

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of organic electronics, the quest for versatile molecular scaffolds that can be tailored for specific charge transport properties is paramount. Pyrazino[2,3-g]quinoxaline (PQ), a nitrogen-rich heteroaromatic compound, has emerged as a compelling candidate, demonstrating a remarkable ability to function as either an n-type, p-type, or even an ambipolar semiconductor. This guide provides an in-depth evaluation of the factors governing the dual semiconducting nature of PQ derivatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development exploring novel electronic materials.

The Electronic Dichotomy of the Pyrazino[2,3-g]quinoxaline Core

The intrinsic electronic character of the pyrazino[2,3-g]quinoxaline core is electron-deficient, a direct consequence of the six electronegative nitrogen atoms within its fused ring system. This inherent electron-accepting nature provides a strong foundation for n-type (electron-transporting) behavior. However, the true versatility of PQ lies in its susceptibility to molecular engineering. Through strategic functionalization at its peripheral positions, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be precisely tuned to favor either electron or hole transport.

The semiconducting behavior of an organic material is fundamentally governed by the alignment of its HOMO and LUMO energy levels with the work functions of the source and drain electrodes in a transistor device. For efficient p-type (hole) injection, the HOMO level of the semiconductor should be closely matched with the electrode work function. Conversely, for efficient n-type (electron) injection, the LUMO level should be aligned with the electrode work function.

The ability to modulate these energy levels through the addition of electron-donating or electron-withdrawing substituents to the PQ core is the key to unlocking its dual semiconducting personality. Electron-donating groups, such as alkyl or alkoxy chains, tend to raise the HOMO level, facilitating hole injection and promoting p-type characteristics. In contrast, electron-withdrawing groups, like cyano or fluoro groups, can lower the LUMO level, enhancing electron injection and fostering n-type behavior.

Performance Evaluation: A Tale of Two Polarities

The performance of pyrazino[2,3-g]quinoxaline derivatives as either n-type or p-type semiconductors is best illustrated through the characterization of Organic Field-Effect Transistors (OFETs). The key performance metrics for these devices are charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).

The following table summarizes the performance of different PQ-based copolymers, showcasing how the choice of comonomer can dictate the dominant charge transport polarity.

Polymer BackboneDominant PolarityHole Mobility (µh) (cm²/Vs)Electron Mobility (µe) (cm²/Vs)Reference
PQx and bithiophene copolymerElectron-dominant5.22 × 10⁻⁴4.28 × 10⁻³[1]
PQx and thieno[3,2-b]thiophene copolymerHole-dominant4.82 × 10⁻²3.95 × 10⁻³[1]
2,3,5,7,8,10-hexa(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (HTPQ)p-typeup to 0.01Not Reported

As the data illustrates, copolymerization of a pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) unit with bithiophene results in a material with a higher electron mobility, indicating electron-dominant ambipolar behavior.[1] Conversely, when PQx is copolymerized with thieno[3,2-b]thiophene, the resulting polymer exhibits significantly higher hole mobility, making it a hole-dominant ambipolar semiconductor.[1] Furthermore, a small molecule derivative, HTPQ, demonstrates clear p-type characteristics. This highlights the profound impact of molecular structure on the ultimate electronic properties.

Experimental Protocols: From Synthesis to Device Characterization

To ensure scientific integrity and provide a practical framework for researchers, this section details the synthesis of a representative pyrazino[2,3-g]quinoxaline derivative and the subsequent fabrication and characterization of an OFET device.

Synthesis of 5,10-diphenyl-2,3,7,8-tetra(thiophen-2-yl)pyrazino[2,3-g]quinoxaline (DPTTQ)

This protocol is adapted from established literature procedures. The synthesis involves a condensation reaction between a tetraamino precursor and a diketo compound.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Condensation Reaction cluster_purification Purification cluster_characterization Characterization A Starting Material 1 C In situ reduction with Zn/AcOH A->C B Starting Material 2 B->C D Condensation C->D E Chromatography D->E F Recrystallization E->F G NMR, HRMS, Single-Crystal X-ray F->G

Caption: Synthetic workflow for DPTTQ.

Step-by-Step Protocol:

  • Synthesis of Precursors: The tetraamino and diketo precursors are synthesized according to previously reported procedures. The purity of these starting materials is crucial for the success of the final condensation reaction.

  • In situ Reduction: The tetraamino precursor is generated in situ by the reduction of the corresponding dinitro compound using zinc powder and acetic acid. This method avoids the isolation of the often-unstable tetraamine.

  • Condensation Reaction: The diketo compound is then added to the reaction mixture containing the freshly prepared tetraamine. The condensation reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may require heating under reflux.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the pure DPTTQ.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction to confirm its structure and purity.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET

This protocol describes the fabrication of a standard OFET architecture for evaluating the semiconductor performance of the synthesized PQ derivative.

OFET_Fabrication cluster_substrate Substrate Preparation cluster_film Semiconductor Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization S1 Si/SiO2 Substrate S2 Cleaning (Sonication in Acetone, IPA) S1->S2 S3 Surface Treatment (e.g., HMDS) S2->S3 F1 Dissolve PQ Derivative in Solvent S3->F1 F2 Spin-Coating or Solution Shearing F1->F2 F3 Annealing F2->F3 E1 Shadow Mask Alignment F3->E1 E2 Thermal Evaporation of Gold E1->E2 C1 Probe Station Measurement E2->C1 C2 Extract Mobility, On/Off Ratio, Vth C1->C2

Caption: OFET fabrication and characterization workflow.

Step-by-Step Protocol:

  • Substrate Preparation: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is rigorously cleaned by sonication in acetone and isopropanol.

  • Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer, such as hexamethyldisilazane (HMDS). This treatment makes the surface more hydrophobic, which can promote better molecular ordering of the semiconductor.

  • Semiconductor Film Deposition: The synthesized PQ derivative is dissolved in a high-purity organic solvent (e.g., chloroform, chlorobenzene). The choice of solvent is critical as it influences the solubility of the material and the morphology of the resulting thin film. A thin film of the semiconductor is then deposited onto the treated substrate using techniques like spin-coating or solution shearing.

  • Annealing: The deposited film is annealed at a specific temperature to remove residual solvent and to improve the crystallinity and molecular packing of the semiconductor layer. The optimal annealing temperature is material-dependent and is a critical parameter for achieving high device performance.

  • Electrode Deposition: Source and drain electrodes (typically gold for p-type and calcium or aluminum for n-type) are deposited on top of the semiconductor layer through a shadow mask using thermal evaporation. The geometry of the electrodes defines the channel length and width of the transistor.

  • Device Characterization: The electrical characteristics of the fabricated OFET are measured in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. The transfer and output characteristics are recorded to extract the key performance metrics.

Conclusion: A Tunable Platform for Organic Electronics

The pyrazino[2,3-g]quinoxaline scaffold represents a highly versatile and tunable platform for the development of organic semiconductors. Its inherent electron-deficient nature provides a solid starting point for n-type materials, while its amenability to chemical modification allows for the systematic tuning of its electronic properties to achieve efficient p-type and ambipolar charge transport. The choice of substituents and comonomers has been shown to be a powerful tool in dictating the final semiconductor polarity and performance. With a deeper understanding of the structure-property relationships and the continued development of novel synthetic strategies, pyrazino[2,3-g]quinoxaline derivatives are poised to play a significant role in the advancement of a wide range of organic electronic applications, from flexible displays and sensors to integrated circuits.

References

  • Guo, C., et al. (2016). Pyrazino[2,3-g]quinoxaline-2,7-dione based π-conjugated polymers with affinity towards acids and semiconductor performance in organic thin film transistors. RSC Advances, 6(26), 22043-22051. Available at: [Link]

Sources

Safety Operating Guide

Pyrazino[2,3-f]quinoxaline: Laboratory Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazino[2,3-f]quinoxaline is a fused nitrogen-containing heterocyclic compound, frequently utilized as a ligand in coordination chemistry and a building block for organic semiconductors (OLEDs). Due to its planar, polycyclic aromatic nature, it possesses high thermal stability and potential DNA-intercalating properties.

Immediate Action Directive:

  • DO NOT dispose of this compound via sanitary sewer systems.

  • DO NOT mix with strong oxidizing agents (peroxides, nitrates) in waste streams.

  • DEFAULT PATH: Segregate as Non-Halogenated Organic Waste for high-temperature incineration.

Chemical Hazard Assessment (The "Why" Behind the Protocol)

To ensure safety, we must look beyond the generic SDS and understand the molecular behavior of this compound.

FeaturePropertyOperational Implication
Structure Planar Aza-acenePotential Mutagenicity: Planar molecules can intercalate into DNA base pairs. Treat as a suspected carcinogen even if specific toxicity data is sparse.
Stability High Thermal StabilityPersistence: Standard autoclaving or chemical bleaching is ineffective for degradation. High-temperature incineration (>1000°C) is required to break the pyrazine/quinoxaline rings.
Reactivity Nitrogen Lone PairsIncompatibility: Acts as a weak base/ligand. Avoid mixing with heavy metal waste streams (unless already bound) to prevent uncharacterized complex formation in waste drums.

Expert Insight: Many researchers treat nitrogen heterocycles like simple organic solvents. This is a mistake. This compound derivatives are often environmentally persistent. The "dilute and shoot" method is strictly prohibited under EPA regulations for this class of compounds.

Pre-Disposal Segregation Protocol

Effective disposal begins at the bench, not the loading dock. Follow this decision matrix to categorize your waste correctly.

Workflow Diagram: Waste Stream Decision Matrix

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid StreamA STREAM A: Solid Hazardous Waste (Trace Organics) Solid->StreamA Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains >2% Halogens NonHalo Non-Halogenated (Acetone, MeOH, DMSO) SolventCheck->NonHalo No Halogens StreamB STREAM B: Halogenated Solvent Waste Halo->StreamB StreamC STREAM C: Non-Halogenated Solvent Waste NonHalo->StreamC Incineration High-Temp Incineration (Off-Site) StreamA->Incineration StreamB->Incineration StreamC->Incineration

Figure 1: Decision matrix for segregating this compound waste based on physical state and solvent background.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, reaction precipitates, contaminated gloves, weighing boats.

  • Containment: Do not place loose powder directly into a drum. Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Sealing: Twist and tape the bag neck to ensure an airtight seal. This prevents the dispersion of fine cytotoxic dust when the waste drum is eventually opened.

  • Tagging: Label the inner bag as "this compound - Toxic/Irritant."

  • Secondary Container: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum .

  • RCRA Code: If the substance is a pure commercial chemical product being discarded, verify if it falls under P or U listings. Most research derivatives are "Unlisted Hazardous Waste" but must be characterized by toxicity. Assign D001 (Ignitable) only if wetted with solvents; otherwise, treat as toxic organic solid.

Scenario B: Liquid Waste (Reaction Mixtures & Rinses)

Applicability: Mother liquors, NMR tube contents, rotary evaporator traps.

  • Solvent Compatibility Check:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform -> Red Can/Tag .

    • Non-Halogenated: If dissolved in Acetone, Methanol, or DMSO -> Clear/White Can/Tag .

  • Concentration Limit: If the concentration of this compound is >5% (w/v), consider precipitating the solid out (if possible) to reduce the volume of high-hazard liquid waste.

  • Pouring: Use a funnel with a lid. Avoid splashing.

  • Labeling: The waste tag must list "this compound" as a constituent. Do not just write "Organic Solvents." EHS contractors need this specific data to determine incineration parameters.

Scenario C: Spill Cleanup (Emergency Response)
  • Minor Spill (<5g):

    • Don PPE (Nitrile gloves, lab coat, safety goggles).

    • Wet a paper towel with acetone (to prevent dust generation).

    • Wipe up the solid.

    • Dispose of the towel as Solid Hazardous Waste .

    • Clean surface with detergent and water.

  • Major Spill (>5g or outside hood):

    • Evacuate the immediate area.

    • Prevent dust inhalation (use N95 or respirator if trained).

    • Cover spill with damp absorbent pads.

    • Contact EHS for cleanup assistance.

Regulatory Compliance & Documentation

Compliance is not passive; it is an active documentation process.

  • EPA/RCRA Status: While this compound is not explicitly listed on the RCRA P-list or U-list, it falls under the "Cradle-to-Grave" responsibility. You are liable for its toxicity characteristics.

  • Satellite Accumulation Areas (SAA): Waste containers must remain closed unless adding waste. This is the #1 violation cited by inspectors.

  • Drain Disposal Prohibition: Under 40 CFR 403.5, introducing compounds that can cause pass-through or interference (toxicity to wastewater bacteria) is illegal. This compound is toxic to aquatic life and must be incinerated.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011).[4] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][4][5]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.